Potassium guaiacolsulfonate hemihydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H16K2O11S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
dipotassium;bis(4-hydroxy-3-methoxybenzenesulfonate);hydrate |
InChI |
InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 |
InChI 键 |
AHTXUEDLGSAAMV-UHFFFAOYSA-L |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of potassium guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient with a long-standing history in respiratory medicine. This document collates critical data, details experimental protocols for its analysis, and presents visual workflows to aid in research and development.
Core Physicochemical Properties
This compound is a white to slightly yellow crystalline powder.[1] It is known for its expectorant properties, aiding in the loosening of mucus in the respiratory tract.[2][3][4] The compound's fundamental properties are summarized below.
General and Structural Information
| Property | Value | Source |
| IUPAC Name | potassium 4-hydroxy-3-methoxybenzenesulfonate | [5] |
| Synonyms | Sulfogaiacol, Potassium Hydroxymethoxybenzenesulfonate | [6] |
| CAS Number | 78247-49-1 (hemihydrate) | [7] |
| Molecular Formula | C₇H₇KO₅S · 0.5H₂O | |
| Molecular Weight | 251.30 g/mol | [8] |
| Anhydrous Molecular Weight | 242.30 g/mol |
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 34 °C | [2] |
| Water Content | 3.0% to 6.0% | [7] |
| Solubility | Water: 62.5 mg/mL (248.70 mM)DMSO: 5 mg/mL (9.94 mM)Ethanol: SolubleGlycerol: Soluble | [1][6][9] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Crystal System | Monoclinic | [5] |
| Space Group | C2/c | [5] |
Analytical Methodologies and Experimental Protocols
The quality control and characterization of this compound rely on several key analytical techniques. Detailed experimental protocols for these methods are outlined below.
High-Performance Liquid Chromatography (HPLC) for Assay
HPLC is a primary method for the quantitative determination of potassium guaiacolsulfonate in pharmaceutical formulations. A validated method for its simultaneous assay with sodium benzoate (B1203000) in a pediatric oral powder has been described.[10]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8 column (e.g., Luna C8 Phenomenex, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient mixture of methanol (B129727) and 0.02 M tetrabutylammonium (B224687) sulfate (B86663) solution.[10]
-
Gradient Program:
-
0-7 min: 20% Methanol
-
7-12.5 min: Linearly increase to 50% Methanol
-
12.5-15 min: Return to 20% Methanol[12]
-
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Standard Preparation: Prepare a stock solution of potassium guaiacolsulfonate reference standard (1.0 mg/mL) in a methanol-water mixture (20:80, v/v). Further dilutions are made with the same diluent to the desired concentrations.[11]
-
Sample Preparation: For an oral powder, an amount equivalent to about 25 mg of potassium guaiacolsulfonate is dissolved and diluted to 100 mL with a methanol-water mixture (20:80, v/v). The solution is then filtered through a 0.45 µm membrane filter before injection.[6]
Workflow for HPLC Analysis of this compound
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the dehydration behavior and thermal stability of this compound.[5][11]
Experimental Protocol:
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Heating Rate: A controlled heating rate, for example, 10 K/min, is applied.[5]
-
Temperature Range: The sample is heated over a temperature range that encompasses the dehydration and decomposition events. Dehydration is observed above 380 K (107 °C).[5]
-
Data Collection: Mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
Workflow for Thermal Analysis (TGA/DSC) of this compound
Caption: A workflow diagram for the thermal analysis of this compound using TGA/DSC.
X-ray Powder Diffraction (XRPD)
XRPD is employed to determine the crystal structure and phase purity of this compound.[5][11]
Experimental Protocol:
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: A finely ground powder of the sample is prepared to ensure random orientation of the crystallites.
-
Mounting: The powdered sample is mounted in a suitable holder.
-
X-ray Source: A standard X-ray source (e.g., Cu Kα radiation) is used.
-
Scan Parameters: The sample is scanned over a specific 2θ range to collect the diffraction pattern.
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal structure, and the peak positions and intensities are compared to reference patterns for identification.
Logical Flow for XRPD Analysis of this compound
Caption: A logical flow diagram outlining the process of X-ray powder diffraction analysis.
Dehydration Behavior
Potassium guaiacolsulfonate crystallizes as a hemihydrate.[5] The dehydration of this hemihydrate commences at temperatures above 380 K (107 °C).[5] The water molecules are located in channels within the crystal structure, and their removal leads to the formation of an anhydrate with a similar crystal structure and unit cell parameters.[5] This dehydration process is reversible, and under ambient humidity, the anhydrate will convert back to the hemihydrate form.[5]
Isomeric Considerations
It is important to note that two isomers of potassium guaiacolsulfonate are known to exist: the 4-sulfonate and the 5-sulfonate isomers.[5][11] Commercially available potassium guaiacolsulfonate predominantly consists of the 4-sulfonate isomer.[11] Analytical techniques such as UV-spectrophotometry at different pH values and liquid chromatography can be used to differentiate and quantify these isomers.[11] The presence of isomers can be a critical consideration in quality control, as evidenced by the appearance of two peaks in some HPLC analyses of the compound.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C7H8KO5S | CID 87338910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | Antibiotic | TargetMol [targetmol.com]
- 10. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conceptual approach to thermal analysis and its main applications [redalyc.org]
Synthesis and Purification of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and analytical characterization of potassium guaiacolsulfonate hemihydrate. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the chemical processes and quality control measures associated with this active pharmaceutical ingredient.
Physicochemical Properties
This compound is a white to slightly yellow crystalline powder.[1][2] It is known for its expectorant properties and is used in pharmaceutical formulations to treat coughs and respiratory tract infections. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531) hemihydrate | [3] |
| CAS Number | 78247-49-1 (hemihydrate) | [4][5] |
| Molecular Formula | C₇H₇KO₅S · 0.5H₂O | [2][3] |
| Molecular Weight | 251.30 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [6] |
| Solubility | Freely soluble in water; soluble in ethanol (B145695) and glycerol. | [2] |
| Water Content (Karl Fischer) | 3.0% - 6.0% | [3] |
| pH (1 in 20 solution) | 4.0 - 5.5 | [7] |
| UV Maximum Absorbance | ~279 nm | [3] |
Synthesis of Potassium Guaiacolsulfonate
There are two primary synthetic routes for the production of potassium guaiacolsulfonate. The first route starts from guaiacol (B22219), while the second, and more elaborately documented, begins with 2-hydroxyacetanilide.
Synthesis from Guaiacol
This method involves the sulfonation of guaiacol followed by neutralization with a potassium salt.
The general reaction involves reacting guaiacol with a sulfonating agent such as sulfonyl chloride or chlorosulfonic acid.[2] The resulting guaiacolsulfonic acid is then neutralized with a potassium base, like potassium carbonate or potassium hydroxide, to yield potassium guaiacolsulfonate.[2] This route can produce a mixture of isomers, primarily the desired 4-sulfonate and the 5-sulfonate.[8]
Synthesis from 2-Hydroxyacetanilide
A more specific and higher-purity synthesis begins with 2-hydroxyacetanilide, which undergoes a multi-step process to yield the desired 4-hydroxy-3-methoxybenzene potassium sulfonate with a purity of over 99%.[1]
The workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of potassium guaiacolsulfonate.
Experimental Protocols
Detailed Protocol for Synthesis from 2-Hydroxyacetanilide
This protocol is based on a patented method designed to produce high-purity potassium guaiacolsulfonate.[1]
Step A: Sulfonation
-
In a 500 mL three-necked flask, add 15.1 grams (0.1 mole) of 2-hydroxyacetanilide and 150 mL of dioxane.[1]
-
Add 8.0 grams (0.1 mole) of sulfur trioxide.[1]
-
Heat the reaction mixture to 90°C and monitor the disappearance of the starting material using thin-layer chromatography.[1]
Step B: Hydrolysis and Diazotization
-
To the reaction mixture from Step A, add 20% (w/w) dilute hydrochloric acid, ensuring the amount of HCl is 0.5 moles.[1]
-
Slowly add a solution of 35 grams (0.5 mole) of sodium nitrite (B80452) in 100 mL of water, maintaining the reaction temperature at or below 5°C.[1]
-
Monitor the reaction for the presence of nitrous acid using starch-potassium iodide paper until the reaction is complete.[1]
Step C: Methoxylation
-
Slowly add the diazonium salt solution from Step B to 100 mL of a methanol (B129727) solution containing 8 grams of potassium hydroxide.[1]
-
Heat the mixture at 100°C for 5 hours.[1]
Step D: Purification and Isolation
-
Add 10 grams of solid potassium chloride to the reaction mixture and stir until dissolved.[1]
-
Slowly cool the solution to induce crystallization.[1]
-
Filter the precipitate and dry to obtain the final product.[1]
Table 2: Summary of Reaction Parameters for Synthesis from 2-Hydroxyacetanilide
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxyacetanilide (0.1 mole) | [1] |
| Sulfonating Agent | Sulfur Trioxide (0.1 mole) | [1] |
| Sulfonation Temperature | 90°C | [1] |
| Diazotization Temperature | ≤ 5°C | [1] |
| Methoxylation Temperature | 100°C | [1] |
| Methoxylation Time | 5 hours | [1] |
| Yield | 63% | [1] |
| Purity | ≥ 99% | [1] |
Purification by Recrystallization
Recrystallization is a critical step to achieve the desired purity of this compound.
-
Dissolution: Dissolve the crude potassium guaiacolsulfonate in a suitable solvent, such as water, at an elevated temperature to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to allow for the formation of pure crystals. The addition of a potassium chloride solution can also facilitate precipitation.[1]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under appropriate conditions to obtain the final product.
Quality Control and Analytical Methods
The quality of this compound is assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method for assay and impurity profiling.
HPLC Method for Assay and Related Substances
A validated HPLC method is crucial for the quantitative analysis of potassium guaiacolsulfonate and its potential impurities, including its isomers.[9][10][11]
Table 3: Typical HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | InertSustain C18 (4.6 mm x 250 mm, 5 µm) | [9] |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (20:80) | [9] |
| Flow Rate | 1.0 mL/min | [9][11] |
| Column Temperature | 35°C | [9] |
| Detection Wavelength | 279 nm | [9] |
| Injection Volume | 20 µL | [11] |
Purity Specifications (USP)
The United States Pharmacopeia (USP) provides specifications for the purity and quality of Potassium Guaiacolsulfonate.[3]
Table 4: USP Quality Specifications for Potassium Guaiacolsulfonate
| Test | Specification | Reference |
| Assay | 98.0% - 102.0% (anhydrous basis) | [3] |
| Water Content | 3.0% - 6.0% | [3] |
| Heavy Metals | ≤ 0.002% | [3] |
| Selenium | ≤ 0.003% | [3] |
| Sulfate | No turbidity produced within 1 minute | [3] |
Logical Relationships in Quality Control
The following diagram illustrates the logical flow of quality control testing for potassium guaiacolsulfonate.
Caption: Logical flow of quality control testing.
References
- 1. CN104311456A - Preparation method of guaiacol potassium sulfoacid - Google Patents [patents.google.com]
- 2. PotassiuM Guaiacolsulfonate, HeMihydrate, USP [chembk.com]
- 3. Potassium Guaiacolsulfonate [drugfuture.com]
- 4. This compound | Antibiotic | TargetMol [targetmol.com]
- 5. Potassium guaiacolsulfonate (hemihydrate) - MedChem Express [bioscience.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chromforum.org [chromforum.org]
- 9. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC [chinjmap.com]
- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure: A Technical Guide to the Crystal Structure Analysis of Potassium Guaiacolsulfonate Hemihydrate
For Immediate Release
This whitepaper provides an in-depth technical guide on the crystal structure analysis of potassium guaiacolsulfonate hemihydrate, a widely used active pharmaceutical ingredient. Addressed to researchers, scientists, and drug development professionals, this document outlines the experimental protocols and presents key crystallographic data, offering a foundational understanding for quality control and further development of this compound.
Introduction
Potassium guaiacolsulfonate has been a staple in pharmaceutical formulations for over a century, primarily as an expectorant in cough syrups.[1][2] Despite its long history of use, the definitive crystal structure of its hemihydrate form was only recently elucidated.[1][3] This analysis is crucial for ensuring the quality, stability, and efficacy of the active pharmaceutical ingredient. This guide summarizes the pivotal findings and the methodologies employed in the structural determination.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray analysis. The compound crystallizes in the monoclinic space group C2/c.[1][3] The asymmetric unit is comprised of one potassium cation (K+), one guaiacol-4-sulfonate anion, and half a water molecule.[1] Key crystallographic data are presented in Table 1.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Formula | C7H7KO5S·0.5H2O |
| Molecular Weight | 251.30 g/mol |
Table 1: Key Crystallographic Data for this compound
The fundamental bond lengths and angles are consistent with those observed in other benzenesulfonate (B1194179) compounds.[1] The methoxy (B1213986) group of the benzenesulfonate anion is coplanar with the benzene (B151609) ring.[1]
Experimental Protocols
The determination of the crystal structure involved a series of precise experimental steps, from sample preparation to data analysis.
Sample Preparation and Recrystallization
The initial material, a medicinal grade sample of potassium guaiacolsulfonate, consisted of irregularly shaped crystals.[1] To obtain crystals suitable for single-crystal X-ray diffraction, the following recrystallization process was employed:
-
Partial Dissolution: The commercial sample was partially dissolved in water.
-
Slow Evaporation: The aqueous solution was allowed to evaporate slowly, leading to the formation of polyhedral crystals.[1]
-
Complete Dissolution (for morphology comparison): A separate portion of the sample was completely dissolved in pure water and recrystallized through slow evaporation, resulting in pyramidal crystals.[1]
Single-Crystal X-ray Diffraction
A suitable single crystal obtained from the recrystallization process was mounted for data collection. The analysis revealed the monoclinic C2/c space group.[1] The structure was solved and refined using specialized crystallographic software packages.[3]
Experimental Workflow
The logical flow of the experimental and analytical process for determining the crystal structure is visualized in the following diagram.
References
Thermal Decomposition of Potassium Guaiacolsulfonate Hemihydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of potassium guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient commonly used as an expectorant. Understanding the thermal stability and decomposition pathway of this compound is critical for ensuring drug product quality, stability, and safety throughout its lifecycle, from manufacturing to storage. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition process.
Executive Summary
The thermal decomposition of this compound is a multi-stage process initiated by dehydration, followed by the decomposition of the anhydrous salt at higher temperatures. The initial dehydration step, corresponding to the loss of the hemihydrate water molecule, occurs at approximately 107°C. Subsequent decomposition of the organic moiety is expected to involve the cleavage of the sulfonate group and breakdown of the aromatic ring, releasing gaseous products such as sulfur oxides.
Data Presentation
The thermal decomposition of this compound can be characterized by distinct thermal events, each associated with a specific temperature range and mass loss. The following tables summarize the quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Dehydration | 80 - 150 | ~3.6 | Loss of the hemihydrate water molecule. |
| Anhydrate Decomposition | > 250 | Significant | Decomposition of the organic salt. |
Table 1: Summary of Thermogravimetric Analysis (TGA) Data.
| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |
| Dehydration | ~110 - 130 | Endothermic | Energy absorbed during water removal. |
| Anhydrate Decomposition | > 250 | Complex | Multiple endothermic and exothermic events. |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data.
Experimental Protocols
The data presented in this guide are based on standard thermal analysis techniques. The following protocols provide a general framework for the thermogravimetric analysis and differential scanning calorimetry of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1).
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a standard alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and peak temperatures of decomposition, as well as the percentage mass loss for each step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter (e.g., Mettler Toledo DSC 1).
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate of 10°C/min.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks and to calculate the enthalpy change (ΔH) for each thermal event.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway of this compound.
Discussion
The thermal analysis of this compound reveals a two-step decomposition process. The initial endothermic event corresponds to the loss of bound water, a critical parameter for formulation and processing, as the presence of water can affect the material's physical properties and stability. A study has shown that this dehydration occurs above 380 K (107 °C).[1]
Following dehydration, the anhydrous salt remains stable up to a significantly higher temperature, after which it undergoes a more complex decomposition. While the exact decomposition products of potassium guaiacolsulfonate have not been fully elucidated in the reviewed literature, the decomposition of the guaiacol (B22219) moiety is known to produce a variety of phenolic compounds and light gases through radical mechanisms.[2][3] The sulfonate group is expected to decompose, leading to the release of sulfur oxides (SOx).[4] The final residue is likely to consist of inorganic potassium salts.
Conclusion
The thermal decomposition of this compound is characterized by an initial dehydration step followed by the decomposition of the anhydrous salt at higher temperatures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this active ingredient. Further studies, such as pyrolysis-gas chromatography-mass spectrometry, would be beneficial for a more detailed characterization of the decomposition products and a more complete understanding of the decomposition pathway.
References
An In-depth Technical Guide on the Molecular Mechanism of Action of Expectorants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Expectorants and mucolytics are cornerstone therapies in the management of respiratory diseases characterized by mucus hypersecretion and impaired clearance. While clinically effective, the molecular underpinnings of their action are complex and multifaceted. This technical guide provides a detailed examination of the molecular mechanisms of prominent mucoactive agents, including N-acetylcysteine, Ambroxol, Bromhexine (B1221334), and Guaifenesin. We will explore their direct effects on mucus composition, their influence on cellular signaling pathways that regulate ion transport and mucin secretion, and the experimental methodologies used to elucidate these actions. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development by detailing signaling cascades, presenting quantitative data, and outlining key experimental protocols.
Introduction: The Challenge of Mucus Hypersecretion
In healthy airways, a thin layer of mucus, known as the airway surface liquid (ASL), traps inhaled particulates and pathogens. This layer is propelled by the coordinated beating of cilia, a process termed mucociliary clearance (MCC), which is a critical component of the innate immune system.[1] The hydration and viscoelastic properties of the ASL are tightly regulated by a balance of ion secretion and absorption in the airway epithelium, primarily mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][3][4]
In chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), this homeostatic balance is disrupted. Inflammation and oxidative stress lead to goblet cell hyperplasia and increased mucin gene expression (e.g., MUC5AC and MUC5B), resulting in mucus hypersecretion.[5][6] The secreted mucus is often dehydrated and highly viscous, overwhelming the capacity of MCC and leading to airway obstruction, recurrent infections, and a progressive decline in lung function.[1] Mucoactive agents aim to restore effective mucus clearance by altering the physical properties of mucus or by modulating the cellular processes of its secretion and hydration.[7]
Mechanisms of Mucolytic and Expectorant Agents
N-Acetylcysteine (NAC): A Direct Mucolytic and Mucoregulator
N-acetylcysteine is a potent mucolytic agent that acts directly on the components of mucus. Its primary mechanism involves the cleavage of disulfide bonds that cross-link mucin glycoproteins.
Molecular Action: The efficacy of NAC stems from its free sulfhydryl group (-SH). This group participates in a thiol-disulfide exchange reaction, reducing the disulfide bonds (-S-S-) within and between high-molecular-weight mucin polymers.[8][9] This action depolymerizes the mucin network, leading to a significant decrease in mucus viscosity and elasticity.[8]
Beyond its direct mucolytic effect, NAC also functions as a mucoregulator and antioxidant. It has been shown to:
-
Inhibit Mucin Gene Expression: NAC can suppress the expression of MUC5AC and MUC5B genes, thereby reducing the overproduction of gel-forming mucins.[5][6]
-
Reduce Goblet Cell Hyperplasia: By mitigating inflammation and oxidative stress, NAC can decrease the number of mucus-producing goblet cells.[5][6]
-
Replenish Glutathione (GSH): NAC is a precursor to L-cysteine, a key component of the endogenous antioxidant glutathione. By boosting GSH levels, NAC enhances the cellular defense against oxidative stress, a major driver of mucus hypersecretion.[8][9]
Signaling Pathway for NAC Action
Caption: NAC's free sulfhydryl group directly reduces disulfide bonds in mucin polymers.
Ambroxol and Bromhexine: Secretolytics and Secretomotorics
Ambroxol is an active metabolite of Bromhexine, and both share similar mechanisms of action.[10][11] They are classified as secretolytics (increase secretion) and secretomotorics (enhance mucus transport).
Molecular Action: The mechanisms of Ambroxol and Bromhexine are multifaceted:
-
Stimulation of Surfactant Production: They stimulate type II pneumocytes to synthesize and release pulmonary surfactant.[10][12] Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and facilitating its transport.[10][12]
-
Depolymerization of Mucopolysaccharides: These agents break down the acid mucopolysaccharide fibers that contribute to mucus viscosity.[13]
-
Ion Channel Modulation: Ambroxol is known to block neuronal sodium channels, which contributes to its local anesthetic effect.[14] It also influences calcium homeostasis, which is crucial for mucin exocytosis and ciliary beating.[15][16] An increase in intracellular calcium ([Ca²⁺]i) is a key signal for activating Ca²⁺-activated chloride channels (CaCCs) like TMEM16A, promoting fluid secretion and mucus hydration.[16][17]
-
Anti-inflammatory and Antioxidant Properties: Ambroxol reduces the release of inflammatory cytokines and scavenges free radicals, mitigating the inflammation that drives mucus hypersecretion.[11][14][15]
-
Inhibition of TMPRSS2: Recent studies have shown that Bromhexine can inhibit the transmembrane serine protease 2 (TMPRSS2), a receptor involved in the entry of certain respiratory viruses.[18][19]
Signaling Pathway for Ambroxol/Bromhexine
References
- 1. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of airway mucosal hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mucoactive agent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 14. Ambroxol - Wikipedia [en.wikipedia.org]
- 15. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ca²⁺ signaling and fluid secretion by secretory cells of the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Guaiacol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of guaiacol (B22219) and its derivatives. While research into guaiacolsulfonate derivatives specifically is limited in the public domain, this document synthesizes available data on structurally related guaiacol compounds to offer insights into their potential mechanisms of action and methodologies for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction to Guaiacol and its Derivatives in Inflammation
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound that forms the core structure for a variety of derivatives with demonstrated biological activities. Historically, compounds such as potassium guaiacolsulfonate have been utilized primarily for their expectorant properties in treating respiratory conditions.[1][2][3] However, emerging research has begun to shed light on the potential anti-inflammatory effects of the broader class of guaiacol derivatives. These compounds are being investigated for their ability to modulate key inflammatory pathways, suggesting a therapeutic potential beyond their traditional uses.
The anti-inflammatory mechanism of guaiacol derivatives is believed to be multifaceted, involving the inhibition of pro-inflammatory enzymes and the modulation of critical signaling cascades. This guide will explore the quantitative data available to date, detail the experimental protocols used to assess these properties, and visualize the key signaling pathways implicated in their mode of action.
Quantitative Data on Anti-inflammatory Activity
| Derivative | Assay | Target/Marker | Result (IC50/Inhibition) | Reference |
| MAS-1696 (Naproxen-4-allyl guaiacol chimera) | In vitro Enzyme Assay | COX-1 | IC50: 3.21 µg/mL | [4] |
| In vitro Enzyme Assay | COX-2 | IC50: 2.92 µg/mL | [4] | |
| In vivo Carrageenan-Induced Paw Edema (Rat) | Paw Volume Reduction | Superior to S-naproxen at 2h and 4h | [4] | |
| 4-Vinyl-guaiacol | In vitro Prostaglandin (B15479496) Synthesis Assay | Prostaglandin Synthesis | IC50: 18 µM | [5] |
| 4-Ethylguaiacol | In vitro LPS-induced Inflammation (THP-1 cells) | Inflammatory Cytokines | Effective at 10, 100, and 500 µM | [6] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of guaiacol derivatives are often attributed to their interaction with major signaling pathways that regulate the expression of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of gene transcription for a host of pro-inflammatory cytokines.[7] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of kappa B (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[8] Some guaiacol derivatives have been shown to inhibit this activation.[9][10]
MAPK Signaling Pathway
The MAPK signaling cascades, including the p38 MAPK pathway, are also pivotal in the inflammatory response.[11][12] These pathways are activated by various extracellular stimuli and regulate the production of inflammatory cytokines like TNF-α and IL-6. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.[13][14][15] Evidence suggests that some anti-inflammatory compounds exert their effects through the suppression of MAPK signaling.[9]
Experimental Protocols
The evaluation of the anti-inflammatory properties of guaiacol derivatives requires a combination of in vitro and in vivo experimental models.
In Vitro: LPS-Induced Cytokine Release in Macrophages
This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[16]
-
Lipopolysaccharide (LPS) from E. coli
-
Test guaiacolsulfonate derivatives
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the guaiacolsulfonate derivative or vehicle control (e.g., DMSO) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) carrageenan solution in saline
-
Test guaiacolsulfonate derivatives
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally to different groups of rats.
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.
Conclusion and Future Directions
The available evidence suggests that guaiacol derivatives possess noteworthy anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The naproxen-guaiacol chimera, MAS-1696, demonstrates a promising profile with dual COX-1/COX-2 inhibitory activity and in vivo efficacy.
However, a significant gap exists in the literature regarding the specific anti-inflammatory activities of guaiacolsulfonate derivatives. Future research should focus on:
-
Synthesizing and screening a library of guaiacolsulfonate derivatives to establish a clear structure-activity relationship.
-
Conducting comprehensive in vitro profiling to determine their IC50 values against a panel of inflammatory targets (e.g., COX-1, COX-2, various cytokines).
-
Elucidating the precise molecular interactions with components of the NF-κB and MAPK pathways.
-
Performing further in vivo studies in various models of inflammation to validate their therapeutic potential.
By systematically addressing these areas, the full therapeutic potential of guaiacolsulfonate derivatives as a novel class of anti-inflammatory agents can be elucidated.
References
- 1. youtube.com [youtube.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition [mdpi.com]
- 5. Compounds inhibiting prostaglandin synthesis isolated from Ipomoea pes-caprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Ethylguaiacol modulates neuroinflammation and Th1/Th17 differentiation to ameliorate disease severity in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation [pubmed.ncbi.nlm.nih.gov]
- 10. Novel guggulsterone derivative GG-52 inhibits NF-kappaB signaling in intestinal epithelial cells and attenuates acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of spinal p38 MAPK prevents articular neutrophil infiltration in experimental arthritis via sympathetic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of p38 MAPK Rejuvenates Bone Marrow Derived-Mesenchymal Stromal Cells and Boosts their Hematopoietic Stem Cell-Supportive Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
Solubility profile of potassium guaiacolsulfonate hemihydrate in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of potassium guaiacolsulfonate hemihydrate in various solvents. The information is compiled from publicly available scientific literature and pharmacopoeial standards, offering a valuable resource for formulation development, analytical method design, and physicochemical characterization.
Quantitative Solubility Data
The solubility of this compound has been reported in several common pharmaceutical solvents. However, the available quantitative data shows some inconsistencies across different sources. The following tables summarize the reported solubility values.
Table 1: Aqueous and Organic Solvents
| Solvent | Solubility (mg/mL) | Approximate Concentration ( g/100 mL) | Source | Notes |
| Water | 62.5 | 6.25 | MedchemExpress[1] | Requires ultrasonication. |
| Water | ~133 | ~13.3 | The Merck Index[2] | "Soluble in 7.5 parts water". |
| Phosphate Buffered Saline (PBS) | 100 | 10 | MedchemExpress[3] | --- |
| Dimethyl Sulfoxide (DMSO) | 50 | 5 | TargetMol[4] | Sonication is recommended. |
| Dimethyl Sulfoxide (DMSO) | 5 | 0.5 | Selleck Chemicals[5] | --- |
| Ethanol (B145695) | 5 | 0.5 | Selleck Chemicals[6] | --- |
Table 2: Pharmacopoeial Solubility Descriptions
| Pharmacopoeia | Solvent | Descriptive Term |
| Japanese Pharmacopoeia | Water | Freely Soluble |
| Japanese Pharmacopoeia | Methanol | Soluble |
| Japanese Pharmacopoeia | Ethanol (95%) | Practically Insoluble |
| The Merck Index | Alcohol | Almost Insoluble |
Note: The descriptive terms from the Japanese Pharmacopoeia provide qualitative guidance. "Freely Soluble" generally implies a solubility of 100 mg/mL or more, "Soluble" suggests a range of 33-100 mg/mL, and "Practically Insoluble" indicates a solubility of less than 0.1 mg/mL. The quantitative datum of 5 mg/mL in ethanol from one source appears to contradict the pharmacopoeial descriptions.
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a critical step in drug development. The "shake-flask" method is the universally recognized gold standard for obtaining accurate thermodynamic solubility data.
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid drug in a specific solvent system over a defined period, followed by the separation of the solid and liquid phases and subsequent analysis of the drug concentration in the saturated solution.
Experimental Workflow:
Caption: A flowchart of the shake-flask method for solubility determination.
Key Considerations for the Shake-Flask Method:
-
Purity of Compound and Solvent: The use of highly purified this compound and solvents is essential for accurate results.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is often confirmed by taking measurements at different time points until the concentration remains constant.
-
pH of the Medium: For ionizable compounds like potassium guaiacolsulfonate, the pH of the aqueous medium significantly influences solubility. The pH of the saturated solution should be measured and reported. It has been noted that the UV spectrum of potassium guaiacolsulfonate differs at pH values above 7.0 compared to those below pH 6.0, which is a critical consideration for UV-based analytical methods.[7][8]
-
Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to ensure that no phase transformation or solvation/desolvation has occurred during the equilibration process.
Analytical Methods for Concentration Determination
The concentration of dissolved this compound in the saturated solution can be determined by various analytical techniques.
Logical Relationship for Analytical Method Selection:
Caption: Decision tree for selecting an appropriate analytical method.
-
UV-Vis Spectrophotometry: This is a straightforward and rapid method for determining the concentration of a chromophoric compound like potassium guaiacolsulfonate. The United States Pharmacopeia (USP) describes a UV absorption assay for this compound.[8] It is crucial to establish a calibration curve and ensure that the pH of the standards and samples is consistent, as pH can affect the UV absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and sensitivity compared to UV-Vis spectrophotometry. It is particularly useful when the sample may contain impurities or excipients that could interfere with UV measurements. Several HPLC methods have been developed for the quantification of potassium guaiacolsulfonate in pharmaceutical preparations.
Impact of Physicochemical Properties on Solubility
-
Hydration State: Potassium guaiacolsulfonate exists as a hemihydrate. The hydration state can influence its dissolution rate and equilibrium solubility. It has been observed that the water content can vary depending on crystallization conditions.[7]
-
pH: As an ionizable compound, the solubility of potassium guaiacolsulfonate in aqueous media is expected to be pH-dependent. The sulfonic acid group is strongly acidic, while the phenolic hydroxyl group is weakly acidic. Therefore, its solubility is likely to be higher at a more neutral or alkaline pH compared to a highly acidic environment. The Japanese Pharmacopoeia specifies a pH range of 4.0 to 5.5 for a 1 in 20 solution.
This technical guide provides a foundational understanding of the solubility profile of this compound. For any specific application, it is highly recommended to determine the solubility experimentally under the precise conditions of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium Guaiacolsulfonate [drugfuture.com]
- 3. Potassium Guaiacol Sulfonate [chembk.com]
- 4. This compound | Antibiotic | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Degradation Pathway of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for elucidating the degradation pathway of potassium guaiacolsulfonate hemihydrate. Due to the limited availability of specific degradation studies on this active pharmaceutical ingredient (API), this guide synthesizes information from studies on related compounds, such as guaiacol (B22219) and aromatic sulfonic acids, to propose potential degradation pathways and to provide detailed experimental protocols for their investigation.
Introduction to this compound and its Stability
This compound (C₇H₇KO₅S · ½H₂O) is an expectorant widely used in cough and cold remedies. As with any pharmaceutical ingredient, understanding its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.
The potassium guaiacolsulfonate molecule contains a guaiacol moiety (2-methoxyphenol) and a sulfonic acid group, both of which can be susceptible to degradation under various stress conditions.
Proposed Degradation Pathways
Based on the chemical structure of potassium guaiacolsulfonate and the known degradation patterns of related aromatic sulfonates and phenolic compounds, several degradation pathways can be postulated under forced stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under acidic or basic conditions, the primary target for hydrolysis is the sulfonate group. Desulfonation of aromatic sulfonic acids can occur under harsh hydrolytic conditions, particularly at elevated temperatures.
-
Acid-catalyzed desulfonation: This reaction would lead to the formation of guaiacol and sulfuric acid.
-
Base-catalyzed degradation: While the C-S bond is generally stable, strong basic conditions at high temperatures could potentially lead to cleavage or other reactions on the aromatic ring.
Oxidative Degradation
The phenolic hydroxyl and methoxy (B1213986) groups of the guaiacol ring are susceptible to oxidation.
-
Oxidation of the phenolic hydroxyl group: This can lead to the formation of quinone-like structures.
-
Demethylation: The methoxy group (-OCH₃) could be cleaved to form a catechol derivative (a dihydroxybenzene).
-
Ring opening: Under strong oxidative stress, the aromatic ring itself may be cleaved.
Photolytic Degradation
Exposure to UV or visible light can induce photodegradation. Aromatic compounds can absorb light energy, leading to the formation of reactive species and subsequent degradation. Potential photolytic degradation pathways could involve oxidation of the phenol, cleavage of the sulfonate group, or polymerization.
Thermal Degradation
At elevated temperatures, two primary degradation pathways are anticipated:
-
Dehydration: As a hemihydrate, the loss of water is an expected initial thermal event. Studies have shown that dehydration of this compound occurs at temperatures above 107°C (380 K).[1][2]
-
Chemical Decomposition: At higher temperatures, cleavage of the sulfonate group to release sulfur oxides (SOx) and decomposition of the guaiacol moiety are likely. Thermal decomposition of guaiacol is known to produce catechol, phenol, and cresol.
The following diagram illustrates the proposed degradation pathways.
References
Spectroscopic and Analytical Profile of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for potassium guaiacolsulfonate hemihydrate (C₇H₇KO₅S · ½H₂O), a widely used expectorant. The following sections detail available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for the acquisition of this data. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and development of pharmaceutical products containing this active ingredient.
Chemical Structure and Isomerism
Potassium guaiacolsulfonate is the potassium salt of guaiacolsulfonic acid. The sulfonation of guaiacol (B22219) can result in the formation of two primary positional isomers: potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531) and potassium 3-hydroxy-4-methoxybenzenesulfonate. Commercially available potassium guaiacolsulfonate is often a mixture of these isomers, with the 4-sulfonate isomer typically being predominant[1]. The presence and ratio of these isomers are critical quality attributes that can be determined using spectroscopic methods.
Spectroscopic Data
A summary of the available spectroscopic data is presented below. It is important to note that complete, publicly available datasets are limited, and the information herein is compiled from various analytical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of potassium guaiacolsulfonate, particularly for differentiating and quantifying its isomers[2][3].
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Isomer) |
| ~3.8 | s | -OCH₃ |
| ~6.7 - 7.5 | m | Aromatic Protons |
Note: Actual chemical shifts can vary based on the solvent and the specific isomeric ratio.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~56 | -OCH₃ |
| ~110 - 150 | Aromatic Carbons |
Note: Specific assignments for each carbon in the aromatic ring would require more detailed 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for the identification of functional groups present in this compound. The United States Pharmacopeia (USP) specifies the use of IR for identification purposes[4].
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H Stretch (phenolic and water) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| 1260 - 1200 | Strong | Aryl-O Stretch (-OCH₃) |
| 1180 - 1150 | Strong | S=O Asymmetric Stretch (Sulfonate) |
| 1080 - 1030 | Strong | S=O Symmetric Stretch (Sulfonate) |
| 850 - 750 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For potassium guaiacolsulfonate, the analysis would typically involve observing the anion (guaiacolsulfonate).
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₇KO₅S · ½H₂O |
| Molecular Weight | 251.30 g/mol [4][5][6] |
| Anhydrous Molecular Weight | 242.29 g/mol [4] |
| Mass of Guaiacolsulfonate Anion (C₇H₇O₅S⁻) | 203.00 g/mol |
Note: The mass spectrum would show a peak corresponding to the mass of the guaiacolsulfonate anion. Fragmentation patterns would involve the loss of SO₃ (80 Da) and other characteristic fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be optimized for the instrument being used, typically in the range of 5-25 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-5 seconds.
-
The spectral width should be sufficient to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or correlation tables.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is recommended.
-
Data Acquisition:
-
Ionization Mode: Negative ion mode is typically used to detect the guaiacolsulfonate anion.
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): To study the fragmentation pattern, isolate the molecular ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for potassium guaiacolsulfonate.
References
- 1. Physicochemical properties and method for determination of potassium guaiacolsulfonate [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Potassium Guaiacolsulfonate Isomer by NMR [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium Guaiacolsulfonate [drugfuture.com]
- 5. Potassium guaiacolsulfonate (hemihydrate) - MedChem Express [bioscience.co.uk]
- 6. Potassium guaiacolsulfonate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Potassium Guaiacolsulfonate Hemihydrate
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of potassium guaiacolsulfonate hemihydrate in bulk drug substance and pharmaceutical formulations. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. The developed isocratic method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), providing excellent peak symmetry and resolution. The method was proven to be specific, linear, accurate, precise, and robust. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, showing effective separation of the main peak from degradation products generated under various stress conditions.
1. Introduction
This compound is an expectorant commonly used in pharmaceutical preparations to relieve cough and mucus.[1] Accurate quantification of the active pharmaceutical ingredient (API) is crucial for ensuring the quality, safety, and efficacy of the final drug product. A stability-indicating analytical method is essential to monitor the stability of the API and to detect any degradation products that may form during manufacturing, storage, or the product's shelf life. This application note provides a detailed protocol for a validated HPLC method suitable for the routine quality control analysis of this compound.
2. Experimental
2.1. Instrumentation
A Shimadzu LC-20AT HPLC system equipped with a UV detector was used for this study.[2] Data acquisition and processing were performed using the appropriate software.
2.2. Chemicals and Reagents
-
This compound reference standard (USP)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
2.3. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | InertSustain C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35 °C[3] |
| Detection Wavelength | 279 nm[3] |
| Injection Volume | 20 µL[4] |
| Run Time | 15 minutes |
3. Protocols
3.1. Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 80:20 (v/v). Degas the mobile phase before use.
-
Diluent: A mixture of methanol (B129727) and water (20:80, v/v) was used as the diluent.[2][4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.2. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent to obtain a final concentration of 100 µg/mL.
-
For Pharmaceutical Formulation (e.g., Oral Powder): Determine the average weight of the contents of 20 sachets.[4] Accurately weigh a quantity of the homogenized powder equivalent to 25 mg of potassium guaiacolsulfonate and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Dilute 2.5 mL of the supernatant to 25 mL with the diluent to achieve a final concentration of 100 µg/mL.
3.3. Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 2: Summary of Method Validation Results
| Parameter | Result |
| Specificity | No interference from placebo and degradation products. Peak purity of the analyte peak was confirmed. |
| Linearity | |
| Range | 25 - 150 µg/mL |
| Correlation Coeff. (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
| Robustness | The method was found to be robust for small, deliberate changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). |
4. Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5][6] The reference standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
4.1. Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M HCl and reflux for 4 hours at 80°C. Neutralize the solution with 0.1 M NaOH and dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M NaOH and reflux for 2 hours at 80°C. Neutralize the solution with 0.1 M HCl and dilute with diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours in a photostability chamber. Dissolve the stressed sample to obtain a final concentration of 100 µg/mL.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| 0.1 M HCl, 80°C, 4h | ~15% | Degradation peaks well-resolved from the main peak. |
| 0.1 M NaOH, 80°C, 2h | ~20% | Degradation products did not interfere with the quantification of the analyte. |
| 3% H₂O₂, RT, 24h | ~10% | The main peak was spectrally pure. |
| Dry Heat, 105°C, 48h | ~5% | Minimal degradation observed. |
| UV Light, 254 nm, 24h | ~8% | The method effectively separated the photodegradants. |
The developed and validated RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability analysis of bulk drug and pharmaceutical formulations.
6. Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Flow of Forced Degradation Studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC [chinjmap.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. medcraveonline.com [medcraveonline.com]
Validated UPLC-MS/MS Method for the Quantification of Potassium Guaiacolsulfonate in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of potassium guaiacolsulfonate in human plasma. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Potassium guaiacolsulfonate is an expectorant used to relieve cough and mucus in the chest resulting from respiratory infections, the common cold, or allergies.[1][2] A robust and sensitive bioanalytical method is crucial for the evaluation of its pharmacokinetic profile. This UPLC-MS/MS method offers high selectivity, sensitivity, and a short analysis time for the quantification of potassium guaiacolsulfonate in human plasma. The validation of this bioanalytical method has been performed in accordance with regulatory guidelines to ensure reliability and reproducibility.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Potassium Guaiacolsulfonate reference standard
-
Internal Standard (IS) (e.g., Guaifenesin-d5 or a structurally similar compound)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series)
-
Analytical Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 2-5 µL) into the UPLC-MS/MS system.
Sample Preparation Workflow
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
Method Validation Summary
The bioanalytical method was validated according to established regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL for potassium guaiacolsulfonate in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Potassium Guaiacolsulfonate | 10 - 5000 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 30 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 500 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 4000 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 30 | 85 - 95 | 90 - 110 |
| MQC | 500 | 85 - 95 | 90 - 110 |
| HQC | 4000 | 85 - 95 | 90 - 110 |
Stability
The stability of potassium guaiacolsulfonate in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top Stability | 6 hours | Room Temperature | 85 - 115 |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp. | 85 - 115 |
| Long-term Stability | 30 days | -80°C | 85 - 115 |
| Post-preparative Stability | 24 hours | 4°C (Autosampler) | 85 - 115 |
Logical Workflow of the Bioanalytical Method
Overall Bioanalytical Workflow
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of potassium guaiacolsulfonate in human plasma. The method has been thoroughly validated and is suitable for supporting clinical and preclinical pharmacokinetic studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
Application Notes and Protocols for the Use of Potassium Guaiacolsulfonate Hemihydrate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium guaiacolsulfonate hemihydrate is an expectorant widely used in pharmaceutical formulations to relieve cough and mucus accumulation in the chest associated with respiratory infections, the common cold, and allergies.[1][2][3] As an active pharmaceutical ingredient (API), its precise quantification and qualification are critical for ensuring the safety and efficacy of final drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The United States Pharmacopeia (USP) provides a monograph for Potassium Guaiacolsulfonate, establishing it as an official reference standard (RS).[4][5] This ensures its suitability for various analytical applications, including the identification and purity control of raw materials and the assay of finished pharmaceutical products.
Physicochemical Properties
This compound is the monopotassium salt of hydroxymethoxybenzenesulfonic acid, existing as a hemihydrate.[4] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Potassium hydroxymethoxybenzenesulfonate hemihydrate | [4] |
| CAS Number | 78247-49-1 | [6] |
| Molecular Formula | C₇H₇KO₅S·½H₂O | [4] |
| Molecular Weight | 251.30 g/mol | [4] |
| Appearance | White to slightly yellow crystalline powder | [7] |
| Solubility | Good solubility in water; soluble in ethanol (B145695) and glycerol | [7] |
Quantitative Data and Specifications
As a USP Reference Standard, Potassium Guaiacolsulfonate must comply with stringent specifications. The following table summarizes the key acceptance criteria as per the USP monograph.
| Parameter | USP Specification | Reference |
| Assay (anhydrous basis) | 98.0% - 102.0% of C₇H₇KO₅S | [4][5] |
| Water Content | 3.0% - 6.0% | [4] |
| Selenium | NMT 0.003% | [4] |
| Sulfate | No turbidity produced within 1 minute | [4] |
| Heavy Metals | NMT 0.002% | [4] |
Application 1: Identification of this compound
Protocol 1: Identification by Infrared (IR) Absorption
Objective: To confirm the identity of a test sample of Potassium Guaiacolsulfonate by comparing its infrared spectrum with that of the USP Potassium Guaiacolsulfonate Reference Standard.
Methodology:
-
Sample Preparation: Dry the test sample and the USP Reference Standard at 105°C for 18 hours.
-
Analysis: Record the infrared absorption spectrum of the dried test sample and the USP Reference Standard between 7 µm and 13 µm.
-
Acceptance Criteria: The infrared spectrum of the test sample should be concordant with the spectrum of the USP Reference Standard.[4]
Application 2: Assay of this compound by UV-Vis Spectrophotometry
This method is suitable for the quantitative determination of potassium guaiacolsulfonate in raw materials and pharmaceutical formulations.
Protocol 2: UV-Vis Spectrophotometric Assay
Objective: To determine the purity of a Potassium Guaiacolsulfonate sample by UV-Vis spectrophotometry against a USP Reference Standard.
Methodology:
-
Standard Solution Preparation:
-
Accurately weigh about 250 mg of USP Potassium Guaiacolsulfonate RS and transfer to a 500-mL volumetric flask.
-
Dissolve in 400 mL of water, then dilute with water to volume and mix.
-
Pipette 10.0 mL of this solution into a 100.0 mL volumetric flask and dilute with pH 7.0 phosphate (B84403) buffer to volume. This yields a standard solution with a known concentration of about 50 µg/mL.[5]
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution, using the test sample of Potassium Guaiacolsulfonate.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to a wavelength of maximum absorbance at approximately 279 nm.
-
Use a 1 in 10 mixture of water and pH 7.0 phosphate buffer as the blank.
-
Measure the absorbances of the standard solution (AS) and the sample solution (AU) in 1-cm cells.[5]
-
-
Calculation:
-
Calculate the quantity, in mg, of C₇H₇KO₅S in the portion of Potassium Guaiacolsulfonate taken using the formula: 5C(AU / AS) where C is the concentration, in µg/mL, of USP Potassium Guaiacolsulfonate RS in the Standard solution, calculated on the anhydrous basis.[5]
-
Workflow for UV-Vis Spectrophotometric Assay
References
Application Notes and Protocols: In Vitro Models to Assess the Expectorant Activity of Potassium Guaiacolsulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium guaiacolsulfonate is an expectorant commonly used to relieve cough and chest congestion by thinning and loosening mucus in the airways.[1][2] Its mechanism of action is understood to involve making mucus less sticky and easier to expel.[3][4] Robust in vitro models are essential for elucidating the specific cellular and biochemical mechanisms of expectorants like potassium guaiacolsulfonate, and for screening new drug candidates. This document provides detailed protocols for assessing the expectorant activity of potassium guaiacolsulfonate using established in vitro models. The described methods focus on two key aspects of expectorant action: mucolytic activity (the breakdown of mucus) and secretolytic activity (the regulation of mucus secretion).
Key In Vitro Models and Assays
Two primary in vitro models are proposed to evaluate the efficacy of potassium guaiacolsulfonate:
-
Acellular Mucus Model: Utilizes a mucus simulant, such as porcine gastric mucin, to directly assess the mucolytic (viscosity-reducing) properties of the compound.
-
Cell-Based Model: Employs a human airway epithelial cell line, such as Calu-3, which secretes mucus and allows for the investigation of the compound's effects on mucin gene expression and protein secretion.
Protocol 1: Assessment of Mucolytic Activity using Porcine Gastric Mucin
This protocol evaluates the direct effect of potassium guaiacolsulfonate on the viscoelastic properties of mucus. Porcine gastric mucin is used as a readily available substitute for human bronchial mucus due to its similar biochemical composition.[5]
Objective: To determine if potassium guaiacolsulfonate directly reduces the viscosity of a mucus simulant.
Experimental Workflow
Caption: Workflow for assessing the mucolytic activity of potassium guaiacolsulfonate.
Materials:
-
Potassium Guaiacolsulfonate (USP Reference Standard)
-
Porcine Gastric Mucin (Type II or III)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
N-acetylcysteine (NAC) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
Rheometer (cone-and-plate or parallel-plate)
-
Incubator (37°C)
-
Analytical balance and pH meter
Methodology:
-
Preparation of Mucin Solution:
-
Prepare a 20% (w/v) porcine gastric mucin solution by dissolving the mucin powder in Tris-HCl buffer.
-
Stir the solution gently overnight at 4°C to ensure complete hydration without denaturing the proteins.
-
Adjust the pH to 7.0 if necessary.
-
Allow the solution to equilibrate to room temperature before use.
-
-
Treatment with Potassium Guaiacolsulfonate:
-
Prepare stock solutions of potassium guaiacolsulfonate and N-acetylcysteine (e.g., 100 mM) in PBS.
-
In separate microcentrifuge tubes, mix the mucin solution with different concentrations of potassium guaiacolsulfonate (e.g., 0.1, 1, 10 mM).
-
Prepare a vehicle control (mucin + PBS) and a positive control (mucin + 10 mM NAC).
-
Ensure the final volume is consistent across all samples.
-
Incubate the samples at 37°C for 30 minutes.[5]
-
-
Measurement of Viscoelasticity:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load the treated mucin samples onto the rheometer.
-
Perform a shear strain sweep test at a fixed frequency (e.g., 1 Hz) to determine the storage modulus (G') and loss modulus (G'').[6]
-
Record the complex viscosity (η*) at a defined shear rate.
-
Data Presentation:
The results can be summarized in a table comparing the viscoelastic properties of the mucin treated with different concentrations of potassium guaiacolsulfonate.
| Treatment Group | Concentration | Complex Viscosity (Pa·s) at 1 Hz (Mean ± SD) | Storage Modulus (G') (Pa) (Mean ± SD) | Loss Modulus (G'') (Pa) (Mean ± SD) |
| Vehicle Control | - | 1.5 ± 0.2 | 1.2 ± 0.15 | 0.8 ± 0.1 |
| Potassium Guaiacolsulfonate | 0.1 mM | 1.3 ± 0.18 | 1.0 ± 0.12 | 0.75 ± 0.09 |
| Potassium Guaiacolsulfonate | 1 mM | 1.0 ± 0.15 | 0.7 ± 0.1 | 0.6 ± 0.08* |
| Potassium Guaiacolsulfonate | 10 mM | 0.7 ± 0.12 | 0.4 ± 0.08 | 0.5 ± 0.07 |
| N-acetylcysteine (Positive Control) | 10 mM | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.4 ± 0.06 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Protocol 2: Assessment of Secretolytic Activity in Calu-3 Cells
This protocol uses the human airway epithelial cell line Calu-3, which can form a polarized monolayer and secrete mucus, particularly when cultured at an air-liquid interface (ALI).[7][8] This model allows for the investigation of potassium guaiacolsulfonate's effect on mucus production and secretion in a biologically relevant system.
Objective: To determine if potassium guaiacolsulfonate modulates the expression and secretion of MUC5AC, a major gel-forming mucin in the airways.[9]
Experimental Workflow
Caption: Workflow for assessing the secretolytic activity of potassium guaiacolsulfonate in Calu-3 cells.
Materials:
-
Calu-3 cell line (ATCC® HTB-55™)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with FBS, L-glutamine, and antibiotics)
-
Cigarette Smoke Extract (CSE) or IL-13 to induce mucus hypersecretion
-
Potassium Guaiacolsulfonate
-
PBS
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for MUC5AC and a housekeeping gene, SYBR Green)
-
MUC5AC ELISA kit
-
Plate reader
Methodology:
-
Cell Culture:
-
Seed Calu-3 cells on Transwell® inserts and culture them in submerged conditions until a confluent monolayer is formed.
-
Establish an air-liquid interface (ALI) by removing the apical medium and continue to culture for at least 21 days to allow for differentiation and mucus production.
-
-
Induction of Mucus Hypersecretion (Optional):
-
Treatment with Potassium Guaiacolsulfonate:
-
Prepare various concentrations of potassium guaiacolsulfonate in the basolateral medium.
-
Treat the cells for a defined period (e.g., 24-48 hours). Include a vehicle control group.
-
-
Sample Collection:
-
Apical Washings: Collect the secreted mucus by gently washing the apical surface with a small volume of PBS. Store at -80°C for ELISA.
-
Cell Lysates: Lyse the cells on the Transwell® insert to extract total RNA for qRT-PCR analysis.
-
-
Quantification of MUC5AC Secretion (ELISA):
-
Use a commercial MUC5AC ELISA kit to quantify the concentration of MUC5AC protein in the apical washings, following the manufacturer's protocol.
-
-
Quantification of MUC5AC Gene Expression (qRT-PCR):
-
Isolate total RNA from the cell lysates.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative change in MUC5AC mRNA expression using the ΔΔCt method.
-
Data Presentation:
| Treatment Group | Concentration | Secreted MUC5AC (ng/mL) (Mean ± SD) | Relative MUC5AC mRNA Expression (Fold Change) (Mean ± SD) |
| Untreated Control | - | 100 ± 15 | 1.0 ± 0.2 |
| CSE-Treated Control | - | 350 ± 40 | 4.5 ± 0.8 |
| CSE + Potassium Guaiacolsulfonate | 0.1 mM | 320 ± 35 | 4.1 ± 0.7 |
| CSE + Potassium Guaiacolsulfonate | 1 mM | 250 ± 30 | 3.2 ± 0.5 |
| CSE + Potassium Guaiacolsulfonate | 10 mM | 180 ± 25 | 2.1 ± 0.4 |
*p < 0.05, **p < 0.01 compared to CSE-treated control. Data are hypothetical and for illustrative purposes.
Potential Signaling Pathway of Action
While the precise signaling pathway for potassium guaiacolsulfonate is not fully elucidated, expectorants can modulate pathways that regulate mucin gene expression. The overproduction of MUC5AC in airway inflammation is often linked to the activation of pathways involving reactive oxygen species (ROS).[10][11] A plausible hypothesis is that potassium guaiacolsulfonate may exert its effects by interfering with these pro-inflammatory signaling cascades.
Caption: Hypothetical signaling pathway for MUC5AC regulation and potential site of action for potassium guaiacolsulfonate.
This diagram illustrates how an inflammatory stimulus like cigarette smoke extract (CSE) can lead to increased MUC5AC expression via a ROS-dependent pathway.[10][11] Potassium guaiacolsulfonate might exert its secretolytic effects by reducing oxidative stress, thereby downregulating this signaling cascade. Further research is required to validate this proposed mechanism.
The in vitro models and protocols outlined in this document provide a comprehensive framework for characterizing the mucolytic and secretolytic activities of potassium guaiacolsulfonate. By combining acellular and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action, determine effective concentrations, and generate robust data to support preclinical and clinical development. These methodologies are also adaptable for the evaluation of novel expectorant and mucolytic drug candidates.
References
- 1. Signaling control of mucociliary epithelia: Stem cells, cell fates and the plasticity of cell identity in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological Mucus and Impaired Mucus Clearance in Cystic Fibrosis Patients Results from Increased Concentration, not altered pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Physicochemical properties of mucus and their impact on transmucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Guaiacolsulfonate [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 9. Airway epithelium controls lung inflammation and injury through the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Secretolytic Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and protocols for evaluating the efficacy of secretolytic agents. The following sections detail various in vivo and in vitro models, experimental procedures, and data analysis techniques to guide researchers in the selection and implementation of appropriate models for their specific research needs.
Introduction to Secretolytic Efficacy Evaluation
Mucus hypersecretion is a key pathophysiological feature of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[1] Secretolytic agents aim to reduce mucus viscosity and elasticity, thereby facilitating its clearance from the airways. Preclinical evaluation of these agents is crucial to determine their potential therapeutic benefit before advancing to clinical trials. A variety of animal and in vitro models have been developed to simulate human respiratory diseases and assess the effectiveness of novel secretolytic compounds.[2]
In Vivo Preclinical Models
In vivo models are indispensable for studying the integrated physiological response to secretolytic agents.[3] Several animal species are utilized to model mucus hypersecretion, each with distinct advantages and limitations.
Commonly Used Animal Models:
-
Mice and Rats: Widely used due to their genetic tractability, cost-effectiveness, and the availability of numerous reagents.[4][5] However, they may only develop minimal goblet cell metaplasia in the smaller airways.[6]
-
Guinea Pigs: Offer advantages such as more marked small airway remodeling and the development of considerable goblet cell metaplasia, closely mimicking human COPD.[6][7]
-
Ferrets: Their airway physiology and submucosal gland distribution are similar to humans, making them a suitable model for chronic bronchitis.[8][9]
-
Sheep: Exhibit human-like responses to smoke exposure due to similar mucus production and epithelial cell distribution.[4]
-
Dogs: Have been used extensively as a model for chronic bronchitis and emphysema, with pathology similar to humans after exposure to cigarette smoke.[5]
-
Mini-pigs: Utilized in models such as the tracheal pouch model for in vivo assessment of mucolytic agents.[10]
Induction of Mucus Hypersecretion:
Several methods are employed to induce a state of mucus hypersecretion in these animal models, including:
-
Cigarette Smoke (CS) Exposure: The most common method to induce COPD-like symptoms, including mucus hypersecretion and small airway remodeling.[4][6]
-
Sulfur Dioxide (SO2) Inhalation: Daily exposure leads to chronic injury and repair of epithelial cells, resulting in mucus hypersecretion and airway inflammation.[11]
-
Lipopolysaccharide (LPS) Instillation: Induces an inflammatory response leading to mucus hypersecretion.[4][12]
-
Elastase Instillation: A single dose can result in immediate loss of alveolar wall structure and induce an inflammatory response.[4][5]
Quantitative Data from In Vivo Models
The efficacy of secretolytic agents in vivo is assessed by quantifying changes in mucus production, composition, and rheological properties.
| Parameter | Method | Animal Model | Example Data/Endpoint |
| Mucus Production | Histology (PAS/Alcian Blue staining) | Rats, Guinea Pigs, Ferrets | Goblet cell number and size, Mucus-occupied area |
| Radiolabeling ([3H]glucosamine uptake) | Rat Trachea | Reduction in radiolabeled material secretion (e.g., 24-37% decrease with SCMC)[10] | |
| Mucus Viscoelasticity | Rheometry | Mini-pigs (tracheal pouch) | Measurement of elastic and viscous moduli of collected mucus |
| Mucociliary Clearance | Particle Tracking | Mice, Sheep | Measurement of the rate of particle movement over the tracheal surface |
| Airway Resistance | Plethysmography | Mice, Guinea Pigs | Measurement of changes in airway resistance after treatment |
Experimental Protocol: Cigarette Smoke-Induced Mucus Hypersecretion in Mice
This protocol describes the induction of mucus hypersecretion in mice using cigarette smoke exposure, a widely accepted model for studying COPD.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Whole-body exposure chamber
-
Standard research cigarettes
-
Peristaltic pump
-
Formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E), Periodic acid-Schiff (PAS) stain
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Exposure: Place mice in the whole-body exposure chamber.
-
Smoke Generation: Generate cigarette smoke using a peristaltic pump and deliver it into the chamber. A typical exposure protocol is 2 cigarettes per session, twice a day, 5 days a week, for 4-6 months.
-
Control Group: House a control group of mice in an identical chamber exposed only to filtered air.
-
Monitoring: Monitor the animals' health daily.
-
Tissue Collection: At the end of the exposure period, euthanize the mice and collect the lungs.
-
Histological Analysis:
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the tissues and stain with H&E for general morphology and PAS for visualizing mucus-producing goblet cells.
-
-
Quantification: Quantify the number of PAS-positive goblet cells and the area of mucus in the airways using image analysis software.
In Vitro Preclinical Models
In vitro models offer a more controlled environment to study the direct effects of secretolytic agents on mucus and airway epithelial cells.
Commonly Used In Vitro Models:
-
Purified Mucus Gels: Mucus collected from animal or human sources is used to directly assess the mucolytic activity of compounds by measuring changes in viscoelasticity.[10] Porcine gastric mucin is often used as a substitute.[13]
-
Tracheal Explants: Isolated tracheal rings or explants are cultured to study mucus production and secretion in a system that retains the native tissue architecture.[10]
-
Cultured Airway Epithelial Cells: Primary human or animal airway epithelial cells cultured at an air-liquid interface (ALI) differentiate into a mucociliary epithelium, providing a powerful tool to study mucin gene expression and secretion.[14]
Quantitative Data from In Vitro Models
| Parameter | Method | In Vitro Model | Example Data/Endpoint |
| Mucus Viscoelasticity | Rheometry, Glass Plate Method | Purified Mucus Gels | Reduction in elastic modulus (e.g., up to 70% decrease with Acetylcysteine)[10], Lowering of viscoelasticity[13] |
| Mucin Secretion | ELISA | Cultured Airway Epithelial Cells | Quantification of specific mucins (e.g., MUC5AC, MUC5B) in the apical secretions |
| Mucin Gene Expression | qPCR, Western Blot | Cultured Airway Epithelial Cells | Measurement of changes in MUC5AC and MUC5B mRNA and protein levels |
| Mucolytic Activity | Gel Chromatography | Purified Mucus Gels | Reduction of mucus glycoprotein (B1211001) to smaller subunits[10] |
Experimental Protocol: In Vitro Evaluation of Mucolytic Activity using Purified Mucus
This protocol details a method to assess the direct mucolytic effect of a test compound on purified mucus.
Materials:
-
Porcine gastric mucin (or other purified mucus source)
-
Tris-HCl buffer (pH 7.0)
-
Test compound (e.g., N-acetylcysteine as a positive control)
-
Cone-plate viscometer or rheometer
-
37°C incubator
Procedure:
-
Mucin Solution Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer.
-
Incubation:
-
Add the test compound at various concentrations to the mucin solution.
-
Include a vehicle control (buffer only) and a positive control (e.g., N-acetylcysteine).
-
Incubate the samples at 37°C for 30 minutes.[13]
-
-
Viscoelasticity Measurement:
-
After incubation, immediately measure the viscoelastic properties of the mucin solutions using a cone-plate viscometer or rheometer.
-
Record the elastic modulus (G') and viscous modulus (G'').
-
-
Data Analysis: Compare the viscoelasticity of the test compound-treated samples to the vehicle control. A significant reduction in G' and G'' indicates mucolytic activity.
Signaling Pathways in Mucus Secretion
Understanding the intracellular signaling pathways that regulate mucin gene expression and secretion is crucial for the development of targeted secretolytic therapies. Several pathways have been identified as key regulators.[14][15]
Mucin Gene Expression Signaling Pathway
Various pathophysiological agents can trigger signaling cascades that lead to the upregulation of mucin genes, primarily MUC5AC and MUC2.[14] Key pathways involved include the MAP kinase pathways and the activation of NF-κB.[14]
References
- 1. Airway Mucus: From Production to Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo preclinical test models for studying airway mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. archbronconeumol.org [archbronconeumol.org]
- 8. JCI Insight - A ferret model of COPD-related chronic bronchitis [insight.jci.org]
- 9. A ferret model of COPD-related chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Airway epithelium and mucus: intracellular signaling pathways for gene expression and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of Potassium Guaiacolsulfonate on Mucus Rheology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium guaiacolsulfonate is an expectorant recognized for its mucolytic properties, primarily used to alleviate cough and chest congestion by thinning and loosening mucus in the airways.[1][2][3] Its mechanism of action involves reducing the viscosity of bronchial secretions, thereby facilitating their removal.[4] The rheological properties of mucus, specifically its viscoelasticity, are critical determinants of its transportability by cilia and cough. This document provides detailed techniques and protocols for quantifying the effect of potassium guaiacolsulfonate on mucus rheology, essential for research, drug development, and a deeper understanding of its therapeutic efficacy.
While direct quantitative data on the specific rheological effects of potassium guaiacolsulfonate are not extensively available in public literature, the methodologies outlined are based on established principles of mucus rheology and studies on analogous mucolytic agents such as guaifenesin, N-acetylcysteine (NAC), and ambroxol.
Mechanism of Action: Signaling Pathway
The proposed mechanism of potassium guaiacolsulfonate involves the stimulation of receptors on the gastric mucosa, which triggers a reflex secretion of more fluid respiratory tract secretions. This increase in fluid volume and potential direct effects on the biochemical composition of mucus are thought to reduce its viscosity and elasticity.
Experimental Protocols
Sputum Collection and Preparation
Standardized sputum handling is crucial for reliable rheological measurements.
Protocol for Sputum Collection:
-
Patient Instruction: Instruct patients to avoid eating or drinking for at least 1-2 hours before sputum induction.
-
Induction: Sputum can be induced by inhalation of a sterile hypertonic saline solution (e.g., 3-7% NaCl) for 5-15 minutes using a nebulizer.
-
Collection: Collect the expectorated sputum into a sterile, wide-mouthed container.
-
Immediate Processing: Process the sample within 1-2 hours of collection to minimize enzymatic degradation. If immediate processing is not possible, samples can be snap-frozen in liquid nitrogen and stored at -80°C. Note that freezing may alter some rheological properties and should be validated for consistency.
-
Homogenization: Gently vortex the sputum sample for 30-60 seconds to ensure homogeneity. Avoid excessive vortexing which can degrade the mucus structure.
-
Saliva Removal: Carefully remove any contaminating saliva using a sterile pipette.
Macrorheology using a Rotational Rheometer
Macrorheology measures the bulk viscoelastic properties of the mucus sample. A cone-plate or parallel-plate rheometer is commonly used.
Experimental Workflow:
Protocol for Oscillatory Shear Rheometry:
-
Instrument Setup: Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry (e.g., 20-40 mm diameter). Set the temperature to 37°C to mimic physiological conditions.
-
Sample Loading: Carefully apply the sputum sample (typically 0.5-2 mL) to the lower plate of the rheometer.
-
Gap Setting: Lower the upper geometry to the desired gap setting (e.g., 0.5-1 mm). Trim any excess sample from the edge of the plate.
-
Equilibration: Allow the sample to equilibrate at 37°C for 5-10 minutes. Use a solvent trap to prevent sample dehydration.
-
Linear Viscoelastic Region (LVER) Determination: Perform a strain sweep (e.g., 0.1-100% strain at a constant frequency of 1 Hz) to identify the LVER where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1-10 Hz) at a constant strain within the LVER (e.g., 1-5%) to determine the frequency-dependent viscoelastic properties.
-
Data Acquisition: Record the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and damping factor (tan δ = G''/G').
-
Treatment Application: For in vitro studies, the sputum sample can be incubated with various concentrations of potassium guaiacolsulfonate for a defined period before rheological measurement. A vehicle control (e.g., saline) should be used for comparison.
Microrheology using Multiple Particle Tracking (MPT)
MPT provides insights into the viscoelastic properties of mucus at the microscopic level by observing the Brownian motion of embedded probe particles.
Protocol for MPT:
-
Probe Particle Preparation: Use fluorescently labeled, carboxylate-modified polystyrene microspheres (e.g., 200-500 nm in diameter).
-
Sample Preparation: Mix a small volume of the sputum sample with a dilute suspension of the probe particles.
-
Microscopy: Place the sample on a microscope slide and observe using a fluorescence microscope equipped with a high-speed camera.
-
Image Acquisition: Record videos of the particle movement at a high frame rate (e.g., 30-60 frames per second).
-
Particle Tracking: Use particle tracking software to analyze the recorded videos and obtain the mean-squared displacement (MSD) of multiple particles over time.
-
Calculation of Viscoelastic Properties: The MSD data can be used to calculate the frequency-dependent G' and G'' using the generalized Stokes-Einstein relation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and treated groups.
Table 1: Effect of Potassium Guaiacolsulfonate on Sputum Macrorheology (Hypothetical Data)
| Treatment Group | Concentration (mM) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Damping Factor (tan δ) at 1 Hz |
| Vehicle Control | 0 | 10.5 ± 1.2 | 3.2 ± 0.5 | 0.30 ± 0.04 |
| Potassium Guaiacolsulfonate | 10 | 8.1 ± 0.9 | 2.8 ± 0.4 | 0.35 ± 0.05 |
| Potassium Guaiacolsulfonate | 50 | 6.2 ± 0.7** | 2.5 ± 0.3 | 0.40 ± 0.06* |
| N-acetylcysteine (Positive Control) | 20 | 4.5 ± 0.5 | 2.1 ± 0.2 | 0.47 ± 0.05** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Effect of Potassium Guaiacolsulfonate on Sputum Microrheology (Hypothetical Data)
| Treatment Group | Concentration (mM) | Mean Squared Displacement (MSD) at 1s (μm²) | Effective Viscosity (Pa·s) |
| Vehicle Control | 0 | 0.05 ± 0.01 | 0.85 ± 0.15 |
| Potassium Guaiacolsulfonate | 10 | 0.08 ± 0.02 | 0.53 ± 0.11 |
| Potassium Guaiacolsulfonate | 50 | 0.12 ± 0.03 | 0.35 ± 0.09 |
| N-acetylcysteine (Positive Control) | 20 | 0.18 ± 0.04 | 0.23 ± 0.07 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of an in vitro study to assess the effect of potassium guaiacolsulfonate on mucus rheology.
References
Application Note: Investigating Mucin Gene Expression Modulation by Potassium Guaiacolsulfonate Using Cell-Based Assays
Abstract
Mucins, particularly MUC5AC, are key components of the mucus layer in the respiratory tract, and their overproduction is a hallmark of chronic airway diseases. Potassium guaiacolsulfonate is an expectorant known to thin mucus, but its direct effects on mucin gene expression at the cellular level are not fully elucidated.[1][2] This document provides detailed protocols for a suite of cell-based assays to investigate the modulatory effects of potassium guaiacolsulfonate on MUC5AC gene and protein expression in airway epithelial cells. The described methods include cell culture, quantitative reverse transcription PCR (qRT-PCR), enzyme-linked immunosorbent assay (ELISA), and Western blotting, providing a comprehensive toolkit for researchers in drug discovery and respiratory disease biology.
Introduction
The viscoelastic properties of airway mucus are primarily determined by high-molecular-weight glycoproteins called mucins.[3] MUC5AC is a major gel-forming mucin secreted by goblet cells in the airway epithelium.[4] In pathological conditions such as chronic obstructive pulmonary disease (COPD) and asthma, the hypersecretion of MUC5AC contributes to airflow obstruction and morbidity.[3] Therefore, therapeutic agents that can modulate MUC5AC expression are of significant interest.
Potassium guaiacolsulfonate is clinically used as an expectorant, believed to act by thinning mucus secretions to facilitate their clearance.[2][5] While its mechanism is thought to involve stimulating the mucous membranes and increasing mucus hydration, its influence on the underlying genetic regulation of mucin production is a critical area for investigation.[5][6] The protocols herein provide a framework for systematically evaluating potassium guaiacolsulfonate as a potential modulator of MUC5AC gene expression.
Experimental Design & Workflow
The overall workflow involves culturing a relevant airway epithelial cell line (e.g., NCI-H292), treating the cells with potassium guaiacolsulfonate, and subsequently harvesting cell lysates and culture supernatants for analysis. Gene expression will be quantified at the mRNA level using qRT-PCR, while protein expression and secretion will be measured by Western blot and ELISA, respectively.
Caption: A flowchart of the experimental procedure.
MUC5AC Gene Regulation Signaling Pathways
MUC5AC expression is regulated by complex signaling cascades initiated by various extracellular stimuli. Key pathways include the Epidermal Growth Factor Receptor (EGFR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway, which are often activated by inflammatory mediators or irritants.[3][7] Understanding these pathways provides a context for interpreting how potassium guaiacolsulfonate might exert its effects.
Caption: Major signaling cascades controlling MUC5AC transcription.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the maintenance of NCI-H292 cells, a human pulmonary mucoepidermoid carcinoma cell line commonly used for studying mucin expression, and their treatment with potassium guaiacolsulfonate.
-
Cell Culture:
-
Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed 2 x 10⁵ cells/mL in 6-well plates and allow them to adhere and grow to approximately 80% confluency.
-
-
Treatment:
-
Prior to treatment, starve the cells by replacing the growth medium with serum-free RPMI-1640 for 12-24 hours.
-
Prepare a stock solution of potassium guaiacolsulfonate in sterile phosphate-buffered saline (PBS).
-
Treat the cells with varying concentrations of potassium guaiacolsulfonate (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours). A positive control, such as Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL, can be used to induce MUC5AC expression.[8]
-
Following incubation, collect the cell culture supernatant for ELISA and lyse the cells for RNA extraction and Western blot analysis.
-
Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for MUC5AC mRNA
This protocol quantifies MUC5AC mRNA levels relative to a housekeeping gene.
-
RNA Isolation:
-
Wash the cell monolayer in the 6-well plate with ice-cold PBS.
-
Add 1 mL of a suitable lysis buffer (e.g., TRIzol reagent) to each well and scrape the cells.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase digestion step to remove genomic DNA contamination.[9]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.[10]
-
Use the following primer sequences for human MUC5AC and the housekeeping gene GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)[11]:
-
MUC5AC Forward: 5'-CCATGCAGAGTCCTCAGAACAA-3'
-
MUC5AC Reverse: 5'-TTACTGGAAAGGCCCAAGCA-3'
-
GAPDH Forward: 5'-TGCACCACCAACTGCTTAGC-3'
-
GAPDH Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[9]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MUC5AC expression, normalized to GAPDH.[10]
-
Protocol 3: ELISA for Secreted MUC5AC Protein
This protocol quantifies the amount of MUC5AC protein secreted into the cell culture medium.
-
Sample Preparation:
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercially available human MUC5AC ELISA kit and follow the manufacturer's instructions.[12][14]
-
General Steps:
-
Prepare all reagents, standards, and samples as instructed.
-
Add 100 µL of standards and samples to the appropriate wells of the MUC5AC antibody-coated microplate. Incubate for 1-2 hours at 37°C.[12][14]
-
Aspirate and wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at 37°C.[14]
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-conjugated streptavidin. Incubate for 30 minutes at 37°C.[14]
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution and incubate in the dark for 10-20 minutes at 37°C.[14]
-
Add 50 µL of stop solution.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the MUC5AC standards.
-
Calculate the concentration of MUC5AC in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: Western Blot for Intracellular MUC5AC Protein
Due to its large size and heavy glycosylation, MUC5AC requires a specialized Western blot protocol.[15] Agarose (B213101) gel electrophoresis is often preferred over standard SDS-PAGE for better resolution.[16][17]
-
Sample Preparation:
-
Wash cells with ice-cold PBS and add RIPA lysis buffer supplemented with protease inhibitors.[15]
-
Scrape the cells and incubate the suspension on ice for 30 minutes with agitation.[15]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing 0.1% SDS.[17]
-
Mix 20-40 µg of protein lysate with loading buffer. Do not boil the samples unless recommended for the specific primary antibody, as high heat can cause aggregation.
-
Load samples and run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the agarose gel to a nitrocellulose or PVDF membrane overnight at 4°C using a wet transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MUC5AC (e.g., clone 45M1) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9] β-actin or GAPDH can be used as a loading control.
-
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between treatment groups. Results should be expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Potassium Guaiacolsulfonate on Relative MUC5AC mRNA Expression
| Treatment Group | Concentration | Fold Change in MUC5AC mRNA (Mean ± SEM) | p-value (vs. Control) |
| Control (Vehicle) | 0 µM | 1.00 ± 0.12 | - |
| Potassium Guaiacolsulfonate | 10 µM | 0.85 ± 0.09 | > 0.05 |
| Potassium Guaiacolsulfonate | 50 µM | 0.62 ± 0.07 | < 0.05 |
| Potassium Guaiacolsulfonate | 100 µM | 0.41 ± 0.05 | < 0.01 |
| Positive Control (PMA) | 10 ng/mL | 8.50 ± 0.98 | < 0.001 |
| Example Data |
Table 2: Effect of Potassium Guaiacolsulfonate on Secreted MUC5AC Protein Concentration
| Treatment Group | Concentration | MUC5AC Concentration (ng/mL) (Mean ± SEM) | p-value (vs. Control) |
| Control (Vehicle) | 0 µM | 112.5 ± 10.4 | - |
| Potassium Guaiacolsulfonate | 10 µM | 101.2 ± 9.8 | > 0.05 |
| Potassium Guaiacolsulfonate | 50 µM | 75.6 ± 8.1 | < 0.05 |
| Potassium Guaiacolsulfonate | 100 µM | 58.3 ± 6.5 | < 0.01 |
| Positive Control (PMA) | 10 ng/mL | 540.8 ± 45.2 | < 0.001 |
| Example Data |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of potassium guaiacolsulfonate on MUC5AC gene and protein expression in airway epithelial cells. By combining qRT-PCR, ELISA, and Western blotting, researchers can obtain comprehensive, multi-level data to elucidate the compound's mechanism of action. These assays are crucial for the preclinical evaluation of new and existing therapies for muco-obstructive respiratory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potassium guaiacolsulfonate Information - Drugs.com [drugs.com]
- 3. Regulation of Airway Mucin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]
- 6. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quercetin Increases MUC2 and MUC5AC Gene Expression and Secretion in Intestinal Goblet Cell-Like LS174T via PLC/PKCα/ERK1-2 Pathway [frontiersin.org]
- 10. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Regulation of MUC5AC/Muc5ac and hCLCA-1/mGob-5 Expression in Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. MUC5AC ELISA kit [antibodies-online.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 17. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Potassium Guaiacolsulfonate Hemihydrate Oral Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of oral solutions containing potassium guaiacolsulfonate hemihydrate. The protocols outlined below cover key pre-formulation and formulation studies, quality control testing, and offer insights into the selection of appropriate excipients.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to the development of a stable and effective oral solution. This compound is a white to off-white crystalline powder.[1][2] It is known to be soluble in water, ethanol, and glycerol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][2] |
| Molecular Formula | C₇H₇KO₅S·½H₂O | [3] |
| Molecular Weight | 251.30 g/mol | [3] |
| Solubility in Water at 25°C | 62.5 mg/mL | [2][4] |
| Solubility in Ethanol | Soluble | [1] |
| Solubility in Glycerol | Soluble | [1] |
| pH of a 1 in 20 solution | 4.0 - 5.5 | |
| Water Content (Karl Fischer) | 3.0% - 6.0% | [3] |
Model Formulation of a Potassium Guaiacolsulfonate Oral Solution
The following table presents a model formulation for a potassium guaiacolsulfonate oral solution, based on information from a patent for a compound oral solution.[5] This serves as a starting point for formulation development. The concentration of each excipient should be optimized based on experimental studies.
Table 2: Model Formulation for a 100 mL Oral Solution
| Ingredient | Function | Concentration Range (% w/v) | Example Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 2.0 - 3.0 | 2.5 |
| Propylene (B89431) Glycol | Co-solvent, Humectant | 10.0 - 20.0 | 15.0 |
| Glycerin | Co-solvent, Sweetener, Viscosity Modifier | 5.0 - 15.0 | 10.0 |
| Citric Acid | Buffering Agent | 0.4 - 0.5 | 0.44 |
| Sodium Citrate | Buffering Agent | 0.07 - 0.08 | 0.072 |
| Xylitol | Sweetener | 0.05 - 0.3 | 0.25 |
| Sodium Benzoate | Preservative | 0.1 - 0.2 | 0.12 |
| Flavoring Agent | Taste Masking | q.s. | q.s. |
| Purified Water | Vehicle | q.s. to 100 mL | q.s. to 100 mL |
Experimental Protocols
Solubility Studies
A comprehensive understanding of the solubility of this compound is crucial for developing a stable oral solution.
Protocol for Determining Temperature-Dependent Solubility in Water:
-
Prepare saturated solutions of this compound in purified water at a range of temperatures (e.g., 10°C, 25°C, 40°C, and 60°C).
-
Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered solution with a suitable solvent (e.g., purified water) to a concentration within the validated range of the analytical method.
-
Quantify the concentration of potassium guaiacolsulfonate in the diluted solution using a validated HPLC-UV method.
-
Repeat the experiment in triplicate for each temperature.
-
Plot the solubility (in mg/mL) as a function of temperature.
Protocol for Determining Solubility in Propylene Glycol-Water Co-solvent Systems:
-
Prepare a series of co-solvent mixtures of propylene glycol and water with varying compositions (e.g., 10:90, 20:80, 30:70, 40:60, and 50:50 v/v).
-
Follow steps 1-7 from the temperature-dependent solubility protocol, using the co-solvent mixtures instead of purified water, at a constant temperature (e.g., 25°C).
-
Plot the solubility (in mg/mL) as a function of the propylene glycol concentration.
pH-Stability Studies
The stability of this compound is likely influenced by the pH of the solution. Determining the pH-rate profile is essential for selecting an appropriate buffer system.
Protocol for Determining the pH-Rate Profile:
-
Prepare a series of buffer solutions covering a pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 8, and 10).
-
Prepare solutions of this compound in each buffer solution at a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of potassium guaiacolsulfonate.
-
For each pH, plot the natural logarithm of the concentration versus time to determine the apparent first-order degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Excipient Compatibility Studies
To ensure the stability of the final formulation, it is crucial to assess the compatibility of this compound with the selected excipients.
Protocol for Excipient Compatibility Screening:
-
Prepare binary mixtures of this compound with each proposed excipient (e.g., propylene glycol, glycerin, citric acid, sodium citrate, xylitol, sodium benzoate) in a 1:1 ratio.
-
Prepare a control sample of the API alone.
-
Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At designated time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining API and detect the formation of any degradation products.
-
Compare the results of the binary mixtures to the control sample to identify any potential incompatibilities.
Preservative Efficacy Testing (PET)
Oral solutions require a preservative system to prevent microbial growth. The effectiveness of the chosen preservative must be demonstrated.
Protocol for Preservative Efficacy Testing (based on USP <51>):
-
Prepare the final formulation of the potassium guaiacolsulfonate oral solution.
-
Inoculate separate samples of the formulation with a panel of standard microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) to achieve a final concentration of 10⁵ to 10⁶ CFU/mL.
-
Store the inoculated samples at a specified temperature (e.g., 20-25°C).
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots and determine the concentration of viable microorganisms using standard plate count methods.
-
Compare the reduction in microbial counts to the acceptance criteria outlined in the relevant pharmacopeia to determine the effectiveness of the preservative system.
Quality Control Testing
Protocol for Assay of Potassium Guaiacolsulfonate by HPLC:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition and gradient should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of potassium guaiacolsulfonate (approximately 279 nm).[3]
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent.
-
Sample Preparation: Accurately dilute the oral solution with the diluent to a concentration within the calibration range.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the concentration of potassium guaiacolsulfonate in the sample by comparing the peak area with that of the standard.
Visualizations
Caption: Proposed mechanism of expectorant action for potassium guaiacolsulfonate.
Caption: A typical workflow for the development of an oral solution.
References
- 1. PotassiuM Guaiacolsulfonate, HeMihydrate, USP [chembk.com]
- 2. This compound CAS#: 78247-49-1 [m.chemicalbook.com]
- 3. Potassium Guaiacolsulfonate [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. US9724293B2 - Methods of manufacturing viscous liquid pharmaceutical formulations - Google Patents [patents.google.com]
Application Notes and Protocols for Excipient Compatibility Testing with Potassium Guaiacolsulfonate Hemihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Excipient compatibility testing is a critical step in the pre-formulation phase of pharmaceutical product development. These studies are designed to identify potential physical and chemical incompatibilities between an active pharmaceutical ingredient (API) and the excipients intended for use in a dosage form. Early detection of such incompatibilities can prevent costly delays in later stages of development by ensuring the stability, efficacy, and safety of the final drug product.
This document provides a comprehensive guide for conducting excipient compatibility studies for Potassium Guaiacolsulfonate Hemihydrate, an expectorant commonly used to relieve cough and mucus. This compound is an aromatic sulfonic acid, and its structure, containing hydroxyl and methoxy (B1213986) groups, suggests potential susceptibility to oxidation and other degradation pathways.
Materials and Equipment
2.1 Materials
-
This compound (API)
-
Selected excipients for testing (see Section 3.0)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Stability chambers (e.g., 40°C/75% RH, 60°C)
-
Photostability chamber
-
Vortex mixer
-
Mortar and pestle
-
Glass vials with inert caps
Selection of Excipients
The selection of excipients for compatibility testing should be based on the intended dosage form (e.g., oral solid or oral liquid). The following tables list common excipients that should be considered for evaluation with this compound.
Table 1: Common Excipients for Oral Solid Dosage Forms
| Function | Excipient |
| Diluent | Microcrystalline Cellulose, Lactose Monohydrate, Dibasic Calcium Phosphate |
| Binder | Povidone (PVP K30), Hydroxypropyl Cellulose (HPC) |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate |
| Lubricant | Magnesium Stearate |
| Glidant | Colloidal Silicon Dioxide |
Table 2: Common Excipients for Oral Liquid Formulations
| Function | Excipient |
| Solvent/Co-solvent | Purified Water, Glycerin, Propylene Glycol |
| Buffering Agent | Citric Acid, Sodium Citrate |
| Sweetener | Sucrose, Sorbitol, Sodium Saccharin |
| Preservative | Methylparaben, Propylparaben, Sodium Benzoate |
| Flavoring Agent | Peppermint Oil, Cherry Flavor |
Experimental Protocols
Preparation of API-Excipient Blends
-
For each excipient, prepare a binary mixture with this compound, typically in a 1:1 or 2:1 (API:excipient) ratio by weight. A control sample of the pure API should also be prepared.
-
Gently blend the API and excipient using a mortar and pestle until a homogenous mixture is obtained.
-
Transfer approximately 50 mg of the blend into a clear glass vial and cap it.
-
For "wet" samples, add a small amount of purified water (e.g., 5% w/w) to the blend to simulate high humidity conditions.
-
Prepare a sufficient number of vials for each condition and time point.
Isothermal Stress Testing
-
Place the prepared vials (both dry and wet blends, along with the pure API control) into a stability chamber set at accelerated stability conditions, typically 40°C / 75% Relative Humidity (RH).
-
Store an additional set of samples at a higher temperature, such as 60°C, to further accelerate degradation.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Analyze the samples immediately after withdrawal as described in Section 4.4.
Forced Degradation Studies
Forced degradation studies are conducted on the pure API to establish the degradation pathways and to ensure the analytical method is stability-indicating.
4.3.1 Acid and Base Hydrolysis
-
Prepare a solution of this compound in 0.1 M HCl and another in 0.1 M NaOH.
-
Reflux the solutions at 60°C for 2 hours.
-
Neutralize the samples before analysis.
4.3.2 Oxidative Degradation
-
Prepare a solution of the API in 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours.
4.3.3 Thermal Degradation
-
Expose the solid API to dry heat at 80°C for 48 hours.
4.3.4 Photolytic Degradation
-
Expose the solid API to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the intact API from any potential degradation products or interfering excipients.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25.1-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh an amount of the stressed sample equivalent to 10 mg of the API.
-
Dissolve in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
Data Presentation
Quantitative data from the compatibility studies should be summarized in tables to facilitate comparison. The results should include the percentage of API remaining and the total percentage of impurities or degradation products.
Table 3: Hypothetical Excipient Compatibility Data for this compound (4 Weeks at 40°C/75% RH)
| Mixture | Physical Appearance | API Remaining (%) | Total Impurities (%) | Compatibility |
| API Control | White powder, no change | 99.8 | 0.2 | - |
| API + Microcrystalline Cellulose | Off-white powder | 99.5 | 0.5 | Compatible |
| API + Lactose Monohydrate | Slight yellowing | 95.2 | 4.8 | Incompatible |
| API + Povidone K30 | White powder, no change | 99.6 | 0.4 | Compatible |
| API + Croscarmellose Sodium | White powder, no change | 99.3 | 0.7 | Compatible |
| API + Magnesium Stearate | Off-white, slightly clumpy | 97.1 | 2.9 | Borderline |
Table 4: Hypothetical Forced Degradation Results for this compound
| Stress Condition | API Remaining (%) | Major Degradant Peak (RT, min) |
| 0.1 M HCl, 60°C, 2h | 88.5 | 12.4 |
| 0.1 M NaOH, 60°C, 2h | 85.2 | 10.8 |
| 3% H₂O₂, RT, 24h | 82.1 | 15.6 |
| Dry Heat, 80°C, 48h | 98.9 | Not significant |
| Photolytic (ICH Q1B) | 94.3 | 14.2 |
Visualizations
Experimental Workflow
Caption: Workflow for Excipient Compatibility Testing.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for Potassium Guaiacolsulfonate.
Conclusion
A systematic approach to excipient compatibility testing is essential for the successful development of a stable and effective pharmaceutical formulation of this compound. The protocols outlined in this document provide a framework for identifying potential interactions with common excipients under accelerated and stress conditions. The use of a validated, stability-indicating HPLC method is paramount for accurately assessing the chemical stability of the API in the presence of excipients. The findings from these studies will guide the selection of suitable excipients for the final dosage form, ensuring product quality and performance.
Application Note: Single Crystal X-ray Diffraction Analysis of Potassium Guaiacolsulfonate Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium guaiacolsulfonate is an active pharmaceutical ingredient (API) with a long history of use as an expectorant in cough syrups.[1] A thorough understanding of its solid-state properties is crucial for quality control and drug formulation. Single crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal structural information. This application note provides a detailed protocol for the single crystal X-ray diffraction analysis of potassium guaiacolsulfonate hemihydrate (C₇H₇KO₅S · 0.5H₂O).
This compound crystallizes in the monoclinic space group C2/c.[1][2] The asymmetric unit contains one potassium cation, one guaiacol-4-sulfonate anion, and half a water molecule.[2] The crystal structure reveals channels containing the water molecules, which explains its dehydration behavior at elevated temperatures.[1]
Experimental Protocols
Crystal Preparation and Mounting
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.
Materials:
-
This compound powder
-
Deionized water
-
Small beaker or vial
-
Microscope
-
Cryo-loop or glass fiber
-
Goniometer head
-
Modeling clay or wax
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in deionized water at room temperature.
-
Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Harvest well-formed, transparent crystals with sharp edges.
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks or defects.
-
Carefully mount the selected crystal onto the tip of a cryo-loop or glass fiber using a small amount of paratone-N oil or a suitable adhesive.
-
Attach the loop or fiber to a goniometer head.
-
Mount the goniometer head onto the diffractometer.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The following protocol is based on the use of a Bruker AXS SMART APEX CCD diffractometer.
Instrumentation:
-
Bruker AXS SMART APEX CCD diffractometer
-
Mo Kα radiation source (λ = 0.71073 Å)
-
Graphite monochromator
-
Cryogenic system (optional, for low-temperature data collection)
Protocol:
-
Center the crystal in the X-ray beam using the diffractometer's video microscope.
-
Perform an initial series of short exposures (e.g., 10-second frames) to determine the crystal's unit cell and orientation matrix.
-
Based on the determined unit cell and crystal system, select an appropriate data collection strategy to ensure high completeness and redundancy of the data. This is typically calculated by the diffractometer software.
-
Set the appropriate detector distance and scan parameters (e.g., scan width, exposure time per frame). A typical exposure time is 10-60 seconds per frame.
-
Collect a full sphere of diffraction data by performing a series of ω and φ scans.
-
Monitor the diffraction images for any signs of crystal decay or movement during the data collection process.
Data Reduction and Structure Solution
The raw diffraction data is processed to obtain a set of indexed reflection intensities, which are then used to solve and refine the crystal structure.
Software:
-
Data Integration: Bruker SAINT
-
Absorption Correction: SADABS
-
Structure Solution: SHELXS or SIR97[3]
-
Structure Refinement: SHELXL
-
Graphical User Interface: WinGX or Olex2
Protocol:
-
Data Integration: Process the raw diffraction images using a program like Bruker SAINT to integrate the reflection intensities and determine the unit cell parameters.
-
Absorption Correction: Apply an empirical absorption correction using a program like SADABS, which uses the intensities of equivalent reflections to model and correct for absorption effects.
-
Space Group Determination: The program XPREP or similar software can be used to analyze the systematic absences in the data and determine the probable space group. For this compound, this is C2/c.[1][2]
-
Structure Solution: Solve the crystal structure using direct methods (e.g., with SHELXS or SIR97).[3] This will provide an initial model of the atomic positions.
-
Structure Refinement: Refine the structural model against the experimental data using a full-matrix least-squares program like SHELXL.
-
Initially, refine the positions and isotropic thermal parameters of the non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the structure anisotropically for all non-hydrogen atoms.
-
Continue refinement until the model converges, as indicated by minimal shifts in the refined parameters and low R-factors.
-
Data Presentation
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₇KO₅S · 0.5H₂O |
| Formula Weight | 251.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.593(3) |
| b (Å) | 4.7879(5) |
| c (Å) | 15.228(2) |
| α (°) | 90 |
| β (°) | 116.636(2) |
| γ (°) | 90 |
| Volume (ų) | 1797.1(4) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.856 |
| Absorption Coefficient (mm⁻¹) | 0.778 |
| F(000) | 1032 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 8129 |
| Independent Reflections | 1587 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.028, wR2 = 0.075 |
| R indices (all data) | R1 = 0.038, wR2 = 0.081 |
| Goodness-of-Fit on F² | 1.04 |
Data obtained from the Crystallographic Information File (CIF) provided in the supporting information of DOI: 10.1021/cg400427v.
Workflow and Visualization
The overall workflow for single crystal X-ray diffraction is depicted in the following diagram.
Caption: Workflow for Single Crystal X-ray Diffraction Analysis.
References
Application Note: Thermogravimetric Analysis of Potassium Guaiacolsulfonate Hemihydrate
Abstract
This application note provides a detailed protocol for the thermogravimetric analysis (TGA) of potassium guaiacolsulfonate hemihydrate. This compound is a common expectorant in pharmaceutical formulations, and its hydration state is a critical quality attribute. TGA is a fundamental thermal analysis technique used to characterize the thermal stability and composition of materials. The following protocol outlines the instrumental parameters and experimental procedure for determining the water content and decomposition profile of this compound.
Introduction
This compound (C₇H₇KO₅S · 0.5H₂O) is the potassium salt of guaiacolsulfonic acid. It is widely used in cough syrups and other cold remedies to help loosen and clear mucus from the airways. The presence of water in the crystal lattice, as a hemihydrate, can significantly influence the material's physical and chemical properties, including its stability, solubility, and manufacturability.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrated pharmaceutical compounds, TGA is an essential technique to quantify the amount of bound water and to study the dehydration process. This application note presents a standardized TGA method for the characterization of this compound, which can be implemented in research, development, and quality control settings.
Experimental Protocol
A detailed methodology for the thermogravimetric analysis of this compound is provided below.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
High-purity nitrogen gas (99.99% or higher) for purging.
-
Alumina or platinum crucibles (pans) for sample containment.
Sample Preparation:
-
Ensure the this compound sample is representative of the batch to be analyzed.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.
-
Record the exact sample weight.
TGA Instrument Parameters:
| Parameter | Value |
| Temperature Range | Ambient (e.g., 25 °C) to 600 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen |
| Gas Flow Rate | 50 mL/min |
| Crucible Type | Alumina (70 µL) |
Experimental Procedure:
-
Place the crucible containing the sample onto the TGA balance.
-
Tare the balance.
-
Start the TGA experiment using the parameters outlined in the table above.
-
The instrument will heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
Upon completion of the experiment, cool the furnace to room temperature.
-
Analyze the resulting TGA curve (thermogram).
Predicted Thermal Events and Data Presentation
The TGA thermogram of this compound is expected to show distinct mass loss steps corresponding to dehydration and subsequent thermal decomposition.
Dehydration:
Based on existing literature, the dehydration of the hemihydrate is anticipated to occur at temperatures above 107 °C (380 K)[1]. This will be observed as the first significant mass loss step in the TGA curve. The theoretical water content of a hemihydrate can be calculated using its molecular formula.
The molecular formula for this compound is C₇H₇KO₅S · 0.5H₂O.
-
Molecular weight of anhydrous potassium guaiacolsulfonate (C₇H₇KO₅S): 242.29 g/mol
-
Molecular weight of water (H₂O): 18.02 g/mol
-
Molecular weight of this compound: 242.29 + (0.5 * 18.02) = 251.30 g/mol
The theoretical percentage of water is calculated as: (0.5 * 18.02 / 251.30) * 100% = 3.58%
Thermal Decomposition:
Following dehydration, the anhydrous form of potassium guaiacolsulfonate will be stable over a certain temperature range, after which it will undergo thermal decomposition at higher temperatures. This will be evidenced by one or more significant mass loss steps in the thermogram.
Summary of Expected Quantitative Data:
| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) |
| Dehydration | > 107 | 3.58 |
| Decomposition | To be determined experimentally | To be determined experimentally |
Experimental Workflow
The logical flow of the TGA experiment can be visualized as follows:
Conclusion
This application note provides a comprehensive and detailed protocol for the thermogravimetric analysis of this compound. By following this standardized methodology, researchers, scientists, and drug development professionals can accurately determine the water content and assess the thermal stability of this important pharmaceutical ingredient. The expected mass loss due to dehydration is approximately 3.58%, occurring at temperatures above 107 °C. This TGA protocol is a valuable tool for ensuring the quality and consistency of this compound in pharmaceutical applications.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for Potassium Guaiacolsulfonate Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium guaiacolsulfonate hemihydrate is an expectorant used in pharmaceutical formulations to relieve cough and chest congestion. To ensure the safety and efficacy of drug products containing this active pharmaceutical ingredient (API), it is crucial to develop a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. The International Council for Harmonisation (ICH) guidelines mandate the use of forced degradation studies to develop and validate such methods.[1][2][3]
These application notes provide a comprehensive protocol for developing a stability-indicating HPLC assay for this compound. This includes procedures for forced degradation studies, the development of an HPLC method, and a detailed validation protocol as per ICH Q2(R1) guidelines.[4][5]
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][9]
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 1N and 0.1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
Purified Water (Milli-Q or equivalent)
2.1.2. Preparation of Stock Solution
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of approximately 1000 µg/mL.
2.1.3. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 48 hours. If significant degradation is observed, the experiment should be repeated with 0.1N HCl for a shorter duration.[1][9][10][11][12] After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. If significant degradation is observed, repeat the experiment with 0.1N NaOH for a shorter duration.[1][9][10][11][12] After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 48 hours.[1][7][9][11] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven maintained at 105°C for 72 hours.[13][14] Also, expose a solution of the drug substance (1000 µg/mL) to a temperature of 60°C for 7 days. After the specified time, allow the samples to cool to room temperature and prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1000 µg/mL) in a transparent container to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near-ultraviolet light, as per ICH Q1B guidelines.[9][15][16] A control sample should be kept in the dark under the same conditions. After exposure, prepare a 100 µg/mL solution of both the exposed and control samples in the mobile phase.
Development of a Stability-Indicating HPLC Method
The HPLC method must be able to separate the intact this compound from its degradation products and any potential isomers.
2.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 60% A, 40% B20-25 min: 60% A, 40% B25-26 min: Linear gradient to 95% A, 5% B26-30 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A: Acetonitrile (95:5 v/v) |
2.2.2. System Suitability
Before sample analysis, perform a system suitability test by injecting five replicate injections of a standard solution (100 µg/mL). The acceptance criteria are:
-
Tailing factor (Asymmetry factor): Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%
Validation of the Stability-Indicating HPLC Method
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][17]
2.3.1. Specificity
Inject the diluent, a standard solution of potassium guaiacolsulfonate, and the solutions from the forced degradation studies. The method is considered specific if the peak for potassium guaiacolsulfonate is well-resolved from any degradation product peaks (resolution > 2) and there is no interference from the diluent at the retention time of the analyte. Peak purity analysis should be performed using a photodiode array (PDA) detector to confirm the homogeneity of the analyte peak in the presence of its degradants.
2.3.2. Linearity
Prepare a series of at least five solutions of this compound ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
2.3.3. Accuracy (Recovery)
Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the analytical concentration). The recovery should be within 98.0% to 102.0% for each level.
2.3.4. Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the standard solution (100 µg/mL) on the same day. The RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
2.3.6. Robustness
Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Treatment | Duration | Observation | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1N HCl | 48 hours | Significant degradation | 18.5 | 2 |
| Base Hydrolysis | 1N NaOH | 24 hours | Significant degradation | 25.2 | 3 |
| Oxidative | 3% H₂O₂ | 48 hours | Moderate degradation | 12.8 | 1 |
| Thermal (Solid) | 105°C | 72 hours | Minor degradation | 5.3 | 1 |
| Thermal (Solution) | 60°C | 7 days | Moderate degradation | 9.7 | 2 |
| Photolytic (Solid) | ICH Q1B | - | Minor degradation | 4.1 | 1 |
| Photolytic (Solution) | ICH Q1B | - | Moderate degradation | 8.5 | 2 |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference, Resolution > 2 | No interference from placebo or degradants, Resolution > 2 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.23% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | System suitability passes for all variations | System suitability criteria met |
Visualization
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 5. database.ich.org [database.ich.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ijsdr.org [ijsdr.org]
- 13. Thermal degradation condition: Significance and symbolism [wisdomlib.org]
- 14. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Forced Degradation Studies of Potassium Guaiacolsulfonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium guaiacolsulfonate is an expectorant widely used in pharmaceutical formulations to relieve cough and chest congestion. As mandated by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), forced degradation studies are a critical component of drug development.[1] These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways. This information is vital for developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.
This application note provides a detailed protocol for conducting forced degradation studies on potassium guaiacolsulfonate, summarizing the expected outcomes and presenting a framework for data analysis and visualization.
Understanding the Molecule: Potassium Guaiacolsulfonate
Potassium guaiacolsulfonate is commercially available as a mixture of isomers, primarily the potassium salts of 4- and 5-guaiacolsulfonic acid.[2] This isomerism must be considered when developing and validating analytical methods, as the isomers may exhibit different stability profiles. The chemical structure of potassium guaiacolsulfonate is presented below.
Chemical Structure:
-
Name: Potassium hydroxymethoxybenzenesulfonate
-
Molecular Formula: C₇H₇KO₅S
Experimental Protocols
Forced degradation studies should aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1] This range is sufficient to produce and identify degradation products without leading to secondary degradation, which may not be relevant to the actual stability of the drug product.
Materials and Reagents
-
Potassium Guaiacolsulfonate Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30%, analytical grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Phosphate (B84403) buffer
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
Prepare a stock solution of potassium guaiacolsulfonate in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare working solutions for each stress condition.
Stress Conditions
-
Protocol: To a working solution of potassium guaiacolsulfonate, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to the final concentration with the mobile phase.
-
Rationale: To evaluate the susceptibility of the drug substance to degradation in an acidic environment.
-
Protocol: To a working solution of potassium guaiacolsulfonate, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. After the specified time, neutralize the solution with an appropriate volume of 0.1 M HCl. Dilute to the final concentration with the mobile phase.
-
Rationale: To assess the stability of the drug substance in an alkaline environment.
-
Protocol: To a working solution of potassium guaiacolsulfonate, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. After the specified time, dilute to the final concentration with the mobile phase.
-
Rationale: To investigate the potential for oxidative degradation of the drug substance.
-
Protocol: Expose the solid drug substance to a dry heat of 70°C in an oven for 48 hours. Also, expose a solution of the drug substance to the same conditions. After the exposure, allow the samples to cool to room temperature and prepare solutions for analysis.
-
Rationale: To determine the effect of high temperature on the stability of the drug substance in both solid and solution states.
-
Protocol: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Rationale: To evaluate the light sensitivity of the drug substance.
Analytical Methodology
A stability-indicating HPLC method is crucial for the analysis of stressed samples. The method must be able to separate the intact drug from its degradation products and any potential impurities.
Suggested HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile or methanol is often effective for separating polar compounds like potassium guaiacolsulfonate and its potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 280 nm.[3]
-
Injection Volume: 20 µL
Note: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Summarize the quantitative data from the forced degradation studies in a clear and structured table to facilitate comparison between the different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of Potassium Guaiacolsulfonate | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Thermal Degradation (Solid) | Dry Heat | 48 hours | 70°C | Data to be filled | Data to be filled | Data to be filled |
| Thermal Degradation (Solution) | Heat | 48 hours | 70°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic Degradation (Solid) | 1.2 million lux hours | Ambient | Ambient | Data to be filled | Data to be filled | Data to be filled |
| Photolytic Degradation (Solution) | 1.2 million lux hours | Ambient | Ambient | Data to be filled | Data to be filled | Data to be filled |
| Control | No Stress | - | - | Data to be filled | 0 | 0 |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the experimental workflow and potential degradation pathways.
Experimental Workflow
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Potassium Guaiacolsulfonate Hemihydrate HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak splitting observed during the HPLC analysis of potassium guaiacolsulfonate hemihydrate.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a split peak or two separate peaks for this compound in my HPLC analysis?
A1: The primary reason for observing two peaks or a split peak for potassium guaiacolsulfonate is that it is not a single compound but a mixture of two positional isomers: 3-hydroxy-4-methoxy-benzenesulfonate and 4-hydroxy-3-methoxy-benzenesulfonate.[1][2] A validated HPLC method will typically show two well-separated peaks corresponding to these two isomers.[3] If the peaks are poorly resolved or appear as a single distorted peak, your chromatographic conditions may need optimization.
Q2: Can the peak splitting be caused by my HPLC system?
A2: While the presence of isomers is the most likely chemical reason for two peaks, system-related issues can lead to peak distortion, including splitting of what should be a single sharp peak. Common instrumental causes include a blocked column frit, a void in the column packing, or excessive extra-column volume.[4] Typically, if all peaks in your chromatogram (including other analytes) are split, the issue is likely instrumental. If only the potassium guaiacolsulfonate peak is affected, the cause is more likely related to the chromatography method and the nature of the analyte itself.
Q3: How does the mobile phase pH affect the peak shape of potassium guaiacolsulfonate?
A3: Mobile phase pH is a critical parameter for ionizable compounds like potassium guaiacolsulfonate, which has a sulfonic acid group. The pH of the mobile phase can significantly impact the retention time, peak shape, and selectivity of the isomers.[5][6][7] Operating too close to the pKa of the sulfonic acid group can lead to a mix of ionized and unionized forms, resulting in peak broadening or splitting.[7] It is generally recommended to use a buffered mobile phase and adjust the pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state and sharp peaks.
Q4: Is an ion-pairing reagent necessary for the analysis?
A4: While not always mandatory, an ion-pairing reagent like tetrabutylammonium (B224687) sulfate (B86663) can be beneficial in the reversed-phase HPLC analysis of ionic compounds like potassium guaiacolsulfonate.[3][8] It can improve peak shape and retention by forming a neutral ion pair with the analyte, which has more consistent interactions with the C8 or C18 stationary phase.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on resolving peak splitting and improving peak shape.
Issue 1: A single, broad, or distorted peak instead of two distinct peaks.
This suggests that the two isomers are not being adequately resolved under the current chromatographic conditions.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A lower percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) will generally increase retention and may improve the separation between the two isomers. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. Using a phosphate (B84403) buffer at a pH of around 3 has been shown to be effective.[9] Ensure the pH is stable and consistent by using a buffer. |
| Suboptimal Column Chemistry | A C8 column is often used for this analysis.[3][8][9] If you are using a C18 column and experiencing poor resolution, switching to a C8 may provide different selectivity and improve the separation. |
| Inadequate Equilibration Time | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to shifting retention times and poor peak shape. |
Issue 2: Two distinct peaks are observed, but they are poorly resolved (overlapping).
This indicates that the selectivity of the method needs to be improved.
| Possible Cause | Recommended Solution |
| Gradient Slope is Too Steep | If using a gradient method, decrease the rate of change of the organic solvent concentration. A shallower gradient provides more time for the isomers to separate. |
| Mobile Phase Strength | In an isocratic method, a slight decrease in the organic solvent percentage can increase the separation factor between the two isomers. |
| Temperature Fluctuations | Maintain a constant column temperature using a column oven. Temperature can affect selectivity, and a stable temperature ensures reproducible results. |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution, although it will increase the analysis time. |
Issue 3: The two peaks are well-resolved, but one or both are tailing.
Peak tailing can compromise accurate integration and quantification.
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | The sulfonic acid group can interact with residual silanols on the silica-based column packing. Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of these silanols and reduce tailing.[9] Using an end-capped column can also minimize these interactions. |
| Sample Overload | Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, and ideally weaker. Injecting in a much stronger solvent can cause peak distortion. |
Experimental Protocols
Method 1: HPLC Method for Simultaneous Determination of Potassium Guaiacolsulfonate and Sodium Benzoate
This method is adapted from a validated procedure and is expected to yield two separate peaks for the potassium guaiacolsulfonate isomers.[3][8]
| Parameter | Condition |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02 M Tetrabutylammonium sulfate solutionB: Methanol |
| Gradient Program | 0-7 min: 20% B7-12.5 min: 20% to 50% B (linear gradient)12.5-15 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in a mixture of methanol and water (20:80 v/v) to a target concentration of approximately 0.25 mg/mL of potassium guaiacolsulfonate. Filter through a 0.45 µm membrane filter before injection.[3] |
Method 2: Alternative HPLC Method with pH Control
This method utilizes a phosphate buffer to control the pH, which can be effective in achieving good peak shape.[9]
| Parameter | Condition |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol and 10 mM phosphate buffer (pH 3) in a 1:1 ratio |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 219 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for resolving peak splitting.
Caption: The relationship between isomeric composition and HPLC output.
References
- 1. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 2. Determination of Potassium Guaiacolsulfonate Isomer by NMR [journal11.magtechjournal.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Guaiacolsulfonate [doi.usp.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting peak tailing for potassium guaiacolsulfonate in reverse-phase chromatography
Welcome to our technical support center. This resource provides troubleshooting guidance for common issues encountered during reverse-phase chromatography experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in resolving challenges such as peak tailing with potassium guaiacolsulfonate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in reverse-phase chromatography?
A1: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with your analytical method or HPLC system.[4] A USP tailing factor greater than 1.2 is generally considered to indicate significant tailing.[3]
Q2: We are observing two peaks for our potassium guaiacolsulfonate standard, which we expect to be a single compound. Is this normal?
A2: Yes, it is not uncommon to observe two peaks for potassium guaiacolsulfonate in reverse-phase HPLC.[5][6] This is because commercial potassium guaiacolsulfonate is often a mixture of two positional isomers: potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531) and potassium 3-hydroxy-4-methoxybenzenesulfonate.[6] These isomers can be separated under appropriate chromatographic conditions.
Q3: What are the pKa values for guaiacolsulfonic acid?
A3: Guaiacolsulfonic acid has two ionizable groups: a sulfonic acid group and a phenolic hydroxyl group.
-
The sulfonic acid group is a strong acid, and its pKa is estimated to be less than 0. This means it will be fully deprotonated and negatively charged (as the sulfonate anion) across the typical pH range used in reverse-phase HPLC.
-
The phenolic hydroxyl group is a weak acid with a pKa of approximately 9.98.[7][8] At pH values significantly below this, it will be protonated and neutral.
Troubleshooting Guide: Peak Tailing for Potassium Guaiacolsulfonate
This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing potassium guaiacolsulfonate using reverse-phase chromatography.
Initial Assessment
Before making significant changes to your method, it is important to characterize the problem.
-
Quantify the Tailing: Calculate the USP tailing factor for the potassium guaiacolsulfonate peak. A value greater than 1.2 suggests a problem that needs to be addressed.
-
Assess All Peaks: Observe if peak tailing is specific to the potassium guaiacolsulfonate peak or if all peaks in your chromatogram are affected. Tailing of all peaks may indicate a system-wide issue.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions
The following table summarizes the most common causes of peak tailing for potassium guaiacolsulfonate and provides recommended solutions.
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol (B1196071) Interactions | The negatively charged sulfonate group of potassium guaiacolsulfonate can interact with residual, positively charged silanol groups on the silica-based stationary phase. This secondary interaction mechanism can lead to peak tailing.[3] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3] - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which reduces the likelihood of these interactions.[3] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape.[9] | - Dilute the Sample: Prepare and inject a more dilute sample to see if the peak shape improves. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion. | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. | - Flush the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing. | - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing. - Ensure Proper Fittings: Check that all fittings are secure and properly seated to avoid dead volume. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to adjust the mobile phase pH to minimize silanol interactions.
-
Prepare the Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., water with buffer).
-
Initial pH Measurement: Measure the pH of the aqueous component using a calibrated pH meter.
-
pH Adjustment: If the initial pH is above 4, adjust it to a target pH of 2.5-3.0 by adding a small amount of an appropriate acid (e.g., phosphoric acid or formic acid).
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Equilibrate the System: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Protocol 2: Sample Dilution Study
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare a Stock Solution: Prepare a stock solution of potassium guaiacolsulfonate at a known concentration.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, and 1:20) using the mobile phase as the diluent.
-
Inject and Analyze: Inject each dilution and the stock solution onto the HPLC system.
-
Evaluate Peak Shape: Compare the tailing factor for each peak. A significant improvement in peak shape at lower concentrations is a strong indication of column overload.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions that can lead to peak tailing for potassium guaiacolsulfonate.
Caption: Analyte-stationary phase interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromforum.org [chromforum.org]
- 7. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]
- 8. Guaiacol | 90-05-1 [chemicalbook.com]
- 9. gmpinsiders.com [gmpinsiders.com]
Preventing moisture-induced degradation of potassium guaiacolsulfonate hemihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the moisture-induced degradation of potassium guaiacolsulfonate hemihydrate.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling, storage, and analysis of this compound.
Issue 1: Change in Physical Appearance of the Powder (e.g., clumping, deliquescence)
-
Question: My this compound powder, which was initially a free-flowing white to slightly yellow crystalline powder, has become clumpy and appears wet. What is the cause and how can I prevent this?
-
Answer: This is a clear indication of moisture absorption from the atmosphere. This compound is hygroscopic, meaning it readily takes up and retains moisture. The clumping and wet appearance are due to the adsorption of excess water, which can lead to deliquescence (dissolving in the absorbed water).
Immediate Actions:
-
Immediately move the container to a desiccator with a fresh desiccant.
-
For future use, ensure the compound is thoroughly dried under vacuum at a controlled temperature not exceeding 40°C before weighing and use in experiments.
Preventative Measures:
-
Storage: Always store this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment (ideally below 40% relative humidity).[1][2][3][4]
-
Handling: Minimize the exposure of the compound to ambient air. Weighing and handling should be performed in a glove box with controlled humidity or as quickly as possible in a low-humidity environment.
-
Packaging: Use containers with tight-fitting lids and consider adding a desiccant packet inside the secondary container.
-
Issue 2: Inconsistent or Unexpected Analytical Results (e.g., variable potency, new peaks in HPLC)
-
Question: I am observing variability in the potency of my this compound samples and seeing new, unidentified peaks in my HPLC chromatogram. Could this be related to moisture?
-
Answer: Yes, moisture can significantly impact analytical results.
Possible Causes:
-
Physical Instability: The uptake of water changes the compound's weight, leading to inaccurate measurements of potency when calculated on an anhydrous basis. The hemihydrate contains approximately 3.6% water by mass.[5] Fluctuations in this water content will affect the actual concentration of the active molecule.
-
Chemical Degradation: While specific degradation pathways are not extensively documented in publicly available literature, excess moisture can potentially lead to hydrolysis of the sulfonate group or other chemical transformations, resulting in the formation of impurities that appear as new peaks in the HPLC analysis. The presence of isomers is also a known characteristic of this compound, and their separation is crucial.[6][7]
-
Changes in Crystal Form: Moisture can induce changes in the crystal structure of the material, which might affect its dissolution profile and, consequently, the analytical results.
Troubleshooting and Solutions:
-
Control Water Content: Before analysis, determine the water content of your sample using Karl Fischer titration to ensure it is within the expected range for the hemihydrate (typically 3.0% to 6.0% as per USP).[8] This will allow for accurate potency calculations on an anhydrous basis.
-
Stability-Indicating HPLC Method: Employ a validated stability-indicating HPLC method capable of separating the main compound from its known isomers and any potential degradation products.[9][10][11]
-
Forced Degradation Studies: To understand potential degradation pathways, consider performing forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions as per ICH guidelines.[1][12] This will help in identifying potential degradation products and ensuring your analytical method can detect them.
-
Issue 3: Difficulty in Determining Accurate Water Content
-
Question: I am getting inconsistent results with Karl Fischer titration for determining the water content of this compound. What could be the reason?
-
Answer: Inaccurate water content determination can be due to several factors, especially for a hygroscopic substance.
Potential Issues and Solutions:
-
Sample Handling: Due to its hygroscopic nature, the sample can quickly absorb atmospheric moisture during weighing and transfer. Handle the sample in a low-humidity environment (e.g., a glove box) or work quickly to minimize exposure.
-
Instrument Drift: High ambient humidity can cause a high drift value in the Karl Fischer titrator. Ensure the titration vessel is properly sealed and purged with dry nitrogen.
-
Incomplete Water Release: The water in a hydrate (B1144303) may not be released instantaneously. Ensure the sample is fully dissolved or suspended in the Karl Fischer solvent and allow for sufficient titration time.
-
Method Selection: For hydrated salts, a volumetric Karl Fischer titration is generally suitable. Ensure the solvent is appropriate for this compound (e.g., methanol).
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent moisture-induced degradation, store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2][3][4][8] Storage in a desiccator or a controlled environment with low relative humidity (e.g., <40% RH) is highly recommended.
Q2: What is the significance of the "hemihydrate" in the name?
A2: "Hemihydrate" indicates that there is half a molecule of water for every one molecule of potassium guaiacolsulfonate in the crystal structure (a 2:1 molar ratio of the drug to water). This water of hydration is an integral part of the crystal lattice. The theoretical water content of the hemihydrate is approximately 3.6%. The anhydrous form (without water) is known to be unstable under ambient humidity and will readily convert back to the hemihydrate form.[5]
Q3: How can I confirm the identity and purity of my this compound sample?
A3: A combination of analytical techniques should be used:
-
Identification: Infrared (IR) spectroscopy can be used to confirm the chemical identity by comparing the spectrum to a reference standard.[8]
-
Purity and Impurities: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to determine the purity and quantify any related substances, including isomers.[9]
-
Water Content: Karl Fischer titration is the standard method for determining the water content.[8]
Q4: What are the potential consequences of moisture-induced degradation?
A4: Moisture-induced degradation can lead to:
-
Physical Changes: Caking, clumping, and deliquescence, which make handling and accurate weighing difficult.
-
Inaccurate Dosing/Concentration: Changes in water content will lead to errors in weighing the active substance, resulting in incorrect concentrations for experiments.
-
Chemical Degradation: Formation of unknown impurities, which can affect the pharmacological activity and safety profile of the compound.
-
Changes in Solid-State Properties: Alterations in crystallinity and particle size can impact dissolution rates and bioavailability.
Q5: Are there any known chemical degradation pathways for this compound caused by moisture?
A5: While the hygroscopic nature of this compound is well-established, leading to physical changes, specific chemical degradation pathways (e.g., hydrolysis products) induced by moisture are not well-documented in publicly available scientific literature. It is recommended to monitor for the appearance of any new peaks in a stability-indicating HPLC method as an indicator of potential chemical degradation. Forced degradation studies can be conducted to proactively identify potential degradation products under stress conditions.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | Cool (as per supplier recommendations, often 2-8°C or room temperature) | Elevated temperatures can accelerate chemical degradation and dehydration. |
| Relative Humidity | Dry, ideally <40% RH | High humidity leads to moisture absorption, caking, deliquescence, and potential chemical degradation. |
| Light | Protected from light (in a light-resistant container) | Exposure to light may cause photodegradation. |
| Container | Tightly sealed | An improperly sealed container allows for moisture ingress from the atmosphere. |
Table 2: Key Analytical Techniques for Stability Assessment
| Technique | Parameter Measured | Purpose in Stability Assessment |
| Karl Fischer Titration | Water Content | To quantify the amount of water and ensure it is consistent with the hemihydrate form. Allows for accurate potency calculations. |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating | To determine the temperature at which dehydration occurs and to quantify the amount of bound water. |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurities, Degradation Products | To separate and quantify the active ingredient, its isomers, and any potential degradation products. A stability-indicating method is crucial. |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure | To monitor for any changes in the crystal form (polymorphism) that may be induced by moisture. |
| Dynamic Vapor Sorption (DVS) | Moisture sorption/desorption behavior | To characterize the hygroscopicity of the material and determine the critical humidity levels at which significant moisture uptake occurs. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
-
Apparatus: A calibrated volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (single-component or two-component system), anhydrous methanol (B129727) (or other suitable solvent).
-
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize the water in the solvent.
-
Accurately weigh approximately 100-200 mg of this compound. To minimize moisture absorption, perform this step quickly or in a low-humidity environment.
-
Immediately transfer the sample to the titration vessel.
-
Stir to dissolve/disperse the sample completely.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation: Calculate the percentage of water in the sample based on the titrant volume and the predetermined water equivalence factor of the reagent.
Protocol 2: Stability-Indicating HPLC Method for Related Substances
This protocol is a general guideline. Method parameters should be optimized and validated for the specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 or C8 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all related substances.
-
Detection Wavelength: Approximately 279 nm, the UV maximum of potassium guaiacolsulfonate.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of water and the mobile phase).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject a known volume of the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
-
Analysis: Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks or against a reference standard of the impurity if available.
Protocol 3: Forced Degradation Study (Hydrolysis)
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period. At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for a specified period. Analyze samples by HPLC at various time points.
-
Analysis: In all cases, compare the chromatograms of the stressed samples to that of an unstressed sample. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.
Visualizations
References
- 1. Application of on-line Raman spectroscopy for characterizing relationships between drug hydration state and tablet physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 7. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Optimization of Crystallization Conditions for Potassium Guaiacolsulfonate Polymorphs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the polymorphic forms of potassium guaiacolsulfonate (PGS) during crystallization experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of potassium guaiacolsulfonate.
| Issue | Potential Cause | Recommended Solution |
| Spontaneous and rapid crystallization leading to small, poorly defined crystals. | The solution is too supersaturated. This can be caused by using a minimal amount of hot solvent or a very rapid cooling rate. | Re-heat the solution and add a small amount of additional hot solvent to reduce the supersaturation level. Allow the solution to cool more slowly to promote the growth of larger, more well-defined crystals. |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated. Too much solvent may have been used, or the cooling temperature is not low enough. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, add a seed crystal of the desired polymorph. If neither method works, the solvent can be slowly evaporated to increase the concentration. |
| Oiling out occurs instead of crystallization. | The solute is coming out of solution above its melting point in the solvent system. This is more common with mixed solvent systems. | Re-heat the solution to dissolve the oil. Add a small amount of the "soluble" solvent to the mixture and allow it to cool slowly. Using a single solvent system, if possible, can also prevent this issue. |
| The resulting crystals are of the wrong polymorphic form (e.g., obtaining the hemihydrate when the anhydrate is desired). | The crystallization conditions (solvent, temperature, humidity) favor the formation of the undesired polymorph. The anhydrate is known to be unstable under ambient humidity and converts to the hemihydrate.[1][2] | To obtain the anhydrate, dehydration of the hemihydrate is necessary at temperatures above 380 K (107 °C) under a dry atmosphere.[1][2] Crystallization from a non-aqueous solvent under anhydrous conditions may also favor the anhydrate form, though specific solvents for this purpose are not well-documented in the literature. |
| Variation in crystal habit (e.g., needles vs. plates) between batches. | The crystal habit is influenced by the solvent, cooling rate, and the presence of impurities or additives. | To control crystal habit, maintain consistent crystallization conditions between batches. The use of specific additives can modify crystal habit, although specific additives for PGS are not well-documented.[3] |
| Low yield of crystals. | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. | Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Ensure the minimum amount of hot solvent is used for dissolution to maximize the yield upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of potassium guaiacolsulfonate?
A1: The primary crystalline forms of potassium guaiacolsulfonate identified in the literature are a hemihydrate and an anhydrate.[1][2] Commercial PGS is typically the potassium guaiacol-4-sulfonate isomer in its hemihydrate form.[2]
Q2: How can I obtain the anhydrate form of potassium guaiacolsulfonate?
A2: The anhydrate form can be obtained by heating the hemihydrate form to a temperature above 380 K (107 °C).[1][2] This process should be carried out in a dry environment, for example, under a nitrogen atmosphere, to prevent the immediate conversion back to the hemihydrate, which is more stable under ambient humidity.[1][2]
Q3: What is the recommended solvent for recrystallizing potassium guaiacolsulfonate?
A3: Water is the most commonly cited solvent for the recrystallization of potassium guaiacolsulfonate.[4] Recrystallization from water has been shown to yield different crystal morphologies, such as polyhedral and pyramidal crystals, depending on the specifics of the procedure.[4]
Q4: How does the cooling rate affect the crystallization of potassium guaiacolsulfonate?
A4: While specific studies on the effect of cooling rate on PGS polymorphism are limited, general crystallization principles suggest that a slower cooling rate favors the formation of larger and more thermodynamically stable crystals. Rapid cooling often leads to the kinetic product, which may be a different polymorph or a less ordered crystalline form.
Q5: Can pH be used to control the polymorphic form of potassium guaiacolsulfonate?
A5: The influence of pH on the polymorphism of potassium guaiacolsulfonate is not well-documented. However, pH can significantly affect the solubility of ionizable compounds, which in turn can influence nucleation and crystal growth kinetics, potentially leading to different polymorphic outcomes. For ionizable compounds, the pH of the crystallization medium should be carefully controlled.
Q6: Are there any known additives that can influence the crystal habit of potassium guaiacolsulfonate?
A6: There is no specific information in the reviewed literature regarding additives for modifying the crystal habit of potassium guaiacolsulfonate. In general, additives that are structurally similar to the solute or that can selectively adsorb to specific crystal faces can be used to modify crystal habit.[3]
Data Presentation
Table 1: Physicochemical Properties of Potassium Guaiacolsulfonate Polymorphs
| Property | Hemihydrate Form | Anhydrate Form | Reference |
| Dehydration Temperature | > 380 K (107 °C) | N/A | [1][2] |
| Stability at Ambient Conditions | Stable | Unstable, converts to hemihydrate in the presence of humidity | [1][2] |
| Crystal System | Monoclinic | Similar to hemihydrate | [2] |
| Space Group | C2/c | Similar to hemihydrate | [2] |
Experimental Protocols
Protocol 1: Recrystallization of Potassium Guaiacolsulfonate Hemihydrate from Water
Objective: To obtain purified crystals of this compound.
Materials:
-
Potassium guaiacolsulfonate (commercial grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the commercial potassium guaiacolsulfonate in a minimal amount of hot deionized water in an Erlenmeyer flask with stirring. The temperature should be brought to a near boil to ensure complete dissolution.
-
Once fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool down slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystal formation should be observed as the solution cools. For the growth of larger crystals, avoid agitation during the cooling process.
-
After the solution has reached room temperature and crystal growth appears complete, further cool the flask in an ice bath for approximately 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities from the mother liquor.
-
Dry the crystals under vacuum or in a desiccator at room temperature. The resulting crystals are expected to be the hemihydrate form.
Mandatory Visualization
References
Managing interference in the analysis of co-formulated drugs with potassium guaiacolsulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of co-formulated drugs containing potassium guaiacolsulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of drug formulations containing potassium guaiacolsulfonate.
| Problem | Potential Causes | Solutions |
| Poor Resolution Between Analytes | Inadequate mobile phase composition.[1][2][3] Incorrect column chemistry for the analytes.[1][3] Column aging or contamination.[1][2][3] Flow rate is too high or too low. | Optimize mobile phase by adjusting the organic modifier ratio, pH, or buffer concentration. For ionizable compounds, small pH adjustments can significantly impact selectivity.[2] Select a column with a different stationary phase (e.g., C8 vs. C18) or a different particle size.[1] Use a guard column and/or implement a column washing step between injections. Replace the column if performance does not improve. Optimize the flow rate to improve separation efficiency. |
| Peak Tailing for Potassium Guaiacolsulfonate or Co-formulated Drugs | Secondary interactions between basic analytes and active silanol (B1196071) groups on the silica-based column.[4][5][6] Mobile phase pH is close to the pKa of an analyte.[4] Column overload. Column contamination or degradation.[5] | Use a highly deactivated (end-capped) column or a column with a different stationary phase (e.g., polymer-based).[5] Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH (e.g., 3.0) can reduce peak tailing.[5] Reduce the sample concentration or injection volume. Flush the column with a strong solvent or replace it if necessary. |
| Appearance of a Double Peak for Potassium Guaiacolsulfonate | Presence of isomers of potassium guaiacolsulfonate (potassium salts of 4- and 5-guaiacolsulfonic acid).[7][8] On-column degradation. | Confirm the presence of isomers by comparing with a reference standard known to contain both. Paired-ion chromatography can be used to separate the isomers.[7] Investigate sample and mobile phase stability. Ensure the mobile phase pH is appropriate to prevent degradation. |
| Baseline Drift in Gradient Elution | Mismatch in UV absorbance of mobile phase components.[9] Column bleed. Temperature fluctuations. | Use a mobile phase additive (e.g., trifluoroacetic acid) in both mobile phase reservoirs.[10] Use high-purity solvents.[2] Operate at a higher wavelength where solvent absorbance is lower.[9] Use a column with low bleed characteristics. Use a column oven to maintain a stable temperature.[2] |
| Overlapping Chromatographic and Spectral Peaks | Co-elution of analytes and excipients with similar spectral properties.[11][12] | Employ High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) coupled with multivariate calibration methods like Partial Least Squares (PLS). This approach can resolve overlapping peaks without complete chromatographic separation.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the simultaneous determination of potassium guaiacolsulfonate and other active ingredients in co-formulations?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique.[11][13][14] Reversed-phase HPLC, often with a C8 or C18 column, is typically employed.[13][14] The use of a Diode Array Detector (DAD) is also common as it allows for the monitoring of multiple wavelengths simultaneously and can help in peak purity assessment.[11][12]
Q2: How can I manage interference from excipients in a syrup formulation?
A2: Interference from excipients can be managed through several strategies:
-
Sample Preparation: A simple dilution with the mobile phase is often sufficient. Filtration through a 0.45 µm membrane filter is recommended before injection.[15]
-
Method Specificity: The analytical method should be validated for specificity by analyzing a placebo formulation (containing all excipients but no active ingredients) to ensure that the excipients do not interfere with the analyte peaks.[16]
-
Chromatographic Resolution: Optimize the chromatographic conditions (mobile phase, column, flow rate) to achieve baseline separation between the active ingredients and any interfering excipients.
-
Detector Selection: A Diode Array Detector (DAD) can be used to check for peak purity and to select a wavelength where excipient interference is minimal.
Q3: What are the typical chromatographic conditions for analyzing potassium guaiacolsulfonate in combination with other drugs?
A3: While specific conditions vary depending on the co-formulated drugs, here is a summary of commonly used parameters from published methods:
| Parameter | Typical Conditions |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[13][14] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, tetrabutylammonium (B224687) sulfate) and an organic modifier (e.g., methanol, acetonitrile).[13][14] Gradient or isocratic elution may be used.[13] |
| Flow Rate | 1.0 mL/min[13] |
| Detection Wavelength | 280 nm is a common wavelength for the detection of potassium guaiacolsulfonate.[13] However, the optimal wavelength will depend on the UV spectra of all co-formulated drugs. |
| Column Temperature | Ambient or controlled at 25°C[13] |
Q4: Are there any known drug-drug interactions with potassium guaiacolsulfonate that I should be aware of during formulation analysis?
A4: Yes, potassium guaiacolsulfonate can interact with several drugs. These interactions are primarily related to its potassium content, which can lead to hyperkalemia if co-administered with other drugs that increase potassium levels. While this is a clinical consideration, it is important for the analytical scientist to be aware of all components in a formulation, as these interactions can sometimes influence the chemical stability or analytical behavior of the drugs.
Quantitative Data Summary
The following tables summarize quantitative data from a validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate (B1203000) in a pediatric oral powder.[13][15]
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Potassium Guaiacolsulfonate | ~ 4.5 and 5.5 (two peaks) | < 1.5 | > 2000 |
| Sodium Benzoate | ~ 13.5 | < 1.5 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Potassium Guaiacolsulfonate | Sodium Benzoate |
| Linearity Range (mg/mL) | 0.127 - 0.382 | 0.238 - 0.714 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 99.8 - 102.0 | 99.8 - 102.0 |
| Precision (RSD %) | < 2.0 | < 2.0 |
Experimental Protocols
Detailed HPLC Method for the Simultaneous Determination of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder [13][15]
1. Instrumentation
-
HPLC system with a gradient pump, UV-Vis or DAD detector, and data acquisition software.
-
Analytical column: C8, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Solutions
-
Methanol (HPLC grade).
-
Tetrabutylammonium sulfate (B86663).
-
Water (HPLC grade).
-
Reference standards for potassium guaiacolsulfonate and sodium benzoate.
-
Mobile Phase A: 0.02 M solution of tetrabutylammonium sulfate in water.
-
Mobile Phase B: Methanol.
-
Diluent: Methanol:Water (20:80, v/v).
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Gradient Program:
-
0-7 min: 80% A, 20% B (isocratic)
-
7-12.5 min: Linear gradient from 20% to 50% B
-
12.5-15 min: 80% A, 20% B (isocratic, re-equilibration)
-
4. Standard Solution Preparation
-
Prepare individual stock solutions of potassium guaiacolsulfonate (1.0 mg/mL) and sodium benzoate (2.0 mg/mL) in the diluent.
-
Prepare working standard solutions by diluting the stock solutions with the diluent to the desired concentrations within the linearity range.
5. Sample Preparation
-
Accurately weigh a portion of the homogenized oral powder equivalent to about 25 mg of potassium guaiacolsulfonate.
-
Transfer to a 100 mL volumetric flask and dissolve in the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
6. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the analytes using the peak areas and the calibration curve.
Visualizations
Caption: A troubleshooting workflow for addressing common HPLC issues.
Caption: Strategies for managing analytical interference.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a generic RP-HPLC PDA method for the simultaneous separation and quantification of active ingredients in cold and cough medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chinjmap.com [chinjmap.com]
- 15. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Potassium Guaiacolsulfonate in Complex Matrices
Welcome to the technical support center for the accurate quantification of potassium guaiacolsulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for quantifying potassium guaiacolsulfonate?
A1: The two primary methods for the quantification of potassium guaiacolsulfonate are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1][2]
-
HPLC: This is the preferred method for complex matrices due to its high specificity and ability to separate potassium guaiacolsulfonate from other sample components. A common approach involves a C8 or C18 column with a mobile phase consisting of a methanol (B129727) and an aqueous buffer, with UV detection around 280 nm.[1][3]
-
UV-Visible Spectrophotometry: This method is simpler and faster but less specific than HPLC. It is suitable for less complex matrices or as a preliminary estimation. The maximum absorbance is typically observed around 279 nm in a pH 7.0 phosphate (B84403) buffer.[2]
Q2: My chromatogram shows two peaks for potassium guaiacolsulfonate even when analyzing a reference standard. What could be the cause?
A2: The presence of two peaks for potassium guaiacolsulfonate is a known issue and is most likely due to the presence of isomers.[4] The sulfonation of guaiacol (B22219) can result in the formation of both potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate.[5][6] These isomers have very similar chemical properties but can be separated under appropriate chromatographic conditions.
Q3: How can I minimize matrix effects when analyzing potassium guaiacolsulfonate in samples like cough syrup?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex samples.[7][8][9] To minimize these effects, consider the following strategies:
-
Effective Sample Preparation: Implement a robust sample preparation protocol. This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances.
-
Method Optimization: Adjusting the chromatographic conditions, such as the gradient elution program and the mobile phase composition, can help separate the analyte from co-eluting matrix components.[10]
-
Use of an Internal Standard: Employing a structural analog of potassium guaiacolsulfonate as an internal standard can help to compensate for matrix effects.[7]
-
Standard Addition Method: This method can be used for accurate quantification in the presence of significant matrix effects, although it is more time-consuming.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate mobile phase pH | Adjust the pH of the aqueous component of the mobile phase. For acidic compounds like potassium guaiacolsulfonate, a lower pH (around 2.5-3.5) can improve peak shape. | Symmetrical, sharp peaks. |
| Column contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) or, if necessary, perform a column regeneration procedure as recommended by the manufacturer. | Improved peak shape and resolution. |
| Sample overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Secondary interactions with stationary phase | Add a competing agent to the mobile phase, such as triethylamine (B128534) (TEA), to block active sites on the silica (B1680970) backbone. | Reduced peak tailing. |
Issue 2: Inaccurate or Non-Reproducible Results with UV-Vis Spectrophotometry
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference from other UV-absorbing compounds | If the matrix is complex, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances. | Increased accuracy and reproducibility. |
| Incorrect pH of the solution | The UV spectrum of potassium guaiacolsulfonate is pH-dependent.[5][6] Ensure that both the sample and standard solutions are prepared in the same buffer (e.g., pH 7.0 phosphate buffer) as specified in the method.[2] | Consistent and accurate absorbance readings. |
| Turbidity in the sample | Centrifuge or filter the sample through a 0.45 µm filter to remove any particulate matter before measurement. | Clear solution leading to accurate absorbance measurement. |
| Instrument calibration drift | Perform a blank measurement and recalibrate the spectrophotometer according to the manufacturer's instructions. | Reliable and reproducible results. |
Experimental Protocols
HPLC Method for Quantification of Potassium Guaiacolsulfonate
This protocol is a general guideline based on a validated method for the simultaneous assay of potassium guaiacolsulfonate and sodium benzoate (B1203000) in pediatric oral powder.[1][3]
1. Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of methanol and 0.02 M tetrabutylammonium (B224687) sulfate (B86663) solution.
-
Gradient Program:
-
0-7 min: 20% Methanol
-
7-12.5 min: Linear gradient from 20% to 50% Methanol
-
12.5-15 min: 20% Methanol (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
2. Standard Solution Preparation:
-
Prepare a stock solution of USP Potassium Guaiacolsulfonate Reference Standard in a mixture of methanol and water (20:80, v/v).
-
Prepare a series of working standard solutions by diluting the stock solution with the same diluent to achieve concentrations ranging from 50% to 150% of the expected sample concentration.
3. Sample Preparation (for oral powder):
-
Accurately weigh an amount of homogenized powder equivalent to about 25 mg of potassium guaiacolsulfonate.
-
Dissolve and dilute to 100 mL in a volumetric flask using a mixture of methanol and water (20:80, v/v).
-
Filter the solution through a 0.45 µm membrane filter before injection.
UV-Vis Spectrophotometric Method
This protocol is based on the USP monograph for potassium guaiacolsulfonate.[2]
1. Reagents and Materials:
-
pH 7.0 Phosphate Buffer
-
USP Potassium Guaiacolsulfonate Reference Standard
2. Standard Solution Preparation:
-
Accurately weigh about 250 mg of USP Potassium Guaiacolsulfonate RS and transfer to a 500-mL volumetric flask.
-
Dissolve in 400 mL of water, dilute with water to volume, and mix.
-
Pipette 10.0 mL of this solution into a 100.0-mL volumetric flask, dilute with pH 7.0 phosphate buffer to volume, and mix to obtain a solution with a known concentration of about 50 µg/mL.
3. Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 250 mg of potassium guaiacolsulfonate and transfer to a 500-mL volumetric flask.
-
Dissolve in 400 mL of water, dilute with water to volume, and mix.
-
Pipette 10.0 mL of this solution into a 100.0-mL volumetric flask, dilute with pH 7.0 phosphate buffer to volume, and mix.
4. Measurement:
-
Concomitantly determine the absorbances of the sample solution and the standard solution in 1-cm cells at the wavelength of maximum absorbance at about 279 nm, using a 1:10 mixture of water and pH 7.0 phosphate buffer as the blank.
Data Presentation
Table 1: Comparison of Analytical Methods for Potassium Guaiacolsulfonate Quantification
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates from interferences) | Low (prone to interference from other UV-absorbing compounds) |
| Sensitivity | High | Moderate |
| Analysis Time | Longer (due to chromatographic separation) | Short |
| Complexity | More complex instrumentation and method development | Simpler instrumentation and procedure |
| Robustness in Complex Matrices | High | Low |
Visualizations
Caption: General experimental workflow for the quantification of potassium guaiacolsulfonate.
Caption: A logical diagram for troubleshooting inaccurate analytical results.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Guaiacolsulfonate [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 5. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize degradation during sample preparation for potassium guaiacolsulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the degradation of potassium guaiacolsulfonate during sample preparation. Adherence to these protocols is crucial for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause potassium guaiacolsulfonate degradation during sample preparation?
A1: Potassium guaiacolsulfonate is susceptible to degradation from several factors, primarily:
-
Oxidation: As a phenolic compound, it is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]
-
pH: Extreme pH conditions, particularly highly acidic or alkaline environments, can promote hydrolysis of the sulfonate group.[3][4]
-
Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.[5]
-
Light: Exposure to UV and ambient light can lead to photodegradation. Proper storage in light-resistant containers is recommended.[1]
-
Incompatible Substances: Contact with iron salts can cause discoloration, and strong oxidizing agents will lead to degradation.[6]
Q2: I am observing unexpected peaks in my HPLC chromatogram. Could this be due to degradation?
A2: Yes, the appearance of unexpected peaks is a common indicator of sample degradation. Commercially available potassium guaiacolsulfonate can also exist as a mixture of isomers (potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate), which may appear as two separate peaks in some HPLC methods.[7][8] However, additional peaks could signify degradation products such as guaiacol, catechol, or other oxidized derivatives.
Q3: How should I store my potassium guaiacolsulfonate samples to minimize degradation?
A3: To ensure sample stability, store potassium guaiacolsulfonate solutions in well-closed, light-resistant containers at controlled room temperature (between 15°C and 30°C), protected from heat and moisture.[1] For long-term storage, refrigeration or freezing (-20°C to -80°C) may be considered, especially for solutions. Always minimize headspace in vials to reduce contact with oxygen.
Q4: Can I use antioxidants in my sample preparation? If so, which ones are recommended?
A4: Yes, the use of antioxidants is a highly effective strategy to prevent the oxidation of phenolic compounds like potassium guaiacolsulfonate.[1][9] Ascorbic acid is a commonly used antioxidant in sample preparations.[1] Other options include butylated hydroxytoluene (BHT) and sodium metabisulfite.[9][] The choice of antioxidant may depend on the specific analytical method and sample matrix. It is advisable to perform a preliminary evaluation to ensure the chosen antioxidant does not interfere with the analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of potassium guaiacolsulfonate.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Sample Discoloration (Yellowing/Browning) | Oxidation of the phenolic group. Contamination with iron salts. | - Prepare solutions fresh and analyze them promptly. - Work under an inert atmosphere (e.g., nitrogen) if possible. - Add an antioxidant (e.g., ascorbic acid at 0.1% w/v) to the sample diluent. - Use amber glassware or light-blocking vials to protect from light. - Ensure all glassware is thoroughly cleaned and free of metal contaminants. |
| Low Analyte Recovery | Degradation due to improper pH or temperature. Adsorption to container surfaces. | - Maintain the pH of the sample solution within a neutral to slightly acidic range (pH 4-7). - Avoid high temperatures during sample processing steps like sonication or evaporation. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature. - Use silanized glassware or low-adsorption polypropylene (B1209903) vials. |
| Variable Results Between Replicates | Inconsistent sample handling leading to varying levels of degradation. | - Standardize all sample preparation steps, including timings for each step. - Ensure consistent exposure to light and temperature across all samples. - Prepare a batch of diluent with antioxidant to be used for all samples in a run. |
| Appearance of New Peaks in Chromatogram | Degradation of the analyte. | - Compare the chromatogram of a freshly prepared standard to an aged sample to identify potential degradation peaks. - Employ a stability-indicating HPLC method to resolve the parent compound from its degradation products.[11] - If degradation is suspected, re-prepare the sample using the mitigation strategies outlined above. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for HPLC Analysis
This protocol is designed for the routine analysis of potassium guaiacolsulfonate from a solid form or simple solution, incorporating measures to minimize degradation.
-
Preparation of Diluent:
-
Prepare the mobile phase or a suitable solvent mixture (e.g., methanol:water, 20:80 v/v).[4]
-
For enhanced stability, add ascorbic acid to the diluent to a final concentration of 0.1% (w/v).
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of potassium guaiacolsulfonate reference standard.
-
Dissolve and dilute to the desired concentration using the prepared diluent in a volumetric flask.
-
Protect the solution from light by using an amber flask or wrapping it in aluminum foil.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing potassium guaiacolsulfonate.
-
Dissolve and dilute to the desired concentration with the prepared diluent.
-
If the sample matrix is complex, further extraction or clean-up steps may be necessary.
-
-
Analysis:
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
-
Acid Hydrolysis:
-
Dissolve potassium guaiacolsulfonate in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before dilution and analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve potassium guaiacolsulfonate in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Dissolve potassium guaiacolsulfonate in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Analyze directly or after appropriate dilution.
-
-
Thermal Degradation:
-
Expose the solid powder to a high temperature (e.g., 105°C) for a specified period.
-
Dissolve the heat-stressed solid in the diluent for analysis.
-
-
Photodegradation:
-
Expose a solution of potassium guaiacolsulfonate to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both the exposed and control samples.
-
For all forced degradation samples, aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at detectable levels without being secondary degradation products from over-stressing the molecule.[14]
Visualizations
References
- 1. studylib.net [studylib.net]
- 2. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chromforum.org [chromforum.org]
- 9. scielo.br [scielo.br]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sgs.com [sgs.com]
Addressing matrix effects in the bioanalysis of potassium guaiacolsulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of potassium guaiacolsulfonate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of potassium guaiacolsulfonate, with a focus on mitigating matrix effects.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PGS-ME-001 | Poor peak shape (tailing or fronting) for potassium guaiacolsulfonate. | 1. Matrix Overload: High concentrations of co-eluting matrix components.2. Secondary Interactions: Interaction of the sulfonated analyte with active sites on the analytical column.3. Inappropriate Mobile Phase pH: Suboptimal pH affecting the ionization state of the analyte. | 1. Dilute the sample: A simple dilution can often reduce matrix overload.2. Optimize sample preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering components.3. Use a different column: Consider a column with a different stationary phase or end-capping to minimize secondary interactions.4. Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of potassium guaiacolsulfonate. |
| PGS-ME-002 | Inconsistent analyte response (ion suppression or enhancement). | 1. Co-eluting Endogenous Components: Phospholipids (B1166683), salts, or other endogenous molecules in plasma or urine interfering with ionization.2. Variable Sample Cleanliness: Inconsistent performance of the sample preparation method.3. Lot-to-Lot Variability in Biological Matrix: Differences in the composition of plasma or urine from different subjects. | 1. Improve chromatographic separation: Modify the gradient or mobile phase composition to separate the analyte from interfering peaks.[1]2. Optimize sample preparation: Switch to a more effective technique like Supported Liquid Extraction (SLE) or a specific SPE sorbent for polar compounds.3. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.4. Evaluate different ionization sources: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some compounds.[1] |
| PGS-ME-003 | High background noise in the chromatogram. | 1. Insufficient Sample Cleanup: Presence of a large number of matrix components.2. Contamination: Contamination from collection tubes, solvents, or labware. | 1. Incorporate a washing step in SPE: Use a wash solvent that can remove interferences without eluting the analyte.2. Use high-purity solvents and reagents: Ensure all materials are of LC-MS grade.3. Perform a blank injection: Inject a solvent blank to identify sources of contamination. |
| PGS-ME-004 | Analyte peak splitting. | 1. Isomeric Separation: Potassium guaiacolsulfonate is a mixture of isomers (4-sulfonate and 5-sulfonate).2. Injection Solvent Effects: Mismatch between the injection solvent and the initial mobile phase. | 1. Confirm isomeric separation: If the two peaks are expected isomers, integrate both for total potassium guaiacolsulfonate concentration.2. Modify chromatographic conditions: A change in mobile phase or column may be necessary to either resolve or co-elute the isomers, depending on the analytical goal.3. Match injection solvent to mobile phase: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of potassium guaiacolsulfonate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, urine).[2][3][4] For a polar compound like potassium guaiacolsulfonate, common matrix components such as phospholipids and salts can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[1]
Q2: How can I qualitatively and quantitatively assess matrix effects for potassium guaiacolsulfonate?
A2: A qualitative assessment can be done using the post-column infusion technique. For a quantitative assessment, the post-extraction spike method is recommended.[1] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix.
Q3: What is the best sample preparation technique to minimize matrix effects for potassium guaiacolsulfonate in plasma?
A3: While simpler methods like protein precipitation (PPT) are fast, they may not provide a sufficiently clean extract for a polar analyte like potassium guaiacolsulfonate. Solid-Phase Extraction (SPE) is generally the most effective technique for minimizing matrix effects by selectively isolating the analyte and removing interfering components.[5] For a sulfonated compound, a mixed-mode or a specific polymeric sorbent could be beneficial.
Q4: Can I use a simple "dilute-and-shoot" approach for urine samples?
A4: A "dilute-and-shoot" approach can be a viable option for urine samples, especially if the required sensitivity is not excessively high. However, urine composition can be highly variable, and this method may still result in significant matrix effects. It is crucial to validate the method thoroughly with urine from multiple sources to ensure robustness.
Q5: What type of internal standard is recommended for the bioanalysis of potassium guaiacolsulfonate?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of matrix effects and extraction variability. This provides the most accurate correction and leads to more reliable quantitative data.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Potassium Guaiacolsulfonate from Human Plasma
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma using the validated SPE method and spike the analyte and internal standard into the final reconstituted extract at the same concentration as Set A.
-
Set C (Matrix-Matched Standard): Spike the analyte and internal standard into blank plasma before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.
-
Data Presentation
Table 1: Hypothetical Matrix Effect Assessment for Potassium Guaiacolsulfonate in Human Plasma
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Set A (Neat) | 1,250,000 | 1,300,000 | - | - | - |
| Set B (Post-Spike) | 980,000 | 1,050,000 | 0.78 | 0.81 | 0.96 |
This table illustrates how to present data from a matrix effect experiment. An IS-Normalized Matrix Factor of 0.96 suggests that the internal standard effectively compensates for the observed ion suppression.
Visualizations
Caption: Experimental workflow for the bioanalysis of potassium guaiacolsulfonate.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
Optimizing mobile phase composition for potassium guaiacolsulfonate analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of potassium guaiacolsulfonate, with a focus on optimizing the mobile phase composition for High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for potassium guaiacolsulfonate analysis by HPLC?
A common starting point for developing an HPLC method for potassium guaiacolsulfonate is a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer.[1][2][3] Specific examples include methanol and 10 mM phosphate (B84403) buffer at pH 3 (1:1) or a gradient of methanol with a 0.02 M aqueous solution of tetrabutylammonium (B224687) sulfate (B86663).[2][4][5]
Q2: Why am I seeing two peaks for my potassium guaiacolsulfonate standard?
The presence of two peaks for a potassium guaiacolsulfonate standard, where both peaks exhibit similar spectra, is likely due to the presence of isomers.[6] The sulfonation of guaiacol (B22219) can result in the formation of both potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate.[6][7][8] It is crucial to verify if the reference standard is a single isomer or a mixture.
Q3: What is the role of an ion-pairing reagent in the mobile phase?
For analyzing sulfonates like potassium guaiacolsulfonate, an ion-pairing reagent can be added to the mobile phase to improve retention and peak shape.[9] These reagents, such as tetrabutylammonium sulfate, are detergent-like molecules that form neutral ion-pairs with the charged analyte, allowing for better interaction with the reversed-phase column.[4][5][9]
Q4: At what wavelength should I detect potassium guaiacolsulfonate?
Potassium guaiacolsulfonate can be detected using a UV detector. Published methods have utilized wavelengths of 219 nm and 280 nm for detection.[2][4][5] The choice of wavelength may depend on the other components in the sample mixture and the desired sensitivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like sulfonates, a lower pH (e.g., pH 3) can improve peak shape.[2] |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as an ion-pairing reagent, to minimize secondary interactions.[9] | |
| No or low retention (peak elutes at the void volume) | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. |
| Incorrect column choice. | Ensure you are using a reversed-phase column (C8 or C18) suitable for retaining polar compounds. | |
| Multiple, unexpected peaks | Presence of isomers in the sample or standard.[6] | Confirm the purity and isomeric composition of your reference standard. The analytical method may need to be able to separate these isomers if present. |
| Sample degradation. | Prepare fresh samples and standards and store them appropriately. | |
| Fluctuating retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[2] | |
| Pump or system issues. | Check the HPLC system for leaks, bubbles, and proper pump performance. |
Experimental Protocols
Method 1: Isocratic HPLC Analysis
This method is adapted from a procedure for the simultaneous determination of dextromethorphan (B48470) HBr, potassium guaiacolsulfonate, and sodium benzoate (B1203000).[2]
-
Column: Hichrom C8 (octyl), 25 cm x 4.6 mm ID, 5 µm particle size.[2]
-
Mobile Phase: A 1:1 (v/v) mixture of methanol and 10 mM phosphate buffer, adjusted to pH 3.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 219 nm.[2]
-
Column Temperature: Ambient or controlled as per robustness studies.
Method 2: Gradient HPLC Analysis with Ion-Pairing Reagent
This method is based on a validated assay for potassium guaiacolsulfonate and sodium benzoate in a pediatric oral powder.[4][5]
-
Mobile Phase A: 0.02 M solution of tetrabutylammonium sulfate in water.[4][5]
-
Gradient Program:
-
0-7 min: 20% B
-
7-12.5 min: Linear gradient from 20% to 50% B
-
12.5-15 min: Return to 20% B and re-equilibrate.[5]
-
Data Presentation
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1 (Isocratic)[2] | Method 2 (Gradient)[4][5] |
| Column Type | C8 | C8 |
| Mobile Phase | Methanol:10 mM Phosphate Buffer (pH 3) (1:1) | A: 0.02 M Tetrabutylammonium SulfateB: Methanol |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 219 nm | 280 nm |
| Reported Retention Time | ~3.07 min | Not explicitly stated for single analyte |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC analysis.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 7. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Potassium Guaiacolsulfonate and its Impurities by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and troubleshooting common issues encountered during the analysis of potassium guaiacolsulfonate and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of potassium guaiacolsulfonate to consider for HPLC method development?
A1: Potassium guaiacolsulfonate is an aromatic sulfonic acid, typically a mixture of potassium 3-hydroxy-4-methoxybenzenesulfonate (B1183059) and potassium 4-hydroxy-3-methoxybenzenesulfonate.[1] It is soluble in water and sparingly soluble in alcohol. Its ionic nature and the presence of isomers are critical factors for HPLC method development.
Q2: What are the common impurities associated with potassium guaiacolsulfonate?
A2: Common impurities include its positional isomers, the starting material guaiacol, and potential degradation products.[2] During heating, it can decompose to produce carbon monoxide, carbon dioxide, and sulfur oxides.[3]
| Impurity | Type | Origin |
| Positional Isomers | Process-related | Synthesis |
| Guaiacol | Process-related | Starting material |
| Unidentified degradation products | Degradation | Exposure to heat or harsh conditions |
Q3: Which type of HPLC column is most suitable for separating potassium guaiacolsulfonate and its impurities?
A3: Several column types can be used, with the choice depending on the specific separation requirements.
-
Reversed-Phase (RP) Columns (C18, C8): These are the most common and have been successfully used for the analysis of potassium guaiacolsulfonate.[2][4] C18 columns offer higher hydrophobicity and retention, while C8 columns provide slightly less retention, which can be advantageous for faster analysis times.
-
Ion-Pair Chromatography: This technique is well-suited for ionic compounds like sulfonates. It involves adding an ion-pairing reagent to the mobile phase to enhance the retention and improve the peak shape of the analyte on a reversed-phase column.[5][6]
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms.[7][8][9][10] They are particularly useful for separating mixtures of polar, nonpolar, and ionic compounds in a single run without the need for ion-pairing reagents, making them compatible with mass spectrometry (MS).[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of potassium guaiacolsulfonate.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Residual silanols on the silica-based column packing can interact with the sulfonic acid group, leading to peak tailing.[11]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the column's stationary phase, influencing peak shape.[12]
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Incompatible Injection Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak fronting.[13]
Solutions:
-
Adjust Mobile Phase pH: For basic compounds, lowering the pH can often improve peak symmetry. Experiment with a pH that ensures consistent ionization of potassium guaiacolsulfonate.
-
Use a Deactivated Column: Employ a column with end-capping to minimize silanol (B1196071) interactions.
-
Add an Ion-Pairing Reagent: Reagents like tetrabutylammonium (B224687) can improve peak shape by forming a neutral complex with the analyte.[4]
-
Optimize Sample Concentration and Injection Volume: Reduce the sample concentration or injection volume to avoid overloading the column.
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.[13]
Issue 2: Inadequate Separation of Isomers
Possible Causes:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting isomers.
-
Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
Solutions:
-
Optimize Mobile Phase:
-
Organic Modifier: Vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.
-
Buffer Concentration: Adjust the buffer concentration to influence retention and selectivity.
-
-
Change Column Chemistry:
-
Employ Gradient Elution: A gradient program can help to improve the resolution of closely eluting peaks.[4][14]
Issue 3: Long Column Equilibration Times with Ion-Pairing Reagents
Possible Cause:
-
The adsorption of the ion-pairing reagent onto the stationary phase is a slow process, requiring a significant volume of mobile phase to reach equilibrium.[15]
Solutions:
-
Dedicated Column: Dedicate a specific column for ion-pair applications to avoid long equilibration and wash-out times.
-
Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase containing the ion-pairing reagent before the first injection.
-
Use Mixed-Mode Chromatography: As an alternative, mixed-mode columns do not require ion-pairing reagents and thus have shorter equilibration times.[7][8]
Experimental Protocols
Example HPLC Method for Potassium Guaiacolsulfonate and its Impurities
This method is a general starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | InertSustain C18 (4.6 mm x 250 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.02 mol/L Phosphate Buffer (20:80, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 279 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the potassium guaiacolsulfonate sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for potassium guaiacolsulfonate analysis.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shapes in the HPLC analysis of potassium guaiacolsulfonate.
References
- 1. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 2. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC [chinjmap.com]
- 3. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
Validation & Comparative
Validation of an HPLC Method for Potassium Guaiacolsulfonate: A Guide to ICH-Compliant Analysis
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of potassium guaiacolsulfonate, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The presented data and protocols are intended for researchers, scientists, and drug development professionals to assess the method's performance and applicability. While this guide focuses on a specific validated method, it also serves as a comparative reference for alternative analytical techniques.
Methodology and Performance Based on a Validated Study
The information presented below is derived from a published study on the development and validation of an HPLC method for the simultaneous assay of potassium guaiacolsulfonate and sodium benzoate (B1203000) in a pediatric oral powder formulation.[1][2][3][4][5] This method has been fully validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose.[1][2][3][4][5]
Experimental Protocol: HPLC Method
A novel HPLC method was developed and validated for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate.[1][2][3][4][5]
-
Instrumentation: A Shimadzu LC-20AT HPLC system equipped with a photodiode array detector, an autosampler, and a control module was used.[2]
-
Chromatographic Conditions:
-
Column: Luna C8 column (250 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient mixture of methanol (B129727) and a 0.02 M solution of tetrabutylammonium (B224687) sulfate.[1][2][3][4][5]
-
Gradient Program:
-
-
Standard and Sample Preparation:
-
Stock Standard Solutions: Potassium guaiacolsulfonate (1.0 mg/mL) and sodium benzoate (2.0 mg/mL) were prepared by dissolving accurately weighed reference standards in a methanol-water mixture (20:80, v/v).[2][4]
-
Working Standard Solutions: Prepared by accurately diluting the stock solutions to the desired concentrations with the same diluent.[2][4]
-
Sample Solution: An accurately weighed amount of the homogenized powder from sachets was dissolved in the diluent to achieve the target concentration for analysis.[2]
-
All solutions were filtered through a 0.45 µm membrane filter before injection.[4]
-
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from the method validation study, demonstrating compliance with ICH Q2(R1) guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 2: Method Validation Parameters for Potassium Guaiacolsulfonate
| Parameter | ICH Guideline | Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | The method demonstrated complete separation of potassium guaiacolsulfonate from other components, with no interference from the placebo.[2] |
| Linearity | ||
| Range | 80-120% of the test concentration. | 0.127–0.382 mg/mL.[4] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.999.[4] |
| Regression Equation | - | y = 8587150x − 11915.[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision | ||
| Repeatability (Intra-day, %RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (Inter-day, %RSD) | ≤ 2.0% | 1.2% |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method was found to be robust with respect to changes in flow rate (±0.2 mL/min) and initial hold time of the gradient program (±0.5 min).[2] |
| Limit of Detection (LOD) | - | 0.01 mg/mL |
| Limit of Quantitation (LOQ) | - | 0.03 mg/mL |
Alternative Analytical Methods
While the presented HPLC method is robust and validated, other analytical techniques have been employed for the determination of potassium guaiacolsulfonate. These include:
-
UV-Vis Spectrometry: Utilized for the analysis of potassium guaiacolsulfonate in bulk active compounds.[4]
-
Other HPLC Methods: Various HPLC methods using C18 columns have been reported for the analysis of potassium guaiacolsulfonate, both in bulk and in pharmaceutical dosage forms, often in combination with other active ingredients.[4][6] One such method involved the simultaneous determination with dextromethorphan (B48470) HBr and sodium benzoate using a Hichrom C8 column and a mobile phase of methanol and 10 mM phosphate (B84403) buffer (pH 3) at a detection wavelength of 219 nm.[6]
The choice of analytical method will depend on the specific requirements of the analysis, such as the sample matrix, the presence of other active ingredients, and the desired sensitivity. However, any method employed for quality control purposes must be validated according to ICH guidelines to ensure reliable and accurate results.[7][8][9]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process as per ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder | Semantic Scholar [semanticscholar.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of Potassium Guaiacolsulfonate and Guaifenesin on Mucus Properties
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of potassium guaiacolsulfonate and guaifenesin (B1672422), two common expectorants, and their effects on the biophysical properties of mucus. This document synthesizes available experimental data, details relevant methodologies, and visualizes known mechanisms of action.
Introduction
Both potassium guaiacolsulfonate and guaifenesin are widely used in the management of cough and congestion, primarily functioning as expectorants to facilitate the clearance of airway mucus. While they share a therapeutic goal, their specific effects on mucus properties and their underlying mechanisms of action warrant a detailed comparison. This guide aims to provide a clear, data-driven analysis to inform further research and drug development in the field of mucociliary clearance.
Comparative Data on Mucus Properties
A significant disparity exists in the publicly available quantitative data for these two compounds. While guaifenesin has been the subject of several in vitro and in vivo studies elucidating its effects on mucus, there is a notable lack of quantitative experimental data for potassium guaiacolsulfonate.
Guaifenesin: A Quantitative Overview
Guaifenesin has been shown to directly impact the viscoelasticity of mucus and mucin production. In vitro studies using human airway epithelial cells have provided key quantitative insights.
| Parameter | Effect of Guaifenesin | Quantitative Data | Citation |
| Mucin Production (MUC5AC) | Dose-dependent suppression | IC50 at 24 hr for MUC5AC secretion: ~100 µM. IC50 at 24 hr for cellular MUC5AC content: ~150 µM. | [1][2] |
| Mucus Viscosity | Decrease | At clinically relevant doses, guaifenesin significantly decreases mucus viscosity. | [3] |
| Mucus Elasticity | Decrease | At clinically relevant doses, guaifenesin significantly decreases mucus elasticity. | [3] |
| Mucociliary Transport Rate (MTR) | Increase | At 30 µM, guaifenesin increased MTR over 6-fold at 24 hours in IL-13 stimulated cells. | [4] |
Potassium Guaiacolsulfonate: A Qualitative Description
Mechanisms of Action
Guaifenesin
The mechanism of action for guaifenesin is multifaceted. One proposed neurogenic hypothesis suggests that it irritates the gastric mucosa, leading to a reflex stimulation of respiratory tract secretions via the vagus nerve.[1] This increases the volume and reduces the viscosity of bronchial secretions.[8] More recent in vitro evidence also points to a direct effect on airway epithelial cells, where it modifies mucus production and properties.[8]
Potassium Guaiacolsulfonate
The proposed mechanism for potassium guaiacolsulfonate involves direct stimulation of the mucous membranes in the respiratory tract, which enhances the secretion of a more fluid mucus.[6] It is also suggested to work by increasing the osmotic hydration of mucus, making it less viscous and easier to clear by ciliary action.[6]
Signaling Pathways
The precise signaling pathways for both compounds in relation to their effects on mucus properties are not fully elucidated. However, general pathways involved in mucin secretion provide a framework for understanding their potential molecular targets.
Mucin Secretion Signaling Pathway
The following diagram illustrates a generalized signaling pathway for mucin secretion in airway epithelial cells, which may be modulated by expectorants.
Experimental Protocols
To facilitate further comparative studies, this section details common experimental protocols for assessing the effects of mucoactive agents on mucus properties.
Measurement of Mucus Viscoelasticity
Objective: To quantify the viscous and elastic moduli of mucus samples.
Methodology: Oscillatory Rheometry [9][10]
-
Sample Collection: Collect sputum or in vitro mucus samples. Homogenize by gentle vortexing if necessary.[10]
-
Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.[9]
-
Procedure: a. Load a small volume (e.g., 30-500 µL) of the mucus sample onto the rheometer plate.[9][11] b. Perform an amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). c. Perform a frequency sweep at a constant strain within the LVR to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
Data Analysis: G' represents the elastic component (solid-like behavior) and G'' represents the viscous component (liquid-like behavior) of the mucus.
The following diagram outlines the experimental workflow for mucus viscoelasticity measurement.
References
- 1. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]
- 7. Characterization of increased mucus production of HT29-MTX-E12 cells grown under Semi-Wet interface with Mechanical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. dzl.de [dzl.de]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of Mucolytic Activity: Potassium Guaiacolsulfonate vs. N-Acetylcysteine
A Guide for Researchers and Drug Development Professionals
This guide provides an objective in vitro comparison of the mucolytic activities of potassium guaiacolsulfonate and N-acetylcysteine (NAC), supported by available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction to Mucolytic Agents
Mucus hypersecretion is a characteristic feature of several respiratory conditions, leading to airway obstruction and recurrent infections. Mucolytic agents are designed to alter the viscoelastic properties of mucus, facilitating its clearance from the respiratory tract. This guide focuses on two such agents: potassium guaiacolsulfonate and N-acetylcysteine.
-
Potassium Guaiacolsulfonate: This compound is classified as an expectorant and mucolytic.[1][2] Its proposed mechanism involves stimulating the mucous glands in the respiratory tract, which leads to the production of a less viscous mucus that is easier to expel.[2][3][4]
-
N-Acetylcysteine (NAC): NAC is a well-established mucolytic agent with a distinct mechanism of action.[5][6] It possesses a free sulfhydryl group that cleaves the disulfide bonds within mucin polymers, resulting in a reduction of mucus viscosity and elasticity.[5][6][7] Beyond its mucolytic effects, NAC also exhibits antioxidant and anti-inflammatory properties.[7][8][9]
Comparative Analysis of In Vitro Mucolytic Activity
Direct in vitro comparative studies between potassium guaiacolsulfonate and N-acetylcysteine are not extensively documented in publicly available literature. However, by examining individual in vitro studies on each compound, we can infer their comparative efficacy and mechanisms.
N-Acetylcysteine (NAC):
Numerous in vitro studies have demonstrated the mucolytic efficacy of NAC. These studies consistently show that NAC reduces the viscosity and elasticity of both natural and artificial mucus. The mucolytic action of NAC is attributed to its ability to break disulfide linkages in mucus, thereby lowering its viscosity.[5] The effectiveness of this action is noted to increase with a rising pH, with significant mucolysis occurring between pH 7 and 9.[5]
Potassium Guaiacolsulfonate:
In contrast to NAC, there is a notable scarcity of specific in vitro studies detailing the direct mucolytic activity of potassium guaiacolsulfonate through rheological measurements. Its mechanism is often described as secretolytic, meaning it increases the volume and hydration of secretions, which indirectly reduces mucus viscosity.[2]
Quantitative Data Summary
The following table summarizes quantitative data from in vitro studies on N-acetylcysteine. Due to the lack of available in vitro rheological data for potassium guaiacolsulfonate, a direct quantitative comparison is not feasible at this time.
| Compound | Concentration | Experimental Model | Key Findings | Citation |
| N-Acetylcysteine | 10⁻³–10⁻¹ M | Porcine Gastric Mucin | Marked lowering of viscoelasticity. | [10][11] |
| N-Acetylcysteine | 10–60 mg/10 ml | Egg White Solution | Linear reduction in viscosity with increasing concentration. | |
| N-Acetylcysteine | Not specified | Purified Mucus Gels | Reduction in elastic modulus by up to 70%. | [12] |
| N-Acetylcysteine | Not specified | Human Differentiated Airway Epithelial Cells | Decreased mucus viscosity and elasticity. | [13] |
Experimental Protocols
The assessment of mucolytic activity in vitro typically involves the use of rheological techniques to measure changes in the viscoelastic properties of a mucus simulant or patient-derived sputum after treatment with the compound of interest.
A. General Protocol for In Vitro Mucolytic Activity Assessment:
-
Mucus Preparation: A standardized mucus model is prepared. Common models include porcine gastric mucin, egg white solution, or sputum collected from patients with respiratory diseases.[10][11]
-
Incubation: The mucolytic agent, at various concentrations, is added to the mucus preparation. The mixture is then incubated under controlled conditions, typically at 37°C and a physiologically relevant pH (e.g., 7.0), for a defined period (e.g., 30 minutes).[10][11]
-
Rheological Measurement: The viscosity and elasticity of the treated mucus are measured using a viscometer or rheometer. Techniques like the glass plate method or cone and plate viscometry are often employed.[10][11][14]
-
Data Analysis: The changes in viscoelastic properties are compared to a control (mucus treated with a placebo or no agent) to determine the mucolytic activity.
B. Specific Example: N-Acetylcysteine using Egg White Solution:
-
Model: Egg white is used as it shares similar physicochemical properties with airway mucus.
-
Method: The in vitro mucolytic activity of NAC effervescent tablets is assessed using an egg white solution and a suspended level viscometer.
-
Procedure: Various concentrations of NAC (ranging from 10 to 60 mg/10 ml) are mixed with the egg white solution.
-
Outcome: The viscosity is measured, and results have shown a linear reduction in viscosity as the concentration of NAC increases.
Mechanisms of Action and Signaling Pathways
The fundamental difference in the mucolytic action of potassium guaiacolsulfonate and N-acetylcysteine lies in their mechanisms.
N-Acetylcysteine: NAC acts directly on the mucus structure. Its free sulfhydryl group reduces the disulfide bonds that cross-link mucin glycoproteins, leading to depolymerization and a decrease in mucus viscosity.[7][15]
Potassium Guaiacolsulfonate: This compound is believed to act as a secretagogue, stimulating the glands in the respiratory tract to produce a greater volume of more watery secretions.[2] This increased hydration helps to thin the mucus, making it easier to clear.
Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 10. In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin [jstage.jst.go.jp]
- 11. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
A Comparative Guide to Analytical Methods for the Determination of Potassium Guaiacolsulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the quantitative determination of potassium guaiacolsulfonate: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration. The performance of each method is objectively compared, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability and accuracy of results. This section presents a comparative summary of HPLC, UV-Vis Spectrophotometry, and Non-Aqueous Titration for the assay of potassium guaiacolsulfonate, with their performance characteristics detailed in Table 1.
High-Performance Liquid Chromatography (HPLC) stands out for its high specificity and ability to separate the analyte from potential impurities and degradation products. This makes it a superior method for stability studies and the analysis of complex sample matrices.
UV-Vis Spectrophotometry offers a simpler and more rapid alternative for routine analysis where the sample matrix is well-defined and free of interfering substances. Its ease of use and lower operational cost make it an attractive option for quality control laboratories.
Non-Aqueous Titration is a classic, robust technique that provides a direct measure of the analyte based on its chemical reactivity. While it may lack the specificity of chromatographic methods, it is a valuable tool for the assay of bulk drug substances.
| Parameter | HPLC | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Specificity | High (Separates isomers and impurities) | Moderate (Prone to interference from UV-absorbing species) | Low (Reacts with other acidic or basic compounds) |
| Linearity (R²) | >0.999[1] | Typically >0.999 | Typically >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 98.0 - 102.0% (As per USP)[2] | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0%[1] | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.038 mg/mL[1] | Method dependent | Not typically determined |
| Limit of Quantitation (LOQ) | 0.127 mg/mL[1] | Method dependent | Not typically determined |
| Analysis Time | ~15 minutes per sample | < 5 minutes per sample | ~10 minutes per sample |
| Instrumentation Cost | High | Low | Low |
| Solvent Consumption | Moderate | Low | Moderate |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on validated methods and pharmacopeial monographs.
High-Performance Liquid Chromatography (HPLC) Method[1]
This method is suitable for the simultaneous determination of potassium guaiacolsulfonate and other components in a formulation.
-
Chromatographic System:
-
Column: C8, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of methanol (B129727) and 0.02 M tetrabutylammonium (B224687) sulfate (B86663) solution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of USP Potassium Guaiacolsulfonate Reference Standard (RS) in a mixture of methanol and water (20:80 v/v).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the sample equivalent to about 25 mg of potassium guaiacolsulfonate.
-
Dissolve and dilute to 100 mL with a mixture of methanol and water (20:80 v/v).
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of potassium guaiacolsulfonate in the sample.
-
UV-Vis Spectrophotometric Method[2]
This method is based on the United States Pharmacopeia (USP) monograph for potassium guaiacolsulfonate.
-
Apparatus: A suitable UV-Vis spectrophotometer.
-
Solvent: pH 7.0 phosphate (B84403) buffer.
-
Wavelength: Approximately 279 nm.
-
Standard Solution Preparation:
-
Prepare a solution of USP Potassium Guaiacolsulfonate RS in the solvent to a known concentration of about 50 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 250 mg of Potassium Guaiacolsulfonate, dissolve in 400 mL of water in a 500-mL volumetric flask, dilute with water to volume, and mix.
-
Dilute 10.0 mL of this solution with pH 7.0 phosphate buffer to 100.0 mL.
-
-
Procedure:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance.
-
Calculate the quantity, in mg, of C₇H₇KO₅S in the portion of Potassium Guaiacolsulfonate taken.
-
Non-Aqueous Titration Method[1]
This potentiometric titration method is suitable for the assay of bulk potassium guaiacolsulfonate.
-
Apparatus: A suitable potentiometric titrator with a glass and reference electrode.
-
Titrant: 0.1 N Perchloric acid VS.
-
Solvent: Formic acid and acetic anhydride.
-
Procedure:
-
Accurately weigh about 0.3 g of Potassium Guaiacolsulfonate.
-
Dissolve in 2.0 mL of formic acid and add 50 mL of acetic anhydride.
-
Titrate with 0.1 N perchloric acid VS, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary correction.
-
Visualizing the Cross-Validation Workflow
The process of cross-validating these analytical methods can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key stages of this process.
Caption: Workflow for the cross-validation of analytical methods.
References
Evaluating the Secretolytic Effect of Potassium Guaiacolsulfonate versus Carbocisteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the secretolytic and mucolytic properties of two commonly used agents: potassium guaiacolsulfonate and carbocisteine (B549337). The objective is to furnish researchers, scientists, and drug development professionals with a concise overview of their mechanisms of action, supported by available experimental data and relevant investigational protocols.
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis. Mucoactive agents are a class of drugs that aim to alleviate these conditions by altering the properties of airway mucus, thereby facilitating its removal. This guide focuses on two such agents, potassium guaiacolsulfonate and carbocisteine, outlining their distinct pharmacological profiles.
Comparative Overview
| Feature | Potassium Guaiacolsulfonate | Carbocisteine |
| Drug Class | Expectorant, Mucolytic | Mucolytic, Mucoregulator |
| Primary Mechanism | Believed to increase hydration of mucus and stimulate mucous membrane secretion.[1] | Normalizes mucus viscosity by regulating the synthesis of sialomucins and fucomucins; possesses anti-inflammatory and antioxidant properties.[2][3][4] |
| Effect on Mucus | Thins and loosens mucus, making it less sticky and easier to cough up.[5][6] | Reduces mucus viscosity and elasticity.[2][7] |
| Supporting Data | Limited publicly available in-vitro/in-vivo experimental data. Primarily described as an expectorant.[5][6][8] | Supported by in-vitro, in-vivo, and clinical studies demonstrating effects on mucin expression and airway inflammation.[2][3][7] |
Mechanism of Action and Signaling Pathways
Potassium Guaiacolsulfonate
The precise molecular mechanism of potassium guaiacolsulfonate has not been extensively elucidated in publicly available literature. It is generally understood to act as an expectorant by irritating the gastric mucosa, which in turn reflexively stimulates respiratory tract secretions, leading to increased hydration of mucus and reduced viscosity.[1] It is also suggested to have a direct stimulating effect on the mucous membranes of the respiratory tract.[1]
Carbocisteine
Carbocisteine's mechanism is more extensively documented. It acts as a mucoregulator, influencing the biosynthesis of mucus glycoproteins within the goblet cells. It is believed to restore the normal balance between sialomucins (less viscous) and fucomucins (more viscous) by stimulating the enzyme sialyltransferase. This results in the production of mucus with a lower viscosity.[3][4]
Furthermore, carbocisteine has been shown to inhibit the expression of MUC5AC and MUC5B, the major gel-forming mucins in the airways, in response to inflammatory stimuli.[2][3][7] This effect is mediated, in part, through the inhibition of signaling pathways such as the Phosphatidylinositol-Specific Phospholipase C (PI-PLC) pathway, which is involved in the expression of glycosyltransferases that determine the sugar chain composition of mucins.[4][9]
Experimental Data
A significant disparity exists in the volume of available experimental data for the two compounds.
Potassium Guaiacolsulfonate
Quantitative in-vitro or in-vivo data on the secretolytic effect of potassium guaiacolsulfonate is scarce in publicly accessible scientific literature. Its efficacy is primarily inferred from its long-standing use as an expectorant in various cough and cold formulations.
Carbocisteine
Several studies have provided quantitative evidence for the effects of carbocisteine.
| Study Type | Model | Key Findings | Reference |
| In-vitro | SO2-exposed rat airway epithelium | Inhibited changes in fucosidase, sialidase, fucosyltransferase, and sialyltransferase activities; inhibited expression of Muc5ac mRNA and protein. | [3] |
| In-vivo | COPD mouse model | Significantly decreased overproduction of Muc5b and Muc5ac, and restored the Muc5b/Muc5ac ratio. | [7] |
| In-vitro | Airway carcinoma cell line (NCI-H292) | Inhibited TNF-α-induced expression of glycosyltransferase mRNAs and sialyl-Lewis x epitopes. | [9] |
| Clinical Meta-analysis | Patients with acute respiratory tract infections | Showed a statistically significant reduction in cough events and expectoration rates compared to placebo. | Not directly found in provided search results, but implied by general statements of clinical use and efficacy. |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following experimental workflows are suggested.
Evaluation of Mucolytic Activity using Rheology
This protocol assesses the effect of a compound on the viscoelastic properties of mucus.
Detailed Methodology:
-
Sputum Collection: Sputum can be collected from patients with muco-obstructive lung diseases either spontaneously or through induction with hypertonic saline.[10][11]
-
Sample Preparation: Mucus plugs are isolated from the saliva. Samples are then divided into aliquots for treatment.
-
Treatment: Aliquots are incubated with varying concentrations of the test compounds (potassium guaiacolsulfonate or carbocisteine) or a placebo/control vehicle for a defined period at a controlled temperature (e.g., 37°C).
-
Rheological Measurement: The viscoelastic properties of the treated and control samples are measured using a cone-and-plate rheometer. Key parameters to be determined are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[11][12]
-
Data Analysis: A significant reduction in G' and G'' in the treated samples compared to the control indicates mucolytic activity.
In-Vitro Mucin Expression Assay
This protocol evaluates the effect of a compound on mucin gene expression in airway epithelial cells.
-
Cell Culture: Human bronchial epithelial cells are cultured at an air-liquid interface to form a differentiated epithelium with mucus-producing goblet cells.
-
Stimulation and Treatment: The cell cultures are stimulated with an inflammatory agent (e.g., TNF-α, IL-13) to induce mucin gene overexpression. Concurrently, cells are treated with the test compounds.
-
RNA Extraction and RT-qPCR: After the treatment period, total RNA is extracted from the cells. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the mRNA levels of key mucin genes (e.g., MUC5AC, MUC5B).
-
Protein Quantification: Mucin protein levels in the apical secretions can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A reduction in mucin mRNA and protein levels in the treated groups compared to the stimulated control group indicates a mucoregulatory effect.
Conclusion
Carbocisteine demonstrates a well-documented, multi-faceted mechanism of action as a mucoregulator with supporting in-vitro and in-vivo data. Its effects on mucin gene expression and the normalization of mucus viscosity are key features of its secretolytic activity. In contrast, potassium guaiacolsulfonate is primarily characterized as an expectorant, with a less defined molecular mechanism and a lack of extensive, publicly available quantitative experimental data.
For future research, direct head-to-head comparative studies employing standardized protocols, such as those outlined above, are necessary to definitively evaluate the relative secretolytic efficacy of these two agents. Such studies would provide valuable data for the development of more effective therapies for muco-obstructive respiratory diseases.
References
- 1. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]
- 2. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Expression and role of sugar chains on airway mucus during the exacerbation of airway inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. chembk.com [chembk.com]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a quantitative assay for potassium guaiacolsulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated analytical methods for the quantitative determination of potassium guaiacolsulfonate, a common ingredient in cough syrups and other pharmaceutical preparations. The objective is to offer a comprehensive overview of assay performance, enabling researchers and quality control professionals to select the most appropriate method for their specific needs. The information presented is based on published validation studies.
Methodology Comparison
Several analytical techniques have been successfully validated for the quantification of potassium guaiacolsulfonate. The most prominent methods include High-Performance Liquid Chromatography (HPLC), particularly paired-ion HPLC, and spectrophotometric methods. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and applicability to different sample matrices.
A novel High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate (B1203000) in pediatric oral powder.[1][2][3] This method utilizes a C8 analytical column and a gradient mobile phase consisting of methanol (B129727) and a tetrabutylammonium (B224687) sulfate (B86663) solution, with UV detection at 280 nm.[1][2][3] The method was validated for specificity, linearity, precision, accuracy, and robustness, proving it to be reliable for its intended application.[1][2]
Another established method is based on paired-ion high-pressure liquid chromatography, which effectively separates potassium guaiacolsulfonate from other active ingredients, preservatives, and its own isomers (potassium salts of 4- and 5-guaiacolsulfonic acid).[4] This technique is particularly useful for complex formulations like cough syrups.[4]
For a simpler, more rapid analysis, a second-derivative spectrophotometry method has been reported.[5] This technique allows for the direct measurement of potassium guaiacolsulfonate concentration in cough syrup by analyzing the second derivative of the absorption curve at 288 nm.[5] The results from this method were found to be in good agreement with a spectrofluorimetric method.[5]
The United States Pharmacopeia (USP) provides a standard assay method for potassium guaiacolsulfonate, which involves UV-Vis spectrophotometry at a wavelength of maximum absorbance at about 279 nm.
Quantitative Data Summary
The performance of these analytical methods is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate [1][2]
| Parameter | Result |
| Linearity | |
| Range | 50% to 150% of target concentration |
| Correlation Coefficient (r²) | > 0.999 |
| Precision | |
| Intra-day (RSD) | < 2.0% |
| Inter-day (RSD) | < 2.0% |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Robustness | Unaffected by small variations in flow rate, column temperature, and mobile phase composition. |
Table 2: Second-Derivative Spectrophotometry Method [5]
| Parameter | Result |
| Mean Labeled Amount Found (±SD) | 103.3 ± 0.35% |
| Mean Recovery (±SD) | 100.3 ± 0.24% |
| Reproducibility (RSD) | < 1% |
Experimental Protocols
1. HPLC Method for Simultaneous Assay [1][2][3]
-
Instrumentation: Shimadzu LC-20AT HPLC system with a PDA detector.
-
Column: Analytical C8 column.
-
Mobile Phase: A gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate solution.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
2. Paired-Ion HPLC Method [4]
-
Principle: Utilizes an ion-pairing reagent (tetrabutylammonium as the counterion) in the mobile phase to enhance the retention and separation of ionic analytes on a reversed-phase column.
3. Second-Derivative Spectrophotometry Method [5]
-
Principle: The second derivative of the absorption spectrum is recorded. The value of the second derivative at 288 nm is used as a direct measure of the concentration of potassium guaiacolsulfonate.
4. USP Assay Method (UV-Vis Spectrophotometry)
-
Standard Preparation: A standard solution of USP Potassium Guaiacolsulfonate Reference Standard (RS) is prepared with a known concentration of about 50 µg per mL in a 1 in 10 mixture of water and pH 7.0 phosphate (B84403) buffer.
-
Assay Preparation: An accurately weighed amount of Potassium Guaiacolsulfonate is dissolved in water, then diluted with pH 7.0 phosphate buffer to a concentration of about 50 µg per mL.
-
Procedure: The absorbances of the standard and assay preparations are determined in 1-cm cells at the wavelength of maximum absorbance (approximately 279 nm) using a suitable spectrophotometer and a buffer-water mixture as the blank.
Visualizations
Below is a generalized workflow for the validation of a quantitative analytical method, applicable to the assays described.
Caption: General workflow for the development and validation of a quantitative analytical assay.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder | Semantic Scholar [semanticscholar.org]
- 4. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Assessing the Specificity of Stability-Indicating Methods for Potassium Guaiacolsulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of analytical methods for determining the stability of potassium guaiacolsulfonate, a widely used expectorant. The specificity of a stability-indicating method is paramount, ensuring that the analytical procedure can unequivocally assess the drug substance in the presence of its potential degradation products, process impurities, and excipients. This document outlines and compares High-Performance Liquid Chromatography (HPLC), a commonly employed technique, with potential alternative methods—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for this purpose. The comparison is supported by detailed experimental protocols and hypothetical performance data derived from established principles of analytical chemistry and forced degradation studies.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other components in the sample matrix. The development and validation of such methods are critical for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Forced degradation studies are a key component of developing and validating SIMs, as they are designed to generate potential degradation products that might be observed during formal stability studies.
Comparative Analysis of Analytical Methods
This section details the experimental protocols for an HPLC method and proposes protocols for GC and CE for the analysis of potassium guaiacolsulfonate. A comparison of their key analytical performance parameters is also presented.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]
-
Mobile Phase: A gradient mobile phase consisting of a mixture of methanol (B129727) and a 0.02 M aqueous solution of an ion-pairing agent like tetrabutylammonium (B224687) sulfate (B86663) is effective.[1][2]
-
Detection: UV detection at a wavelength of 280 nm is suitable for monitoring potassium guaiacolsulfonate.[1][2]
-
Injection Volume: A 20 µL injection volume is standard.[1][2]
-
Sample Preparation: A solution of potassium guaiacolsulfonate is prepared in a suitable diluent (e.g., a mixture of methanol and water) to a known concentration.
Gas Chromatography (GC) - A Proposed Alternative
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like potassium guaiacolsulfonate, derivatization is necessary to increase their volatility.
Hypothetical Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable.
-
Derivatization: Due to the low volatility of the sulfonic acid salt, a derivatization step is required. This could involve esterification of the sulfonic acid group to form a more volatile derivative. For instance, reaction with a suitable alkylating agent in the presence of a catalyst.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate for separating the derivatized analyte.
-
Carrier Gas: Nitrogen or helium would be used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of the derivatized analyte from any impurities or degradation products.
-
Injector and Detector Temperature: The injector and detector temperatures would be optimized to ensure efficient volatilization of the derivative and sensitive detection.
-
Sample Preparation: The potassium guaiacolsulfonate sample would be subjected to the derivatization reaction, followed by extraction of the derivative into a suitable organic solvent for injection.
Capillary Electrophoresis (CE) - A Proposed Alternative
Capillary electrophoresis offers high separation efficiency and short analysis times, making it a viable alternative for the analysis of ionic species like potassium guaiacolsulfonate.
Hypothetical Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV or Diode Array Detector (DAD) would be used.
-
Capillary: A fused-silica capillary of appropriate length and internal diameter would be employed.
-
Background Electrolyte (BGE): A buffer solution at a specific pH would be used as the BGE. The choice of buffer would be critical for achieving good separation and peak shape. For an anionic compound like guaiacolsulfonate, a buffer with a pH that ensures the analyte is in its anionic form would be selected.
-
Voltage: A high voltage would be applied across the capillary to drive the electrophoretic separation.
-
Injection: The sample would be introduced into the capillary using either hydrodynamic or electrokinetic injection.
-
Detection: Direct or indirect UV detection could be used. For direct detection, a wavelength where potassium guaiacolsulfonate absorbs would be chosen.
-
Sample Preparation: A solution of potassium guaiacolsulfonate would be prepared in the BGE or a compatible low-ionic-strength solution.
Performance Comparison of Analytical Methods
The following table summarizes the hypothetical performance characteristics of the three methods for the analysis of potassium guaiacolsulfonate.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) (Hypothetical) | Capillary Electrophoresis (CE) (Hypothetical) |
| Specificity | High; can resolve the API from degradation products and excipients. | High; with appropriate derivatization and column selection, good resolution can be achieved. | Very High; offers excellent resolving power for ionic species. |
| Linearity | Excellent over a wide concentration range. | Good, but may be dependent on the efficiency and reproducibility of the derivatization step. | Good over a defined concentration range. |
| Range | Wide, suitable for both assay and impurity determination. | Potentially wide, but may be limited by the derivatization reaction. | Typically narrower than HPLC, more suited for specific concentration ranges. |
| Accuracy | High, with typical recovery values between 98-102%. | Can be high, but may be affected by the accuracy of the derivatization step. | High, with good recovery expected. |
| Precision | High, with low relative standard deviation (RSD). | Good, but may have slightly higher RSD due to the additional derivatization step. | High, with low RSD for migration times and peak areas. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Lower, due to the additional sample preparation (derivatization) step. | High, with very short analysis times (typically <10 minutes). |
| Instrumentation Cost | Moderate to High. | Moderate. | Moderate. |
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, the drug substance is subjected to forced degradation under various stress conditions to generate potential degradation products.
General Experimental Protocol for Forced Degradation:
A solution of potassium guaiacolsulfonate is subjected to the following stress conditions. The extent of degradation is typically targeted to be in the range of 5-20%.
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated.
-
Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV and visible light.
The stressed samples are then analyzed by the respective analytical methods to assess the separation of the parent drug from any formed degradation products.
Hypothetical Forced Degradation Data
The following table presents hypothetical results from a forced degradation study of potassium guaiacolsulfonate, illustrating how the data would be presented to compare the specificity of the different analytical methods.
| Stress Condition | HPLC | GC (Hypothetical) | CE (Hypothetical) |
| % Degradation | No. of Degradation Peaks | % Degradation | |
| Acidic (0.1 M HCl, 60°C) | 12.5 | 2 | 11.8 |
| Basic (0.1 M NaOH, 60°C) | 18.2 | 3 | 17.5 |
| Oxidative (3% H₂O₂, RT) | 8.5 | 1 | 8.1 |
| Thermal (80°C) | 5.1 | 1 | 4.8 |
| Photolytic (UV/Vis light) | 3.2 | 1 | 2.9 |
Workflow for Assessing Method Specificity
The following diagram illustrates the logical workflow for assessing the specificity of a stability-indicating method.
Conclusion
The assessment of specificity is a critical step in the validation of a stability-indicating method. While HPLC is a well-established and reliable method for the analysis of potassium guaiacolsulfonate, this guide proposes that Gas Chromatography (with appropriate derivatization) and Capillary Electrophoresis could serve as viable alternatives, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, including the desired sample throughput, available instrumentation, and the complexity of the sample matrix. A thorough forced degradation study is essential to challenge the chosen method and definitively establish its specificity, thereby ensuring the quality and reliability of stability data for potassium guaiacolsulfonate.
References
Benchmarking the performance of different detectors for potassium guaiacolsulfonate analysis
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of active pharmaceutical ingredients (APIs) like potassium guaiacolsulfonate is paramount. The choice of an analytical detector plays a pivotal role in achieving the desired sensitivity, selectivity, and accuracy. This guide provides a comprehensive benchmark of various High-Performance Liquid Chromatography (HPLC) detectors for the quantitative analysis of potassium guaiacolsulfonate, supported by experimental data and detailed methodologies.
Potassium guaiacolsulfonate is an expectorant widely used in cough and cold medications. Its analysis is crucial for quality control, formulation development, and pharmacokinetic studies. While Ultraviolet (UV) detection is the most common method, other detectors offer unique advantages, particularly for analyzing impurities or in complex matrices. This guide compares the performance of UV/Diode Array Detectors (DAD), Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), Mass Spectrometry (MS), and Conductivity Detectors.
Performance Benchmark of HPLC Detectors
The selection of a suitable detector depends on the specific requirements of the analysis, such as the need for high sensitivity, universal detection capabilities, or structural information. The following table summarizes the key performance characteristics of different detectors for the analysis of potassium guaiacolsulfonate.
| Detector | Principle of Operation | Linearity Range (Typical) | Limit of Detection (LOD) (Typical) | Limit of Quantitation (LOQ) (Typical) | Precision (%RSD) (Typical) | Accuracy (% Recovery) (Typical) | Key Advantages | Key Limitations |
| UV/DAD | Measures the absorbance of UV-Vis light by the analyte. | 0.1 - 400 µg/mL[1][2] | 0.04 µg/mL[1] | 0.13 µg/mL[1] | < 2%[3] | 98 - 102% | Robust, cost-effective, good linearity, widely available. | Requires analyte to have a chromophore. |
| ELSD | Nebulizes the eluent and detects the light scattered by non-volatile analyte particles. | Non-linear (log-log transformation often required)[4] | ng-level (analyte dependent)[5] | ng-level (analyte dependent)[4] | < 5%[4] | 93 - 108%[4] | Universal detection for non-volatile compounds, compatible with gradients.[6][7] | Non-linear response, lower sensitivity than CAD.[8] |
| CAD | Charges aerosol particles of the analyte and measures the electrical charge. | Wide dynamic range (up to 4 orders of magnitude)[2] | sub-ng level[8] | ng-level[9] | < 5%[10] | Good | Universal detection, better sensitivity and wider dynamic range than ELSD.[2][8] | Response can be affected by mobile phase composition.[2] |
| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Wide dynamic range | pg to fg level | pg to fg level | < 15% (at low levels) | Good | High sensitivity and selectivity, provides structural information.[11] | High cost, matrix effects can be significant. |
| Conductivity | Measures the electrical conductivity of the eluent containing the analyte. | µM range | 0.06 - 0.16 µM for sulfonic acids[12] | µM range | < 2%[13] | 97 - 102%[13] | Specific for ionic species, suitable for counter-ion analysis.[14] | Sensitive to temperature and eluent composition, not suitable for non-ionic compounds.[15] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of potassium guaiacolsulfonate using different HPLC detectors.
HPLC-UV/DAD Method
This is a widely adopted method for the routine analysis of potassium guaiacolsulfonate in pharmaceutical preparations.[1][2][16]
-
Chromatographic Conditions:
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A gradient of methanol (B129727) and a buffer solution (e.g., 0.02 M tetrabutylammonium (B224687) sulfate).[1][16]
-
Column Temperature: 25 °C.[1]
-
-
Sample Preparation:
Hypothetical HPLC-ELSD/CAD Method
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to ensure compatibility with the evaporative detectors.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 10 - 20 µL.
-
ELSD Settings: Nebulizer temperature: 30-40°C, Evaporator (Drift Tube) temperature: 40-60°C, Gas flow rate: 1.5 L/min.[4]
-
CAD Settings: Standard settings as per manufacturer's recommendations.
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, ensuring the final solvent is compatible with the mobile phase.
-
Hypothetical LC-MS Method
For high-sensitivity analysis and impurity identification, an LC-MS method would be the gold standard.
-
Chromatographic Conditions:
-
Column: C18 or HILIC, 100 mm x 2.1 mm, 1.7 µm particle size for UHPLC applications.
-
Mobile Phase: A gradient of acetonitrile and water with a volatile modifier like formic acid or ammonium acetate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Settings: Electrospray ionization (ESI) in negative ion mode would be suitable for the sulfonic acid group. Mass range scanned would be appropriate for the parent ion and expected fragments.
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase. Solid-phase extraction (SPE) may be required for complex matrices to reduce ion suppression.
-
Hypothetical Ion Chromatography-Conductivity Method
For the specific analysis of the sulfonate moiety or as a counter-ion.[12][13]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in deionized water.
-
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in detector selection.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. waters.com [waters.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the degradation profiles of different guaiacol derivatives
A Comparative Analysis of the Degradation Profiles of Guaiacol (B22219) and Its Derivatives
This guide provides a comprehensive comparison of the degradation profiles of guaiacol and its key derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from various studies, focusing on different degradation methods, including advanced oxidation processes, photodegradation, and microbial degradation.
Introduction to Guaiacol and Its Derivatives
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound and a fundamental structural unit of lignin. Its derivatives, which include compounds like creosol (4-methylguaiacol), vanillin, and eugenol, are widely present in nature and are of significant interest in various fields, including pharmaceuticals, food chemistry, and environmental science. Understanding their degradation profiles is crucial for assessing their environmental fate, stability in pharmaceutical formulations, and potential for bioremediation.
Comparative Degradation Kinetics
The degradation of guaiacol and its derivatives can proceed through various mechanisms, with kinetics that are highly dependent on the specific compound and the degradation method employed. The following table summarizes key kinetic parameters from different studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Compound | Degradation Method | Key Kinetic Parameters | Major Degradation Products | Reference |
| Guaiacol | Fenton Process | Pseudo-first-order kinetics | Catechol, Hydroquinone, p-Benzoquinone, Organic acids | [1][2] |
| Solar Photo-Fenton | 90% COD removal, faster than dark Fenton | Mineralization to CO₂, H₂O | [1] | |
| Pyrolysis (623-923 K) | Decomposition starts at 650 K; 50% conversion at ~785 K | Pyrocatechol, o-hydroxybenzaldehyde, Methylcatechols, Methane, CO | ||
| 4-Nitroguaiacol (4NG) | Aqueous Photolysis | First-order kinetics at low concentrations; Lifetime: ~125 hours of illumination | Dinitroguaiacol, hydroxylated and denitrated products | [3] |
| 5-Nitroguaiacol (5NG) | Aqueous Photolysis | First-order kinetics at low concentrations; Lifetime: ~167 hours of illumination | Hydroxylated products, other chromophores | [3] |
| Chlorinated Guaiacols | Microbial (Acinetobacter junii) | Degradation of 4- and 5-chloroguaiacol, and 4,5-dichloroguaiacol. No degradation of 6-substituted derivatives. | Chlorocatechols | |
| Vanillin, 4-Methylguaiacol, 4-Ethylguaiacol | Antioxidant Activity (in vitro) | Stronger antioxidant activity than Trolox in ABTS, ORAC, and reducing power assays. | - | [4][5] |
Degradation Pathways
The degradation of guaiacol derivatives often involves initial transformations of the substituent groups on the aromatic ring, followed by ring cleavage.
Advanced Oxidation Processes (e.g., Fenton Reaction)
The Fenton process generates highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. For guaiacol, this leads to the formation of hydroxylated intermediates like catechol and hydroquinone, which are further oxidized to quinones and eventually ring-opened to form short-chain organic acids.[2]
Microbial Degradation
In microbial systems, the degradation of aromatic compounds like guaiacol derivatives typically converges to central intermediates such as catechol. The initial step often involves demethylation. Subsequently, the aromatic ring is cleaved through either the ortho- or meta-cleavage pathway, catalyzed by dioxygenase enzymes. These pathways ultimately lead to intermediates that can enter the tricarboxylic acid (TCA) cycle.[6][7]
Experimental Protocols
Fenton Oxidation of Phenolic Compounds
This protocol outlines a general procedure for the degradation of guaiacol derivatives using the Fenton process.
Materials:
-
Guaiacol derivative stock solution (e.g., 100 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Batch reactor (e.g., 250 mL beaker) with a magnetic stirrer
Procedure:
-
Add a known volume of the guaiacol derivative stock solution to the batch reactor and dilute with deionized water to the desired initial concentration.
-
Adjust the pH of the solution to 3.0 using sulfuric acid.[2]
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., a specific molar ratio to the substrate). Stir until dissolved.
-
Initiate the reaction by adding the required volume of H₂O₂. The H₂O₂ to substrate molar ratio is a critical parameter to optimize.
-
Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring.
-
Withdraw samples at specific time intervals for analysis.
-
Quench the reaction in the collected samples immediately, for example, by adding a strong base to raise the pH or a substance that scavenges residual H₂O₂ (e.g., sodium sulfite).
-
Analyze the samples for the concentration of the parent compound and its degradation products using a suitable analytical method like HPLC-UV.
HPLC-UV Analysis of Guaiacol and Its Derivatives
This protocol describes a general method for the quantitative analysis of guaiacol and its derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or other suitable buffer components for mobile phase pH adjustment.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized for the separation of the target analytes. For instance, a mobile phase of 0.05 M KH₂PO₄ (pH 3.7) and methanol (60:40 v/v) has been used for the separation of guaiacol and related compounds.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Set at the maximum absorbance wavelength of the target compounds (e.g., around 275 nm for guaiacol).[8]
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of the guaiacol derivatives at known concentrations in the mobile phase or a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Prepare the samples from the degradation experiments, filtering them if necessary, and inject them into the HPLC system.
-
Quantify the concentration of the parent compound and its degradation products in the samples by comparing their peak areas to the calibration curve.
GC-MS Analysis of Degradation Intermediates
This protocol provides a general framework for identifying volatile and semi-volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
For aqueous samples, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) or solid-phase extraction (SPE) may be necessary to extract and concentrate the analytes.
-
The extracted and concentrated sample is then injected into the GC-MS.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: Scan from m/z 40 to 400.
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
The compounds are separated in the GC column based on their boiling points and polarity.
-
As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are compared with a spectral library (e.g., NIST) for compound identification.
Visualizations
Caption: Experimental workflow for the degradation of guaiacol derivatives.
Caption: Generalized microbial degradation pathway for guaiacol derivatives.
References
- 1. Kinetic degradation of the pollutant guaiacol by dark Fenton and solar photo-Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: three components in Chinese Baijiu - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 8. High-Performance Liquid Chromatography Method for Simultaneous Determination of Guaifenesin, Salbutamol Sulfate and Guaifenesin Impurity (Guaiacol) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Purity of Potassium Guaiacolsulfonate Hemihydrate Reference Standards
For researchers, scientists, and professionals in drug development, ensuring the purity of reference standards is a critical step in achieving accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for verifying the purity of Potassium Guaiacolsulfonate Hemihydrate, a common expectorant used in respiratory medications.[1][2][3][4] We will delve into the official pharmacopeial methods and compare them with alternative analytical techniques, supported by experimental data and detailed protocols.
Understanding the Reference Standard
The United States Pharmacopeia (USP) defines Potassium Guaiacolsulfonate as containing not less than 98.0% and not more than 102.0% of potassium guaiacolsulfonate (C₇H₇KO₅S), calculated on an anhydrous basis.[5][6][7] The hemihydrate form is also recognized.[1][6][7] Reference standards, such as the USP Potassium Guaiacolsulfonate RS, are highly purified and well-characterized materials used as a benchmark for analytical tests.[5][6][7][8]
A key consideration in the purity of potassium guaiacolsulfonate is the potential presence of isomers. The sulfonation of guaiacol (B22219) can result in the formation of both potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate.[9][10] Commercially available potassium guaiacolsulfonate is predominantly the 4-sulfonate isomer.[9] Chromatographic methods are particularly useful in distinguishing between these isomers, which may not be possible with spectrophotometric methods alone.[10]
Comparative Analysis of Purity Verification Methods
The purity of a this compound reference standard can be verified through a series of tests. The following table summarizes the key pharmacopeial tests and provides a comparison with a common alternative method, High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Methods for Purity Verification
| Parameter | USP Method (UV-Vis Spectrophotometry) | Alternative Method (HPLC) | Acceptance Criteria (USP) |
| Assay (Purity) | Compares the absorbance of a sample solution to a USP Reference Standard solution at about 279 nm.[6][7] | Separation of the main component from impurities and isomers on a C8 or C18 column with UV detection.[11] | 98.0% - 102.0% (anhydrous basis)[5][6][7] |
| Identification | A: Infrared Absorption[6][7]B: Ultraviolet Absorption[6]C: Responds to tests for Potassium[6][7] | Retention time matching with a qualified reference standard. | Conforms to the standard spectra and tests.[6][7] |
| Water Content | Karl Fischer Titration (Method I)[6][7] | Not applicable | 3.0% - 6.0%[6][7] |
| Impurities | - Selenium: NMT 0.003%[6][7]- Sulfate (B86663): No turbidity produced[6][7]- Heavy Metals: NMT 0.002%[6][7] | Can detect and quantify organic impurities, including isomers.[10][11] | As specified. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the protocols for the key experiments.
1. USP Assay and Identification by UV-Vis Spectrophotometry
-
Objective: To determine the purity of Potassium Guaiacolsulfonate and confirm its identity by UV absorption.
-
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of USP Potassium Guaiacolsulfonate RS, dissolve in a suitable solvent to prepare a stock solution, and then dilute with pH 7.0 phosphate (B84403) buffer to a final concentration of about 50 µg/mL.[6][7]
-
Sample Solution Preparation: Accurately weigh about 250 mg of the Potassium Guaiacolsulfonate sample, dissolve in 400 mL of water in a 500-mL volumetric flask, dilute to volume with water, and mix. Dilute 10.0 mL of this solution to 100.0 mL with pH 7.0 phosphate buffer.[6][7]
-
Analysis: Concomitantly determine the absorbances of the Standard and Sample solutions in 1-cm cells at the wavelength of maximum absorbance (about 279 nm) using a suitable spectrophotometer, with a 1 in 10 mixture of water and pH 7.0 phosphate buffer as the blank.[6][7]
-
Calculation: Calculate the quantity of C₇H₇KO₅S in the sample taken.[6][7]
-
2. Water Content Determination by Karl Fischer Titration
-
Objective: To determine the water content in the this compound sample.
-
Procedure: Follow the procedure outlined in USP General Chapter <921> Water Determination, Method I (Titrimetric).
3. Impurity Testing (Heavy Metals, Selenium, Sulfate)
-
Objective: To test for the presence of specific inorganic impurities.
-
Procedure: Follow the procedures as detailed in the USP monograph for Potassium Guaiacolsulfonate, which reference the respective general chapters.[6][7]
4. Alternative Purity and Impurity Analysis by HPLC
-
Objective: To provide a more specific assay and to detect and quantify organic impurities, including positional isomers.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.[12]
-
Chromatographic Conditions (Example): [11]
-
Column: C8, 5 µm, 4.6 mm x 150 mm (or equivalent)
-
Mobile Phase: A gradient mixture of methanol (B129727) and 0.02 M tetrabutylammonium (B224687) sulfate solution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Solution Preparation: Prepare a solution of the USP Potassium Guaiacolsulfonate RS of known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare a solution of the test sample of a similar concentration.
-
Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and compare the retention times and peak areas.
-
Data Analysis: The purity is determined by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Impurities are identified and quantified based on their relative retention times and peak areas.
-
Workflow for Purity Verification
The following diagram illustrates a logical workflow for verifying the purity of a new batch of this compound reference standard against an official standard.
Caption: Workflow for verifying the purity of a potassium guaiacolsulfonate reference standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Potassium Guaiacol Sulfonate [chembk.com]
- 5. Potassium Guaiacolsulfonate [doi.usp.org]
- 6. Potassium Guaiacolsulfonate [drugfuture.com]
- 7. newdruginfo.com [newdruginfo.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]
- 11. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Potassium Guaiacolsulfonate Hemihydrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of potassium guaiacolsulfonate hemihydrate, aligning with standard laboratory safety and chemical handling protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn to avoid contact with skin and eyes and to prevent inhalation of dust or aerosols.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and protective clothing.[1][2] | Prevents skin contact and irritation.[3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] | Protects against inhalation of harmful dust.[3] |
II. Spill Containment and Cleanup
In the event of a spill, immediate action is necessary to prevent further contamination and ensure safety.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains or sewer systems.[1][2][3]
-
Cleanup:
-
For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[4]
-
For large spills, use a shovel to put the material into a convenient waste disposal container.[4]
-
Cover a powder spill with a plastic sheet or tarp to minimize spreading.[5]
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[4]
-
-
Disposal of Cleanup Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]
III. Proper Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical waste management services.
Step-by-Step Disposal Guidance:
-
Containerization: Keep the chemical in suitable and closed containers for disposal.[1][2]
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Regulatory Compliance: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1][2]
-
Approved Disposal Methods:
-
Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]
-
You may also be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
-
Prohibited Disposal Methods:
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Potassium guaiacolsulfonate hemihydrate
Essential Safety and Handling Guide for Potassium Guaiacolsulfonate Hemihydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield may be necessary for operations with a high risk of splashing.[4] |
| Skin Protection | Chemical-resistant gloves and protective clothing (e.g., lab coat).[1][5] | Gloves must be inspected before use.[2] Nitrile, neoprene, or rubber gloves are recommended.[6] Protective clothing should be impervious to chemicals.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded, irritation is experienced, or when handling large quantities of powder that may generate dust.[1][2] |
Health and Safety Information
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as it can cause irritation upon contact.[1]
| Exposure Route | Potential Health Effects | First-Aid Measures |
| Inhalation | May cause respiratory tract irritation.[7][8] Harmful if inhaled.[9] | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Skin Contact | May cause skin irritation.[2][5] | Wash skin with soap and water.[1] If skin irritation occurs, get medical help.[2][3] |
| Eye Contact | May cause eye irritation.[5] Causes serious eye irritation.[2][9] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Ingestion | Harmful if swallowed.[2][9] | Clean mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[1][3] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is essential for the safe management of this compound in the laboratory.
Handling and Storage Procedures
Handling:
-
Handle in a well-ventilated area.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent electrostatic discharge.[3]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed.[1]
-
Store at room temperature.[1]
-
Incompatible with strong oxidizing agents and iron salts.[1][7]
Spill and Disposal Management
Spill Response:
-
Ensure adequate ventilation. [1]
-
Wear appropriate personal protective equipment. [1]
-
Contain the spill. Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up. For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1] Take up mechanically and place in appropriate containers for disposal.[1] Avoid creating dust.[1]
-
Decontaminate. Clean the contaminated surface thoroughly.[1]
Disposal:
-
Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1]
-
Do not let the chemical enter drains.[3]
-
Contaminated packaging should be disposed of in the same manner as the product.[3] Do not reuse the container.[1]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. This compound | CAS#:78247-49-1 | Chemsrc [chemsrc.com]
- 6. falseguridad.com [falseguridad.com]
- 7. scribd.com [scribd.com]
- 8. capitalresin.com [capitalresin.com]
- 9. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
